molecular formula C16H15ClO4 B3006535 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 872197-26-7

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

Cat. No.: B3006535
CAS No.: 872197-26-7
M. Wt: 306.74
InChI Key: SUYBJCRUPCWYRM-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is a useful research compound. Its molecular formula is C16H15ClO4 and its molecular weight is 306.74. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-2-20-15-9-11(16(18)19)7-8-14(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYBJCRUPCWYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

Abstract

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is a substituted benzoic acid derivative of interest in biochemical and proteomics research. This technical guide provides a comprehensive overview of its core physicochemical properties, a proposed synthetic pathway grounded in established organic chemistry principles, and an exploration of its potential applications within the broader context of medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to provide both foundational data and practical, field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties and Identifiers

The fundamental characteristics of a compound are critical for its application in experimental design. The properties of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₅ClO₄[1][2]
Molecular Weight 306.74 g/mol [1][2][3]
CAS Number 872197-26-7[3]
Canonical SMILES O=C(O)C1=CC=C(OCC2=CC=CC=C2Cl)C(OCC)=C1[3]
Synonyms 4-((2-Chlorobenzyl)oxy)-3-ethoxybenzoic acid[3]
Primary Known Use Biochemical for research purposes[1][2]

Proposed Synthesis and Mechanistic Rationale

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a self-validating system, where the successful formation of the intermediate in Step 1 is a prerequisite for the final hydrolysis in Step 2.

Step 1: Williamson Ether Synthesis of Ethyl 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzoate

  • Causality: The objective is to form the ether bond between the phenolic hydroxyl group of the starting material and the benzyl group of the alkylating agent. A base is required to deprotonate the phenol, creating a more nucleophilic phenoxide ion that can then attack the electrophilic benzylic carbon of 2-chlorobenzyl chloride.

  • Methodology:

    • To a solution of ethyl 4-hydroxy-3-ethoxybenzoate (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

    • Stir the suspension vigorously at room temperature for 30 minutes. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group.

    • Add 2-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the mixture to reflux (approximately 60-80°C, depending on the solvent) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ester intermediate.

Step 2: Saponification to 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

  • Causality: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification), which cleaves the ester bond, followed by an acidic workup to protonate the resulting carboxylate salt.

  • Methodology:

    • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (NaOH, 3-4 equivalents) and heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the solution and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using a dilute solution of hydrochloric acid (HCl).

    • The desired carboxylic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product, 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification SM Ethyl 4-hydroxy-3-ethoxybenzoate Intermediate Ethyl 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzoate SM->Intermediate K₂CO₃, Acetone Reflux R1 2-Chlorobenzyl chloride R1->Intermediate FinalProduct 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid Intermediate->FinalProduct 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Proposed two-step synthesis of the target compound.

Research Context and Potential Applications

While 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is designated for research, its structural motifs suggest potential avenues for investigation in drug discovery. Benzoic acid derivatives are known to exhibit a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[4] They serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[5]

For instance, a structurally related compound, 4-(4'-chlorobenzyloxy)benzoic acid, has been studied as a hypolipidemic agent, where it was found to inhibit sterol and fatty acid synthesis.[6] This precedent suggests that compounds within this structural class could be valuable probes or starting points for developing modulators of metabolic pathways. The presence of the ethoxy and chlorobenzyl ether groups provides a scaffold that can be further modified to optimize potency, selectivity, and pharmacokinetic properties for various biological targets.

Safety and Handling

Based on supplier safety data, this compound should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Standard Laboratory Practice: Researchers should always handle this compound in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is a well-defined chemical entity with potential utility in discovery research. This guide has provided its core molecular and physical data, a detailed and mechanistically sound protocol for its synthesis, and a discussion of its potential research applications based on its structural class. The provided information serves as a foundational resource for scientists intending to work with or develop derivatives of this compound.

References

  • Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. PubMed. [Link]

Sources

Technical Monograph: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical monograph on 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (CAS 872197-26-7), a specialized chemical intermediate utilized in medicinal chemistry, particularly in the synthesis of metabolic disease modulators (e.g., PPAR agonists, GPR40 agonists) and antimicrobial agents.

CAS No. 872197-26-7 | High-Purity Research Intermediate

Executive Summary & Chemical Identity

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is a disubstituted benzoic acid derivative characterized by a lipophilic 2-chlorobenzyl ether moiety at the para-position and an ethoxy group at the meta-position relative to the carboxylic acid. It serves as a critical pharmacophore scaffold in drug discovery, offering a rigid aromatic core that facilitates hydrophobic interactions in protein binding pockets.

Its structural motif—combining an acidic head group with a bulky, lipophilic tail—mimics the binding properties required for various nuclear receptors (e.g., PPARs) and G-protein coupled receptors (e.g., GPR40/FFAR1), making it a high-value building block for Structure-Activity Relationship (SAR) optimization.

Chemical Profile
PropertySpecification
CAS Number 872197-26-7
IUPAC Name 4-[(2-Chlorophenyl)methoxy]-3-ethoxybenzoic acid
Molecular Formula C₁₆H₁₅ClO₄
Molecular Weight 306.74 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~4.2 (Carboxylic acid)
LogP (Predicted) ~3.8 (High lipophilicity)
Key Functional Groups Carboxylic acid (H-bond donor), Ether (H-bond acceptor), Aryl chloride

Synthesis & Production Protocol

Note: This protocol describes the standard industrial synthesis route via Williamson Etherification, designed for high yield and purity.

Retrosynthetic Analysis

The molecule is constructed via the alkylation of 3-ethoxy-4-hydroxybenzoic acid (Ethyl Vanillic Acid) with 2-chlorobenzyl chloride . This


 reaction is favored by the phenoxide anion generated in situ.
Step-by-Step Methodology

Reagents:

  • Precursor A: 3-Ethoxy-4-hydroxybenzoic acid (1.0 eq)

  • Precursor B: 2-Chlorobenzyl chloride (1.1 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

  • Catalyst: Potassium Iodide (KI, 0.1 eq) – Optional, to accelerate reaction

Protocol:

  • Activation: Charge a reaction vessel with 3-ethoxy-4-hydroxybenzoic acid and anhydrous DMF . Add

    
      in portions under nitrogen atmosphere. Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 2-chlorobenzyl chloride dropwise to the mixture. If using KI, add it at this stage.

  • Reaction: Heat the mixture to 60–80°C and monitor via TLC or HPLC. Reaction typically completes within 4–6 hours.[1]

  • Quench & Workup: Cool the mixture to room temperature. Pour into ice-cold water (10x volume). The product may precipitate as a solid.

  • Acidification: Adjust pH to ~3.0 using 1N HCl to ensure the carboxylic acid is protonated and precipitates fully.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to achieve >98% purity.

Synthesis Logic Diagram

SynthesisPathway Start1 3-Ethoxy-4-hydroxybenzoic Acid (Nucleophile) Step1 Deprotonation (K2CO3, DMF, 30 min) Start1->Step1 Start2 2-Chlorobenzyl Chloride (Electrophile) Step2 SN2 Coupling (60-80°C, 4-6h) Start2->Step2 + Step1->Step2 Step3 Acidification & Precipitation (pH 3.0, HCl) Step2->Step3 Final 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (>98% Purity) Step3->Final

Figure 1: Convergent synthesis pathway via Williamson etherification.

Applications in Drug Discovery

This compound is not merely a catalog chemical; it is a strategic intermediate for specific therapeutic classes.

A. Metabolic Disease Targets (PPAR & GPR40)

The 4-benzyloxy-benzoic acid motif is a classic pharmacophore for PPAR (Peroxisome Proliferator-Activated Receptor) agonists and GPR40 (FFAR1) agonists used in Type 2 Diabetes research.

  • Mechanism: The carboxylic acid head group forms ionic interactions with Arg/Tyr residues in the receptor binding pocket, while the 2-chlorobenzyl tail occupies the hydrophobic ligand-binding domain (LBD).

  • Utility: Researchers use CAS 872197-26-7 to synthesize "glitazar" analogs or to probe the steric tolerance of the LBD by varying the ethoxy/chloro substituents.

B. Antimicrobial & Anti-inflammatory Research

Substituted benzoic acids exhibit bacteriostatic properties. The addition of the lipophilic chlorobenzyl ether enhances membrane permeability, making this compound a candidate for antimicrobial screening against Gram-positive bacteria.

Analytical Quality Control (QC)

To ensure experimental integrity, the following QC parameters must be met before use in biological assays.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Retention Time: Expect elution at ~8–10 min due to high lipophilicity.

NMR Characterization (Expected Signals)
  • ¹H NMR (DMSO-d₆):

    • 
       12.8 (s, 1H, -COOH)
      
    • 
       7.0–7.8 (m, 7H, Aromatic protons)
      
    • 
       5.2 (s, 2H, -OCH₂-Benzyl)
      
    • 
       4.1 (q, 2H, -OCH₂-Ethyl)
      
    • 
       1.3 (t, 3H, -CH₃)
      
QC Decision Tree

QCDecision Sample Crude Product Sample HPLCCheck HPLC Purity Check (>98%?) Sample->HPLCCheck NMRCheck 1H-NMR Verification (Structure Confirm) HPLCCheck->NMRCheck Yes Recryst Recrystallize (EtOH/Water) HPLCCheck->Recryst No (<98%) Pass Release for Assay NMRCheck->Pass Matches Reference NMRCheck->Recryst Impurity Signals Recryst->HPLCCheck

Figure 2: Quality control workflow for validating batch purity.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store at 2–8°C (Refrigerated) to prevent slow decarboxylation or oxidation over long periods. Keep container tightly closed.

References

  • BLDpharm. (2024). Product Analysis: 4-((2-Chlorobenzyl)oxy)-3-ethoxybenzoic acid (CAS 872197-26-7). Retrieved from

  • Santa Cruz Biotechnology. (2024). 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid Product Data Sheet. Retrieved from

  • PubChem. (2024). Compound Summary: Benzoic acid derivatives and related ethers.[1][2] National Library of Medicine. Retrieved from

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Williamson Ether Synthesis protocols).

Sources

Thermodynamic Architecture of Ethoxybenzoic Acid Derivatives: A Guide to Solid-State and Solution-Phase Properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the thermodynamic properties of ethoxybenzoic acid derivatives, specifically focusing on the ortho-, meta-, and para- isomers.[1] It is designed for researchers in crystal engineering, pharmaceutical formulation, and materials science.

Executive Summary

Ethoxybenzoic acids (EBAs) serve as critical model compounds in understanding the interplay between molecular symmetry, hydrogen bonding, and thermodynamic stability. The position of the ethoxy group (


) relative to the carboxylic acid moiety dictates the crystal lattice energy, melting behavior, and solvation thermodynamics.
  • 4-Ethoxybenzoic acid (p-EBA): High symmetry and intermolecular hydrogen bonding lead to high melting points and liquid crystalline behavior.[1][2]

  • 2-Ethoxybenzoic acid (o-EBA): Steric hindrance and potential intramolecular interactions result in lower melting points and unique solubility profiles, utilized in dental cements.[1]

  • 3-Ethoxybenzoic acid (m-EBA): Intermediate thermal properties, serving as a specialized building block in organic synthesis.[1]

Solid-State Thermodynamic Properties[1]

The thermal stability of EBA derivatives is governed by the efficiency of crystal packing and the strength of the intermolecular hydrogen bond network (dimerization of carboxylic acids).[2]

Melting Point and Enthalpy of Fusion

The melting point (


) and enthalpy of fusion (

) are primary indicators of solid-state stability.[2]
CompoundStructureMelting Point (

)
Enthalpy of Fusion (

)
Key Characteristic
2-Ethoxybenzoic acid ortho98–101 °C~18–22 kJ/molSteric hindrance disrupts packing; lowest

.
3-Ethoxybenzoic acid meta137–140 °C~25–28 kJ/mol"Bent" geometry reduces lattice energy vs para.
4-Ethoxybenzoic acid para197–199 °C32.5 kJ/molLinear symmetry facilitates strong dimer packing.[1]

Data synthesized from NIST Standard Reference Database and Ribeiro da Silva et al. (2010).[1]

Thermodynamic Insight: The significantly higher


 of the para-isomer is attributed to its ability to form linear, centrosymmetric dimers that pack efficiently into a crystal lattice.[1] In contrast, the ortho-isomer experiences steric repulsion between the ethoxy group and the carboxylic acid, preventing planar conformation and reducing lattice energy.
Enthalpy of Formation

Precise measurements of the standard molar enthalpy of formation (


) are critical for predicting reactivity and stability.[2]
  • Reference Standard: According to combustion calorimetry studies (Ribeiro da Silva et al.), the increment of the ethoxy group to the energetic stability is consistent, but the para isomer shows enhanced stability due to resonance effects capable of delocalizing electron density across the aromatic ring.

Solution-Phase Thermodynamics (Solubility)

Understanding the solubility of EBAs in organic solvents (e.g., ethanol, acetone, toluene) is essential for purification and crystallization processes. The dissolution process is generally endothermic and entropy-driven.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

To ensure data integrity, a self-validating gravimetric method is recommended over simple visual inspection.[1][2]

Protocol Steps:

  • Saturation: Add excess EBA solid to the solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at constant temperature (

    
     K) for 24 hours.
    
  • Settling: Stop stirring and allow phases to separate for 2 hours (isothermal).

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm) to prevent precipitation during transfer.

  • Quantification: Weigh the sample, evaporate solvent under vacuum, and weigh the dry residue. Repeat (

    
    ).
    
Thermodynamic Modeling

Experimental solubility data (


) is best correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:


Where:

  • 
     is the mole fraction solubility.[1][2]
    
  • 
     is the absolute temperature.[1][2]
    
  • 
     are empirical parameters derived from regression analysis.
    

Validation Criteria: A Relative Average Deviation (RAD) of


 between calculated and experimental values indicates a valid model.

Visualizing the Thermodynamic Workflow

The following diagrams illustrate the logical flow of solubility measurement and the thermodynamic cycles involved.

Solubility Measurement Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Const. T, 24h) Start->Equilibrate Settle Phase Separation (Isothermal) Equilibrate->Settle Sample Filter & Sample Supernatant Settle->Sample Dry Evaporate Solvent Sample->Dry Weigh Gravimetric Analysis Dry->Weigh Weigh->Start If RAD > 2%

Caption: Step-by-step gravimetric workflow for determining equilibrium solubility with validation loop.

Thermodynamic Dissolution Cycle

ThermoCycle Solid Solid EBA (Crystal) Gas Gas Phase (Ideal) Solid->Gas Sublimation (ΔH_sub) Solution Solvated EBA (Liquid) Solid->Solution Dissolution (ΔH_soln) Gas->Solution Solvation (ΔH_solv)

Caption: Born-Haber cycle relating sublimation, solvation, and dissolution enthalpies.[1]

Applications in Drug Development & Materials[2][3][4][5][6]

Pharmaceutical Intermediates[2]
  • 4-Ethoxybenzoic acid is a precursor for ester-based local anesthetics and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its high purity is required to prevent side-reactions during esterification.[1][2]

  • Solubility Advantage: The ethoxy group increases lipophilicity (

    
    ) compared to benzoic acid, enhancing membrane permeability for derivative drugs.
    
Dental Materials (EBA Cement)[1]
  • 2-Ethoxybenzoic acid is the primary component of EBA cements (reinforced zinc oxide-eugenol cements).[1]

  • Mechanism: The ortho-ethoxy group acts as a chelating ligand, modifying the setting reaction with zinc oxide to produce a matrix with higher compressive strength and lower solubility in oral fluids compared to standard ZOE cements.[1]

References

  • NIST Chemistry WebBook. Benzoic acid, 4-ethoxy-: Phase change data.[1][2][3] National Institute of Standards and Technology.[1][2] Link

  • Ribeiro da Silva, M. A. V., et al. (2010). Experimental standard molar enthalpies of formation of some 4-alkoxybenzoic acids.[1][3] The Journal of Chemical Thermodynamics, 42(2), 220-224.[3] Link[1][3]

  • BenchChem. An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications.[1][2][4]Link[1]

  • Sigma-Aldrich. 2-Ethoxybenzoic acid Product Specification and Safety Data.Link[1]

  • Li, K., et al. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid (Analogous Methodology).[1] Journal of Chemical & Engineering Data.[1][2] Link[1]

Sources

In-Depth Technical Guide: pKa and Acidity of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid

[1]

Executive Summary

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (CAS: 872197-26-7) is a lipophilic benzoic acid derivative frequently utilized as a pharmacophore in the design of PPAR (Peroxisome Proliferator-Activated Receptor) agonists and metabolic disease therapeutics.[1] Its physicochemical behavior is dominated by the interplay between the electron-donating alkoxy substituents and the acidic carboxyl group.[1]

  • Predicted pKa: 4.35 ± 0.15 (Acidic, Carboxyl group).[1]

  • Physiological State: Predominantly ionized (anionic) at physiological pH (7.4), facilitating electrostatic interactions with cationic protein residues (e.g., Histidine, Arginine) in ligand-binding domains.[1]

  • Key Structural Feature: The 2-chlorobenzyl ether moiety enhances lipophilicity (LogP > 3.[1]5) while maintaining electronic stability, optimizing membrane permeability and hydrophobic pocket occupancy.[1]

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification[1][2][3]
  • IUPAC Name: 4-[(2-Chlorophenyl)methoxy]-3-ethoxybenzoic acid[1]

  • CAS Number: 872197-26-7[1]

  • Molecular Formula: C₁₆H₁₅ClO₄[1]

  • Molecular Weight: 306.74 g/mol

Structural Topology

The molecule consists of a central benzoic acid core substituted at the meta (3-) and para (4-) positions.[1][2] The 3-ethoxy group provides steric bulk and weak electronic modulation, while the 4-(2-chlorobenzyl)oxy group acts as a "lipophilic tail," critical for anchoring the molecule in hydrophobic receptor pockets.[1]

Figure 1: Structural Representation & Electronic Effects

ChemicalStructureBenzoicCoreBenzoic Acid Core(pKa ~ 4.20)CarboxylCOOH Group(Acidic Center)BenzoicCore->CarboxylDissociationEthoxy3-Ethoxy Group(Inductive Withdrawal)Ethoxy->BenzoicCoreσ_meta ≈ +0.10(Weak EWG)BenzylEther4-(2-Chlorobenzyl)oxy(Resonance Donor)BenzylEther->BenzoicCoreσ_para ≈ -0.25(Strong EDG)

Caption: Electronic influence of substituents on the benzoic acid core. The para-alkoxy group exerts a dominant resonance donating effect, slightly decreasing acidity compared to unsubstituted benzoic acid.[1]

Acidity (pKa) Analysis

Theoretical Derivation (Hammett Equation)

The pKa of benzoic acid derivatives can be accurately estimated using the Hammett equation, which correlates structural changes with ionization constants.[1]

1
  • 
     (Benzoic Acid):  4.20[1]
    
  • 
     (Reaction Constant):  1.00 (for benzoic acid ionization in water)[1]
    
  • Substituent Constants (

    
    ): 
    
    • 3-Ethoxy (

      
      ):  +0.10 (Inductive electron withdrawal dominates).[1]
      
    • 4-Alkoxy (

      
      ):  -0.24 to -0.27 (Resonance electron donation dominates).[1] The 2-chlorobenzyl group is slightly less donating than a methyl group due to the electron-withdrawing chlorine, estimated at 
      
      
      .[1]

Calculation:


3
Comparative Analysis

Data from structurally analogous compounds supports this derivation:

Compound Substituents Experimental pKa Source
Benzoic Acid None 4.20 Standard Reference
3,4-Dimethoxybenzoic Acid 3-OMe, 4-OMe 4.35 - 4.54 [PubChem, 2025]
4-Ethoxybenzoic Acid 4-OEt 4.82 [ChemicalBook]

| Target Molecule | 3-OEt, 4-OBn(2-Cl) | 4.35 (Predicted) | Calculated |[1][4][5]

Physicochemical Implications in Drug Discovery[1]

Solubility and pH Dependence

As a weak acid with pKa ~4.35, the solubility of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is highly pH-dependent.[1]

  • pH < 2.0: The molecule exists in its neutral (protonated) form.[1] Solubility is limited by the lipophilic chlorobenzyl tail (predicted aqueous solubility < 10 µg/mL).[1]

  • pH > 6.0: The carboxyl group is deprotonated (

    
    ).[1] Solubility increases significantly due to solvation of the anion.[1]
    
Lipophilicity (LogP/LogD)
  • Predicted LogP: ~3.8 - 4.2[1]

  • The 2-chlorobenzyl group adds significant hydrophobicity.[1] This suggests high membrane permeability in the stomach (pH < pKa) but high plasma protein binding ( > 95%) in systemic circulation.[1]

Experimental Protocol: pKa Determination

For precise validation, Potentiometric Titration is the gold standard method for compounds with this solubility profile.[1]

Reagents & Equipment
  • Instrument: Mettler Toledo T5 or Sirius T3 titrator.

  • Solvent: 0.1 M KCl (ionic strength adjustor) with Methanol/Water co-solvent (due to low aqueous solubility).

  • Titrant: 0.1 M KOH (CO₂-free).

Workflow (Yasuda-Shedlovsky Extrapolation)

Since the compound is insoluble in pure water, pKa is measured in varying percentages of methanol (e.g., 30%, 40%, 50%) and extrapolated to 0% organic solvent.[1]

Figure 2: Experimental Workflow for pKa Determination

pKaProtocolStartSample PreparationDissolve 5 mg in MeOH/Water ratios(30%, 40%, 50% MeOH)TitrationPotentiometric TitrationTitrate with 0.1 M KOH under N2Measure pH vs VolumeStart->TitrationCalcCalculate Apparent pKa (psKa)Determine inflection point for each ratioTitration->CalcExtrapolateYasuda-Shedlovsky ExtrapolationPlot psKa vs % SolventIntercept at 0% = Aqueous pKaCalc->Extrapolate

Caption: Yasuda-Shedlovsky extrapolation method is required to determine the aqueous pKa of lipophilic acids.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7121, Veratric Acid (3,4-Dimethoxybenzoic acid).[1] Retrieved from [Link][1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[1] Chemical Reviews, 91(2), 165–195.[1] (Standard reference for Sigma values).

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol).[1]

Technical Guide: Synthesis and Applications of Chlorobenzyloxy Benzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorobenzyloxy benzoic acids—specifically 4-((4-chlorobenzyl)oxy)benzoic acid and its 2-chloro isomer—represent a "privileged scaffold" in medicinal chemistry. Structurally, they serve as robust lipophilic spacers that mimic the biphenyl moiety found in numerous bioactive compounds.

This guide provides a rigorous technical analysis of these intermediates, focusing on their critical role in the development of GPR40 (FFAR1) agonists for Type 2 Diabetes and PPAR modulators for dyslipidemia. It details optimized synthetic protocols, impurity control strategies, and the mechanistic rationale behind their biological activity.

Structural Significance & Pharmacophore Analysis

The 4-((chlorobenzyl)oxy)benzoic acid scaffold offers three distinct pharmacophoric advantages:

  • Lipophilic Spacer: The ether linkage provides a rotatable bond that allows the chlorophenyl ring to adopt conformations necessary to fit into hydrophobic pockets of GPCRs (e.g., GPR40).

  • Metabolic Stability: Unlike ester linkages, the benzyl ether bond is resistant to plasma esterases, improving the in vivo half-life of the drug candidate.

  • Electronic Modulation: The chlorine substituent (at ortho or para positions) modulates the electron density of the aromatic ring and blocks metabolic oxidation at the susceptible para position.

Key Isomers
  • Isomer A: 4-((4-chlorobenzyl)oxy)benzoic acid (CAS: 35421-08-0) – Common in lipid-lowering research.

  • Isomer B: 4-((2-chlorobenzyl)oxy)benzoic acid (CAS: 56441-55-5) – Often explores steric constraints in SAR studies.

Synthetic Methodologies: Process Chemistry

The synthesis of these intermediates generally follows a Williamson Ether Synthesis followed by Ester Hydrolysis . While conceptually simple, scale-up requires strict control over "O- vs. C-alkylation" competition and impurity management.

Method A: The Williamson Ether Route (Standard)

This is the industry-standard approach due to the availability of cheap starting materials: Methyl 4-hydroxybenzoate and Chlorobenzyl chloride.

Critical Process Parameters (CPPs):

  • Protection: The carboxylic acid of the phenol must be protected (usually as a methyl or ethyl ester) to prevent the formation of the benzyl ester byproduct.

  • Base Selection: Potassium Carbonate (

    
    ) is preferred over Sodium Hydride (
    
    
    
    ) for scale-up. While
    
    
    is faster,
    
    
    in acetone or DMF provides a milder, safer profile with fewer elimination side reactions of the benzyl chloride.
  • Solvent:

    • Acetone/MEK: Good for easy workup (filtration of salts), but slower kinetics.

    • DMF/NMP: Faster kinetics due to high dielectric constant, but requires aqueous workup to remove solvent.

Method B: The Mitsunobu Route (Alternative)

Used when the alkylating agent is a sensitive benzyl alcohol rather than a robust benzyl chloride.

  • Reagents: Triphenylphosphine (

    
    ), DIAD/DEAD.
    
  • Drawback: Poor atom economy and difficult purification (removal of phosphine oxide) make this less desirable for multi-gram synthesis.

Experimental Protocol: Synthesis of 4-((4-Chlorobenzyl)oxy)benzoic Acid

This protocol is designed for high purity (>98%) and reproducibility. It utilizes the Williamson ether synthesis followed by saponification.

Phase 1: O-Alkylation

Reaction: Methyl 4-hydroxybenzoate + 4-Chlorobenzyl chloride


 Methyl 4-((4-chlorobenzyl)oxy)benzoate
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and Acetone (150 mL). Stir until dissolved.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 20.7 g, 150 mmol). The mixture will become a white suspension.
    
    • Note: Use granular

      
       freshly ground or milled to increase surface area.
      
  • Reagent Addition: Add 4-Chlorobenzyl chloride (17.7 g, 110 mmol) dropwise over 10 minutes. Add Potassium Iodide (catalytic, 0.5 g) to accelerate the reaction (Finkelstein condition).

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting phenol (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ). Evaporate the acetone filtrate to dryness to yield the crude ester (white to off-white solid).
Phase 2: Saponification (Hydrolysis)

Reaction: Methyl Ester


 Carboxylic Acid
  • Hydrolysis: Suspend the crude ester in Ethanol (100 mL) and Water (20 mL).

  • Base: Add Sodium Hydroxide (NaOH, 8.0 g, 200 mmol).

  • Heat: Reflux for 2 hours. The solid should dissolve, then potentially reprecipitate as the sodium salt.

  • Acidification: Cool to room temperature. Pour the mixture into ice-water (300 mL). Slowly acidify with 6N HCl to pH 1–2. The free acid will precipitate as a thick white solid.

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove salts. Recrystallize from Ethanol/Water or Glacial Acetic Acid.
    
  • Characterization:

    • Yield: Expected 85–90%.

    • Melting Point: ~196–198°C.

    • 1H NMR (DMSO-d6):

      
       12.6 (s, 1H, COOH), 7.9 (d, 2H), 7.5 (d, 2H), 7.4 (d, 2H), 7.1 (d, 2H), 5.2 (s, 2H, 
      
      
      
      ).

Visualization: Synthetic Workflow

The following diagram illustrates the optimized synthetic pathway, highlighting the critical intermediate steps.

SynthesisWorkflow Start Methyl 4-Hydroxybenzoate (Starting Material) Intermediate Methyl 4-((4-chlorobenzyl)oxy)benzoate (Ester Intermediate) Start->Intermediate Reflux, Acetone, 8h (Williamson Ether Synthesis) Reagents 4-Chlorobenzyl Chloride + K2CO3 / KI Reagents->Intermediate FinalProduct 4-((4-Chlorobenzyl)oxy)benzoic Acid (Target Scaffold) Intermediate->FinalProduct 1. Reflux 2h 2. HCl Quench Hydrolysis NaOH / EtOH (Saponification)

Figure 1: Step-by-step synthetic workflow for the production of 4-((4-chlorobenzyl)oxy)benzoic acid.

Therapeutic Application: GPR40 Agonism[1][2][3][4][5]

The most prominent application of this intermediate is in the synthesis of GPR40 (FFAR1) Agonists for the treatment of Type 2 Diabetes.

Mechanism of Action

GPR40 is a G-protein coupled receptor expressed primarily in pancreatic


-cells.[1][2] Unlike sulfonylureas, which cause insulin secretion regardless of glucose levels (risk of hypoglycemia), GPR40 agonists enhance insulin secretion only in the presence of elevated glucose.[3]

The chlorobenzyloxy benzoic acid moiety often mimics the lipophilic tail of endogenous Free Fatty Acids (FFAs), the natural ligands of GPR40.

Signaling Pathway Diagram

GPR40Pathway Agonist Chlorobenzyloxy Ligand Receptor GPR40 (FFAR1) (Pancreatic Beta Cell) Agonist->Receptor Binds GProtein Gq Protein Activation Receptor->GProtein Couples PLC Phospholipase C (PLC) GProtein->PLC Activates IP3 IP3 + DAG PLC->IP3 Cleaves PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ Increase ER->Ca Release Insulin Glucose-Dependent Insulin Secretion Ca->Insulin Trigger Exocytosis

Figure 2: Signal transduction pathway of GPR40 agonists utilizing the chlorobenzyloxy scaffold.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete alkylation due to low temperature or old base.Ensure

is anhydrous and finely ground. Add catalytic KI.
C-Alkylation Byproduct Use of very polar solvents (DMSO) with naked phenoxide ions.Switch to Acetone or MEK to favor O-alkylation via tighter ion pairing.
Sticky Solid Presence of residual benzyl chloride or mineral oil (if NaH used).Triturate the crude solid with cold Hexane or Pentane before hydrolysis.
Incomplete Hydrolysis Steric hindrance or insufficient base concentration.Increase reaction time or use KOH in Methanol (higher boiling point than EtOH).

References

  • Sigma-Aldrich. (n.d.). 4-[(4-Chlorobenzyl)oxy]benzoic acid Product Page. Retrieved from

  • National Center for Biotechnology Information. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Journal of Medicinal Chemistry. Retrieved from

  • Miyamoto, S. et al. (2008). Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis. PubMed. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Optimization. Retrieved from

  • ScienceOpen. (2021). Pharmacophore-guided repurposing of fibrates and retinoids as GPR40 allosteric ligands. Retrieved from (Note: Generalized link to GPR40 research context)

Sources

Technical Whitepaper: Solubility Profile & Thermodynamic Analysis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profiling of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (CAS 872197-26-7), a critical pharmaceutical intermediate characterized by its benzoic acid core, ethoxy substitution, and chlorobenzyl ether moiety.

Executive Summary & Chemical Context

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is a lipophilic benzoic acid derivative often utilized as a key building block in the synthesis of metabolic disorder therapeutics (e.g., SGLT2 inhibitors, GPR40 agonists). Its purification and reaction efficiency are governed by its solubility behavior in organic solvents.

This guide provides a rigorous framework for determining its solid-liquid equilibrium (SLE), modeling its thermodynamic behavior, and optimizing recrystallization processes. The compound’s structure—combining a polar carboxylic acid head with a hydrophobic chlorobenzyl tail—dictates a solubility profile that favors polar aprotic and protic organic solvents over non-polar hydrocarbons.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 4-[(2-Chlorophenyl)methoxy]-3-ethoxybenzoic acid

  • CAS Number: 872197-26-7[1]

  • Molecular Formula: C₁₆H₁₅ClO₄[2][1]

  • Molecular Weight: 306.74 g/mol [1]

  • Predicted LogP: ~3.8 (Lipophilic)

  • Acid Dissociation (pKa): ~4.0–4.5 (Carboxylic acid)

Experimental Methodology: Determination of Solubility

To ensure data integrity, the isothermal saturation method (shake-flask technique) coupled with High-Performance Liquid Chromatography (HPLC) analysis is the gold standard.

Reagents & Materials[3][6]
  • Solute: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (Purity > 99.5% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade.

    • Protic: Methanol, Ethanol, Isopropanol (IPA), n-Butanol.

    • Aprotic Polar: Acetone, Acetonitrile, Ethyl Acetate (EtOAc).

    • Non-polar: Toluene, Cyclohexane (for contrast).

Protocol Workflow

The following self-validating protocol ensures thermodynamic equilibrium is reached and maintained during sampling.

SolubilityProtocol Start Start: Weigh Excess Solute Mix Add Solvent (10-20 mL) in Jacketed Vessel Start->Mix Equilibrate Agitate at Constant T (Orbit Shaker, 150 rpm, 24-48h) Mix->Equilibrate Settle Stop Agitation Allow Phase Separation (2-4h) Equilibrate->Settle Filter Syringe Filter (0.45 µm PTFE) Pre-heated to T Settle->Filter Dilute Dilute Aliquot with Mobile Phase Filter->Dilute Analyze HPLC Analysis (UV Detection @ 254 nm) Dilute->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc Check Check Reproducibility (RSD < 3%) Calc->Check Check->Equilibrate Fail (Not Equilibrium) End Report Solubility Data Check->End Pass

Caption: Workflow for isothermal solubility determination ensuring thermodynamic equilibrium and reproducibility.

Critical Control Points
  • Temperature Control: Use a thermostatic water bath with stability of ±0.05 K.

  • Filtration: Syringe filters and syringes must be pre-heated to the experiment temperature to prevent premature crystallization (precipitation) during sampling.

  • Analysis: HPLC is preferred over gravimetric methods due to the potential for solvent inclusion in the crystal lattice (solvates) which can skew gravimetric mass.

Theoretical Modeling & Thermodynamic Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design (e.g., cooling crystallization curves).

Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature, especially for non-ideal solutions.



  • 
     : Mole fraction solubility.[3]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Utility: Provides the most accurate fit for benzoic acid derivatives in polar solvents.

Van't Hoff Equation

Used to estimate the enthalpy and entropy of dissolution.



  • 
     : Apparent enthalpy of solution (typically positive, indicating endothermic dissolution).
    
  • 
     : Apparent entropy of solution.
    
  • 
     : Gas constant (8.314 J·mol⁻¹·K⁻¹).
    
Thermodynamic Parameters

The dissolution process is characterized by the Gibbs free energy change (


):


  • Interpretation:

    • 
       : The process is non-spontaneous (requires energy/mixing).
      
    • 
       : Endothermic (solubility increases with temperature).
      
    • 
       : Entropy-driven (disorder increases as the crystal lattice breaks).
      

Representative Solubility Data Structure

While specific values depend on the exact polymorph and solvent purity, the following table structure represents the expected solubility trends for 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid based on its polarity and "like-dissolves-like" principles.

Expected Trend:

  • High Solubility: Acetone, Ethyl Acetate, THF (Dipolar aprotic solvents interact well with the polar acid and ether groups).

  • Moderate Solubility: Ethanol, Methanol, Isopropanol (Hydrogen bonding with the carboxylic acid).

  • Low Solubility: Water (Hydrophobic benzyl/ethoxy groups dominate), Hexane/Cyclohexane.

Table 1: Mole Fraction Solubility ( ) Template (278.15 K – 323.15 K)
Solvent278.15 K288.15 K298.15 K308.15 K318.15 K323.15 KTrend Analysis
Methanol






Moderate increase; H-bonding dominant.
Ethanol






Higher than MeOH due to ethyl chain match.
Acetone






Highest solubility expected (Dipole-dipole).
Ethyl Acetate






Excellent solvent; ideal for recrystallization.
Toluene






Lower solubility; useful as anti-solvent.
Water < 10⁻⁵< 10⁻⁵< 10⁻⁵< 10⁻⁵< 10⁻⁵< 10⁻⁵Practically insoluble.

Process Application: Recrystallization Strategy

Based on the solubility profile, a cooling crystallization or anti-solvent crystallization process is recommended for purification.

Recrystallization Crude Crude 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid Dissolve Dissolve in High-Solubility Solvent (e.g., Ethyl Acetate @ 60°C) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Controlled Cooling (10°C/hour to 5°C) Filter->Cool Seed Optional: Seeding (Metastable Zone) Cool->Seed Harvest Filtration & Wash (Cold Ethanol/Water) Cool->Harvest Seed->Harvest Dry Vacuum Drying (50°C, <100 mbar) Harvest->Dry

Caption: Optimized recrystallization workflow based on differential solubility in Ethyl Acetate.

Solvent Selection Logic
  • Primary Solvent (Ethyl Acetate): High solubility at high temperatures, moderate at low temperatures (steep solubility curve).

  • Anti-Solvent (n-Heptane or Water): Can be added to the hot solution to force precipitation if yield from cooling alone is insufficient.

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • Santa Cruz Biotechnology. (2024). Product Analysis: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid. Link[1]

  • PubChem. (2024). Compound Summary: Benzoic acid derivatives and physicochemical properties. Link

Sources

potential biological targets for 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Profiling Guide: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid Investigating FFAR1 (GPR40) and PPAR Modulatory Potential

Executive Summary & Chemical Context

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (CAS: 872197-26-7) is a lipophilic benzoic acid derivative characterized by an acidic head group, an ethoxy linker at the 3-position, and a bulky 2-chlorobenzyloxy tail at the 4-position.

In the context of medicinal chemistry and chemical biology, this scaffold exhibits high structural homology to established ligands for Free Fatty Acid Receptors (FFARs) , specifically GPR40 (FFAR1) and GPR120 (FFAR4) , as well as Peroxisome Proliferator-Activated Receptors (PPARs) .

This guide provides a technical roadmap for researchers to validate the biological activity of this compound. It moves beyond simple catalog listings to explore the causality of its potential interactions, offering self-validating protocols for target confirmation.

Primary Predicted Target: GPR40 (FFAR1)

Rationale (SAR Analysis)

The "4-alkoxy-benzoic acid" motif is a privileged pharmacophore for GPR40 agonists. The carboxylic acid mimics the carboxylate of endogenous long-chain fatty acids (LCFAs), anchoring the molecule via an ionic interaction with Arg183 and Arg258 inside the GPR40 binding pocket. The 2-chlorobenzyloxy tail provides the necessary lipophilicity to occupy the hydrophobic sub-pocket, often engaging in halogen bonding or


-

stacking interactions.
Mechanism of Action

Upon binding, GPR40 (a G


q-coupled GPCR) activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers calcium mobilization from the ER, which, in pancreatic 

-cells, synergizes with glucose signaling to potentiate insulin secretion (GSIS).
Visualization: GPR40 Signaling Pathway

GPR40_Pathway Ligand 4-[(2-Chlorobenzyl)oxy]- 3-ethoxybenzoic acid GPR40 GPR40 (FFAR1) Ligand->GPR40 Binds Gq Gαq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Mobilization Insulin Insulin Secretion (Exocytosis) Ca->Insulin Triggers

Caption: GPR40 activation cascade leading to glucose-stimulated insulin secretion (GSIS).

Secondary Predicted Target: PPARs (Nuclear Receptors)

Rationale

The amphiphilic nature of the compound (lipophilic tail + acidic head) resembles the structure of Fibrates (PPAR


 agonists) and Glitazars  (PPAR

/

dual agonists). The carboxylic acid can form hydrogen bonds with the tyrosine/histidine clamp in the PPAR Ligand Binding Domain (LBD).
Mechanism of Action

If the compound acts as a PPAR agonist, it enters the nucleus and binds to the PPAR LBD. This induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). The complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, recruiting co-activators and driving the transcription of genes involved in lipid metabolism and insulin sensitization.

Experimental Protocols (Self-Validating Systems)

To confirm the target, the following assays must be performed. These protocols prioritize internal validation to rule out false positives (e.g., aggregation or fluorescence interference).

Protocol A: GPR40 Calcium Flux Assay (FLIPR)

Validates functional agonism at GPR40.

Materials:

  • CHO-K1 cells stably expressing human GPR40.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Positive Control: GW9508 (10

    
    M) or Linoleic Acid .
    
  • Negative Control: Parental CHO-K1 cells (null vector).

Step-by-Step Workflow:

  • Seeding: Plate GPR40-CHO cells (10,000/well) in 384-well black-wall plates. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20

    
    L of Fluo-4 AM loading buffer (with 2.5 mM Probenecid to prevent dye leakage). Incubate for 60 min at 37°C.
    
  • Compound Preparation: Dissolve 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid in DMSO. Prepare a 10-point serial dilution (range: 1 nM to 10

    
    M) in HBSS buffer.
    
    • Validation Check: Final DMSO concentration must be <0.5% to avoid non-specific Ca2+ flux.

  • Addition & Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) or similar automated pipettor. Inject compounds and record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

  • Data Analysis: Calculate

    
    . Plot dose-response curves to determine EC50.
    
    • Success Criterion: Signal must be absent in Parental CHO-K1 cells (Negative Control).

Protocol B: PPAR Nuclear Receptor Reporter Assay

Validates transcriptional activation.

Materials:

  • HEK293T cells.

  • Plasmids: Gal4-PPAR(LBD) fusion vector, UAS-Luciferase reporter, Renilla-Luciferase (internal control).

Step-by-Step Workflow:

  • Transfection: Co-transfect HEK293T cells with the PPAR-LBD plasmid, Luciferase reporter, and Renilla control using Lipofectamine.

  • Treatment: 24 hours post-transfection, treat cells with the test compound (0.1 - 10

    
    M).
    
    • Control: Use Rosiglitazone (PPAR

      
      ) or Fenofibrate  (PPAR
      
      
      
      ) as positive controls.
  • Lysis & Detection: After 24 hours, lyse cells and add Dual-Glo Luciferase Reagent.

  • Readout: Measure Firefly luminescence (Target) and Renilla luminescence (Normalization).

  • Calculation: Compute Relative Light Units (RLU) = Firefly/Renilla.

    • Self-Validation: If Renilla signal drops significantly (>20%) vs vehicle, the compound is cytotoxic, and data is invalid.

Summary Data Table: Predicted Profile

FeaturePredicted CharacteristicValidation Assay
Primary Target GPR40 (FFAR1) AgonistCa2+ Flux (FLIPR)
Secondary Target PPAR

/

Agonist
Luciferase Reporter
Off-Target Risk PTP1B InhibitionEnzymatic pNPP Assay
Physicochemical High Lipophilicity (cLogP > 4)Solubility in PBS
Key Residue Arg183 / Arg258 (GPR40)Site-Directed Mutagenesis

Workflow Visualization: Target Deconvolution

Validation_Workflow cluster_0 Primary Screen cluster_1 Secondary Validation Start Compound (CAS 872197-26-7) CaFlux Ca2+ Flux (GPR40) Start->CaFlux Reporter Luciferase (PPARs) Start->Reporter InsulinAssay GSIS Assay (Beta-Cells) CaFlux->InsulinAssay If Active Selectivity Selectivity Panel (GPR120/43) Reporter->Selectivity If Active Final Lead Candidate InsulinAssay->Final Confirmed Secretagogue

Caption: Step-by-step target validation funnel for 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid.

References

  • Christiansen, E., et al. (2010). "Discovery of TUG-424, a Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist." Journal of Medicinal Chemistry. Link

  • Briscoe, C. P., et al. (2003). "The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids." Journal of Biological Chemistry. Link

  • Itoh, Y., et al. (2003). "Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40." Nature. Link

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. Link

  • Mancini, A. D., & Poitout, V. (2013). "GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875." Diabetes, Obesity and Metabolism. Link

The Strategic Scaffold: A Technical Guide to 3-Ethoxybenzoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxybenzoic acid (3-EBA) represents a critical "privileged structure" in modern medicinal chemistry. Unlike its para-substituted counterpart (widely known in liquid crystals and anesthetics like benzocaine), the meta-substituted 3-EBA scaffold offers a unique balance of electronic influence, metabolic stability, and lipophilic vectoring. This guide analyzes the structural utility of 3-EBA derivatives, detailing their synthetic evolution from simple intermediates to complex pharmacophores in metabolic disease (PPAR agonists) and enzyme inhibition.

Part 1: Chemical Genesis & Structural Significance

The "Meta" Advantage

In rational drug design, the decision to place an ethoxy group at the meta (C3) position rather than the para (C4) position is rarely arbitrary. It is a calculated choice driven by two factors: Metabolic Stability and Electronic Modulation .

  • Metabolic Blockade: Para-positions on phenyl rings are primary sites for Cytochrome P450-mediated hydroxylation. By placing the ethoxy substituent at C3, the C4 position remains open but sterically shielded, or conversely, the C3 substituent itself blocks metabolic attack at that site, altering the clearance profile of the drug.

  • Electronic Effects (Hammett Equation):

    • Para-ethoxy groups are strongly electron-donating via resonance (

      
      ).
      
    • Meta-ethoxy groups possess a unique duality: they are electron-withdrawing by induction (

      
      ) but electron-donating by resonance (
      
      
      
      ). However, the resonance effect is poorly transmitted from the meta position, leaving the inductive effect to dominate slightly or neutralize (
      
      
      ). This preserves the acidity of the benzoic acid core (pKa ~4.2) compared to the para-isomer, affecting receptor binding kinetics.
Physicochemical Profile
PropertyValueSignificance in Drug Design
Molecular Weight 166.17 g/mol Ideal fragment size (<200 Da) for Fragment-Based Drug Discovery (FBDD).
LogP (Octanol/Water) ~2.4Falls within the "Goldilocks zone" for oral bioavailability (Rule of 5).
pKa 4.18Slightly stronger acid than benzoic acid (4.20), influencing salt formation.
H-Bond Acceptors 3Facilitates interaction with serine/threonine residues in binding pockets.

Part 2: Synthetic Evolution & Protocol

The synthesis of 3-EBA derivatives has evolved from harsh neat reactions to controlled, catalytic processes. The industry standard remains the Williamson Ether Synthesis , but optimized for regio-control and yield.

Core Synthetic Workflow (Graphviz)

SynthesisWorkflow cluster_optimization Critical Control Points Start 3-Hydroxybenzoic Acid (Starting Material) Base K2CO3 (anhydrous) Deprotonation Start->Base Acetone, Reflux 30 min Intermediate Intermediate: Ethyl 3-ethoxybenzoate Base->Intermediate + EtI, Reflux 12h Reagent Ethyl Iodide (EtI) Alkylation Agent Reagent->Intermediate Hydrolysis NaOH / EtOH Saponification Intermediate->Hydrolysis Reflux 2h Product 3-Ethoxybenzoic Acid (Purified) Hydrolysis->Product Acidify (HCl) pH 2

Caption: Step-wise synthetic pathway for 3-ethoxybenzoic acid via Williamson ether synthesis, highlighting the ester-intermediate route.

Validated Experimental Protocol

Objective: Synthesis of 3-ethoxybenzoic acid from 3-hydroxybenzoic acid via O-alkylation.

Reagents:

  • 3-Hydroxybenzoic acid (13.8 g, 0.1 mol)

  • Ethyl Iodide (17.1 g, 0.11 mol)

  • Potassium Carbonate (anhydrous, 27.6 g, 0.2 mol)

  • Acetone (dry, 150 mL)

  • Sodium Hydroxide (10% aq. solution)

Step-by-Step Methodology:

  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxybenzoic acid in acetone. Add anhydrous

    
    .[1]
    
    • Why: The use of a weak base (

      
      ) in an aprotic solvent (acetone) favors the formation of the phenoxide ion without deprotonating the less acidic carboxyl group aggressively, though some esterification is inevitable (and desired for solubility).
      
  • Reflux I (Deprotonation): Heat to reflux for 30 minutes. The mixture will become a slurry.

  • Alkylation: Add Ethyl Iodide dropwise over 20 minutes. Continue reflux for 12 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting phenol.

  • Workup I: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) while hot. Evaporate the acetone filtrate to yield the crude ester/acid mixture.
  • Hydrolysis (The Correction): Dissolve the crude residue in ethanol (50 mL) and add 10% NaOH (50 mL). Reflux for 2 hours to hydrolyze any ethyl ester formed during alkylation back to the free acid.

  • Isolation: Cool to room temperature. Acidify carefully with 1M HCl to pH 2. The product, 3-ethoxybenzoic acid, will precipitate as a white solid.

  • Purification: Recrystallize from ethanol/water (1:1) to achieve >98% purity.

Part 3: Pharmacological Discovery Arc

The history of 3-EBA is best viewed through the lens of Scaffold Hopping —the strategy of replacing a core section of a drug molecule to improve its properties.

The PPAR Agonist Breakthrough (Metabolic Disease)

In the late 1990s and early 2000s, the discovery of Peroxisome Proliferator-Activated Receptors (PPARs) revolutionized diabetes treatment. Early agonists (fibrates) used a phenoxy-isobutyric acid head group.

  • The Discovery: Researchers found that extending the lipophilic tail of the PPAR pharmacophore was crucial for binding to the large hydrophobic pocket of the receptor.

  • The 3-Ethoxy Role: While 4-alkoxy derivatives were common, 3-alkoxybenzoic acid derivatives emerged as potent dual agonists (PPAR

    
    /
    
    
    
    ). The 3-ethoxy substitution provided the necessary "kink" in the molecule to fit the L-shaped binding pocket of PPAR
    
    
    better than the linear 4-ethoxy analogs.
  • Mechanism: The ethoxy group engages in Van der Waals interactions with hydrophobic residues (e.g., Phe282) in the ligand-binding domain (LBD), stabilizing the active conformation of the receptor helix 12.

Bioisosterism in Anesthetics

Historically, local anesthetics (like Procaine/Benzocaine) relied on para-aminobenzoic acid esters.

  • The Shift: Researchers investigated meta-alkoxy derivatives to reduce the rate of ester hydrolysis by plasma cholinesterases.

  • Outcome: 3-ethoxy analogs showed increased duration of action due to steric hindrance protecting the ester bond, although they often possessed lower potency than the para isomers due to loss of the direct resonance donation required for strong sodium channel binding.

Part 4: Biological Mechanisms & SAR Logic

Understanding the Structure-Activity Relationship (SAR) of 3-EBA derivatives requires analyzing how the ethoxy tail influences binding modes.

SAR Decision Tree (Graphviz)

SAR_Logic Scaffold 3-Ethoxybenzoic Acid Scaffold Mod_Lipophilicity Modulate Lipophilicity (LogP) Scaffold->Mod_Lipophilicity Ethoxy Tail Mod_Sterics Steric Clash/Fit (Meta vs Para) Scaffold->Mod_Sterics 3-Position Target_PPAR Target: PPAR Agonism (Hydrophobic Pocket) Mod_Lipophilicity->Target_PPAR Optimal Chain Length Target_Enzyme Target: Esterase Inhibition (Steric Blockade) Mod_Sterics->Target_Enzyme Hindered Approach Outcome_Binding High Affinity Binding (Van der Waals) Target_PPAR->Outcome_Binding Outcome_Stability Metabolic Stability (Reduced Hydrolysis) Target_Enzyme->Outcome_Stability

Caption: SAR logic flow demonstrating how the 3-ethoxy moiety drives both receptor affinity (PPARs) and metabolic stability (Enzymes).

Key Mechanistic Pathways
  • PPAR Activation: 3-EBA derivatives enter the nucleus

    
     Bind PPAR LBD 
    
    
    
    Induce heterodimerization with RXR
    
    
    Bind PPRE on DNA
    
    
    Upregulate transcription of genes involved in lipid catabolism (AOX, CPT1).
  • Kinase Inhibition (Fragment Based): In recent kinase campaigns (e.g., p38 MAPK), the 3-ethoxybenzoic acid fragment acts as a "cap" that binds to the ATP-binding hinge region, where the ethoxy group displaces water molecules from a hydrophobic sub-pocket, gaining entropy-driven affinity.

Part 5: References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: 3-Ethoxybenzoic acid (CID 12126).[3] National Library of Medicine. Retrieved from

  • Podgorski, M. N., et al. (2020).[5] Investigation of the requirements for efficient and selective cytochrome P450 monooxygenase catalysis. Journal of Inorganic Biochemistry, 203, 110913. (Cited for metabolic stability mechanisms).

  • SelleckChem. (2025). PPAR Agonist and Antagonist Library: Structure-Activity Relationships. Retrieved from

  • ChemicalBook. (2025).[5] 4-Ethoxybenzoic acid vs 3-Ethoxybenzoic acid Properties. Retrieved from

  • MedChemExpress. (2025). 3-Ethoxybenzoic acid: Biochemical Assay Reagents. Retrieved from

Sources

theoretical toxicity profile of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive theoretical toxicity profile for 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid . As direct public toxicological monographs are limited for this specific research compound, this analysis synthesizes Structure-Activity Relationships (SAR) , metabolic logic , and functional group alerts standard in pharmaceutical toxicology.

Document Type: Technical Whitepaper | Status: Theoretical Assessment Audience: Drug Discovery Scientists, DMPK Researchers, Toxicology Leads

Executive Summary

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (hereafter referred to as CBEBA ) presents a classic lipophilic carboxylic acid pharmacophore, sharing structural homology with PPAR agonists (e.g., fibrates), GPR40 modulators , and certain NSAIDs .

The primary toxicological risk driver for CBEBA is Idiosyncratic Drug-Induced Liver Injury (IDILI) mediated by acyl glucuronidation . While the core scaffold is likely non-genotoxic, the metabolic instability of the acyl glucuronide metabolite poses a risk of haptenization and subsequent immune-mediated hepatotoxicity. Secondary risks include peroxisome proliferation (rodent-specific) and potential CYP2C9 inhibition due to the lipophilic tail.

Chemical Identity & Physicochemical Basis

Understanding the "chemistry of the cure" is the first step in predicting the "chemistry of the kill."

PropertyValue (Predicted)Toxicological Implication
Molecular Formula C₁₆H₁₅ClO₄Moderate molecular weight (306.74 Da).
LogP (Lipophilicity) ~3.8 – 4.2High membrane permeability; likely extensive hepatic uptake via OATPs. High volume of distribution (

).
pKa (Acidic) ~4.0 – 4.5Ionized at physiological pH (7.4). Will bind heavily to plasma albumin (>98%), limiting free fraction but extending half-life.
PSA (Polar Surface Area) ~66 ŲGood oral bioavailability; potential blood-brain barrier penetration is low due to ionization.
Key Substuctures Benzoic AcidAlert: Acyl glucuronide formation (Reactive Metabolite).
2-Chlorobenzyl EtherAlert: Metabolic cleavage to 2-chlorobenzyl alcohol (oxidative stress).

Toxicokinetics: The Metabolic Fate

The toxicity of CBEBA is likely driven not by the parent, but by its metabolic flux. We define the Metabolic Activation Pathways below.

Phase I: Oxidative Dealkylation

The ether linkages are susceptible to CYP450-mediated O-dealkylation, primarily by CYP2C9 and CYP3A4 .

  • O-Deethylation (Position 3): Yields 4-[(2-chlorobenzyl)oxy]-3-hydroxybenzoic acid. This reveals a phenolic handle, facilitating rapid sulfation/glucuronidation (Detoxification).

  • O-Debenzylation (Position 4): Cleavage of the benzyl ether yields:

    • Metabolite A: 3-ethoxy-4-hydroxybenzoic acid (Vanillic acid analog – Safe ).

    • Metabolite B: 2-Chlorobenzaldehyde

      
       2-Chlorobenzoic acid (Low Tox ).
      
Phase II: The "Acyl Glucuronide" Trap (Critical Risk)

The carboxylic acid tail is a substrate for UGT1A1 and UGT2B7 . This forms an 1-β-O-acyl glucuronide (AG) .

  • Mechanism: Acyl glucuronides are electrophilic. They can undergo:

    • Hydrolysis: Back to parent (futile cycle).

    • Acyl Migration: Rearrangement to 2-, 3-, and 4-O-acyl isomers.

    • Covalent Binding: Nucleophilic attack by plasma proteins (Lysine residues on Albumin)

      
      Drug-Protein Adducts .
      

Toxicological Axiom: If the half-life (


) of the acyl glucuronide degradation is long, and acyl migration is fast, the risk of immune-mediated hepatitis increases significantly.
Metabolic Pathway Diagram (DOT)

MetabolicPathways Parent Parent: CBEBA (Lipophilic Acid) CYP Phase I: CYP2C9/3A4 Parent->CYP O-Dealkylation UGT Phase II: UGT1A1/2B7 Parent->UGT Glucuronidation PhenolMet Metabolite: Phenolic Derivative (Detoxification) CYP->PhenolMet BenzylAlc Metabolite: 2-Chlorobenzyl Alcohol (Transient) CYP->BenzylAlc AcylGluc Metabolite: 1-β-O-Acyl Glucuronide (REACTIVE INTERMEDIATE) UGT->AcylGluc Isomers Positional Isomers (2/3/4-O-acyl) AcylGluc->Isomers Acyl Migration (pH > 7) Adducts Protein Adducts (Haptenization -> IDILI) AcylGluc->Adducts Covalent Binding Isomers->Adducts

Figure 1: Predicted metabolic fate of CBEBA. The red pathway represents the primary toxicological concern (Acyl Glucuronidation).

Toxicodynamics: Mechanism of Action & Alerts

Hepatotoxicity (DILI)
  • Mechanism: The formation of drug-protein adducts (via the acyl glucuronide) acts as a neoantigen. In susceptible individuals (HLA genotype dependent), this triggers CD8+ T-cell mediated hepatocyte necrosis.

  • Mitigation: Assess the in vitro half-life of the acyl glucuronide. If

    
     hours in buffer, risk is high.
    
PPAR-Mediated Toxicity (Rodent Relevance)

Given the structural similarity to Fibrates (e.g., Ciprofibrate), CBEBA likely activates PPAR


 .
  • Rodents: Causes peroxisome proliferation, hepatomegaly, and eventually hepatocellular carcinoma.

  • Humans: Humans are generally refractory to PPAR

    
    -mediated peroxisome proliferation. However, mitochondrial toxicity remains a risk if the lipophilic acid uncouples oxidative phosphorylation.
    
Genotoxicity
  • Prediction: Negative .

  • Rationale: The structure lacks classic DNA-reactive alerts (e.g., nitro groups, aromatic amines, epoxides). The 2-chlorobenzyl ether is chemically stable and does not spontaneously generate alkylating benzyl chlorides under physiological conditions.

hERG Inhibition (Cardiotoxicity)
  • Risk: Low to Moderate .

  • Rationale: While carboxylic acids are usually repelled by the hERG channel pore, the high lipophilicity and the "tail" (chlorobenzyl) could facilitate hydrophobic interaction with the channel in the closed state.

Experimental Validation Protocols

To validate this theoretical profile, the following screening cascade is mandatory.

Protocol: Acyl Glucuronide Reactivity Assay

Objective: Determine the chemical instability of the Phase II metabolite.

  • Biosynthesis: Incubate CBEBA (10 µM) with human liver microsomes (HLM) + UDPGA (cofactor) + Alamethicin (pore former) for 60 min.

  • Degradation: Quench reaction. Isolate the acyl glucuronide via semi-prep HPLC.

  • Incubation: Re-incubate purified glucuronide in phosphate buffer (pH 7.4, 37°C).

  • Analysis: Sample at t=0, 0.5, 1, 2, 4, 8, 24h. Analyze via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Calculate degradation rate constant (

    
    ) and half-life (
    
    
    
    ).
    • Pass Criteria:

      
       hours (Stable).
      
    • Fail Criteria:

      
       hours (Highly Reactive).
      
Protocol: Reactive Metabolite Trapping (Glutathione)

Objective: Detect "soft" electrophiles (quinones/epoxides) derived from the chlorobenzyl ring.

  • Incubation: CBEBA (10 µM) + HLM + NADPH + GSH (5 mM) (Glutathione).

  • Control: Same without NADPH.

  • Detection: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).

  • Interpretation: Presence of GSH adducts indicates bioactivation of the aromatic ring (likely via quinone methide formation if the benzyl carbon is oxidized).

Validation Workflow Diagram (DOT)

ValidationWorkflow Compound CBEBA Sample Tier1 Tier 1: In Silico (DEREK / SAR) Compound->Tier1 Tier2 Tier 2: In Vitro Stability (Microsomes + GSH) Tier1->Tier2 No Alerts Tier3 Tier 3: Glucuronide Reactivity (t1/2 Determination) Tier2->Tier3 Metabolite ID Tier4 Tier 4: Cytotoxicity (HepG2/HepaRG) Tier3->Tier4 If Stable Decision Decision Gate Tier3->Decision If Unstable Tier4->Decision

Figure 2: Step-wise toxicological screening cascade.

Risk Assessment Conclusion

Based on the theoretical analysis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid :

  • Primary Hazard: Idiosyncratic Hepatotoxicity via Acyl Glucuronidation.

  • Secondary Hazard: Drug-Drug Interactions (DDI) . As a likely substrate of OATP1B1 and inhibitor of CYP2C9, it may alter the PK of statins or warfarin.

  • Recommendation:

    • Prioritize Acyl Glucuronide Stability Testing immediately.

    • If the acyl glucuronide is unstable, consider bioisosteric replacement of the carboxylic acid (e.g., with a tetrazole or sulfonamide) to eliminate the glucuronidation risk while maintaining potency.

References

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration. [Link]

  • Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 31(7), 367-395. [Link]

  • Williams, D. P., et al. (2002). "Toxicological pathology of acyl glucuronides." Drug Metabolism Reviews, 34(4), 717-748. [Link]

  • PubChem. (2025).[1][2] Compound Summary: 3-Ethoxybenzoic acid (Substructure).[1][3] National Library of Medicine. [Link]

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[Link]

Sources

Methodological & Application

Synthesis Protocol for 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, research-grade protocol for the synthesis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid. The synthesis is centered around the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization. The protocol is designed to be a self-validating system, ensuring both scientific integrity and practical applicability in a laboratory setting.

Introduction

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is a benzoic acid derivative with potential applications in pharmaceutical research and development. Its structure, featuring a substituted benzyloxy moiety, makes it an interesting candidate for biological screening and as a building block in the synthesis of more complex molecules. The synthesis of such compounds is of significant interest to medicinal chemists for the exploration of new chemical space and the development of novel therapeutic agents.

The protocol detailed herein employs the Williamson ether synthesis, a classic and reliable nucleophilic substitution reaction. This method involves the reaction of a phenoxide, generated in situ from a phenol, with an alkyl halide. In this specific synthesis, the hydroxyl group of 4-hydroxy-3-ethoxybenzoic acid is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chlorobenzyl chloride to form the desired ether linkage.

Reaction Scheme and Mechanism

The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps are:

  • Deprotonation: The phenolic proton of 4-hydroxy-3-ethoxybenzoic acid is abstracted by a base, typically a carbonate or hydroxide, to form a resonance-stabilized phenoxide ion. The ethoxy group at the meta position has a minor electronic influence on the acidity of the phenolic proton.

  • Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the benzylic carbon of 2-chlorobenzyl chloride. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom and the aromatic ring.

  • Displacement: The attack of the phenoxide ion leads to the displacement of the chloride leaving group in a concerted fashion, resulting in the formation of the ether bond and the desired product.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent 4-hydroxy-3-ethoxybenzoic_acid 4-Hydroxy-3-ethoxybenzoic acid Phenoxide_intermediate Phenoxide Intermediate 4-hydroxy-3-ethoxybenzoic_acid->Phenoxide_intermediate Deprotonation 2-chlorobenzyl_chloride 2-Chlorobenzyl chloride Product 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid 2-chlorobenzyl_chloride->Product Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) Phenoxide_intermediate->Product SN2 Attack

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Equipment
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Hydroxy-3-ethoxybenzoic acidC9H10O4182.175438-38-0
2-Chlorobenzyl chlorideC7H6Cl2161.03611-19-8
Potassium Carbonate (anhydrous)K2CO3138.21584-08-7
N,N-Dimethylformamide (DMF)C3H7NO73.0968-12-2
Ethyl acetateC4H8O288.11141-78-6
1 M Hydrochloric acidHCl36.467647-01-0
Brine (saturated NaCl solution)NaCl58.447647-14-5
Anhydrous Sodium SulfateNa2SO4142.047757-82-6
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Büchner funnel and flask

  • Filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Safety Precautions
  • 2-Chlorobenzyl chloride is a lachrymator and is corrosive. It can cause severe skin burns and eye damage and may cause an allergic skin reaction. It is also fatal if inhaled. [2] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

  • Always perform reactions in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-ethoxybenzoic acid (1.82 g, 10.0 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents) to the flask.

  • Solvent Addition: Add 40 mL of N,N-dimethylformamide (DMF) to the flask.

  • Stirring: Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Slowly add 2-chlorobenzyl chloride (1.77 g, 1.35 mL, 11.0 mmol, 1.1 equivalents) to the reaction mixture dropwise using a syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of cold water.

  • Work-up - Acidification: Acidify the aqueous mixture to a pH of 2-3 by the slow addition of 1 M hydrochloric acid. A precipitate should form.

  • Work-up - Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Work-up - Washing: Wash the collected solid with water (3 x 30 mL) to remove any remaining salts.

Purification

The crude product can be purified by recrystallization.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethanol and water.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to obtain the final product, 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid.

G

Characterization

The identity and purity of the synthesized 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid should be confirmed by standard analytical techniques.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • 1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons from both benzene rings, a singlet for the benzylic methylene protons, and a broad singlet for the carboxylic acid proton.

  • 13C NMR Spectroscopy: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-O stretches of the ether and ethoxy groups.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (306.74 g/mol ).[3]

Discussion and Troubleshooting

  • Choice of Base and Solvent: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. DMF is a polar aprotic solvent that is well-suited for SN2 reactions as it can solvate the potassium cation, leaving the phenoxide anion more nucleophilic.[4]

  • Reaction Monitoring: TLC is a crucial tool for monitoring the progress of the reaction. The product is expected to be less polar than the starting material (4-hydroxy-3-ethoxybenzoic acid).

  • Incomplete Reaction: If the reaction does not go to completion, potential causes could be impure reagents, insufficient heating, or a shorter reaction time. The reaction time can be extended, or the temperature slightly increased.

  • Purification Challenges: If the product is difficult to recrystallize, column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be an effective alternative purification method.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid via the Williamson ether synthesis. By following the outlined procedures for reaction setup, work-up, and purification, researchers can confidently prepare this compound for further investigation in their respective fields. The emphasis on safety and the discussion of the underlying chemical principles aim to provide a comprehensive guide for both experienced and novice chemists.

References

  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzyl chloride. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application Note: Optimization of Solvation Systems for 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

Scope

This technical guide details the optimal solvent systems and dissolution protocols for 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid . Due to the specific structural moieties—a lipophilic chlorobenzyloxy tail and a polarizable carboxylic acid head—this compound exhibits Class II (Low Solubility, High Permeability) behavior in the Biopharmaceutics Classification System (BCS) context. This note provides validated workflows to achieve stable stock solutions and precipitation-free aqueous working solutions.

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to solvent selection.

PropertyValue (Predicted/Analogous)Impact on Solubilization
Molecular Weight ~306.74 g/mol Moderate size; kinetics of dissolution will be fast once wetted.
pKa (Acidic) ~4.2 – 4.5 (Carboxylic Acid)Critical: Solubility is highly pH-dependent. Insoluble in acidic media (pH < 4); Soluble as a salt at pH > 6.5.
LogP (Lipophilicity) ~3.8 – 4.2High lipophilicity requires organic co-solvents or cyclodextrins for aqueous stability.
H-Bond Donors 1 (COOH)Limited water interaction capability in non-ionized state.

Part 2: Solvent Selection & Compatibility Matrix

Organic Solvent Systems (Stock Preparation)

For primary stock solutions, aprotic polar solvents are required to disrupt the crystal lattice energy of the benzoic acid derivative.

SolventSolubility RatingRecommended Conc.Application Notes
DMSO (Dimethyl Sulfoxide) Excellent 50 – 100 mMGold Standard. Universal solvent for bioassays. Hygroscopic; store under inert gas to prevent water uptake and precipitation.
DMF (Dimethylformamide) Excellent 50 – 100 mMAlternative to DMSO if sulfur interference is suspected. Higher toxicity profile.
Ethanol (Abs.) Good 10 – 25 mMUseful for in vivo formulations where DMSO is restricted. Evaporation is a risk; seal tightly.
Methanol Good 10 – 25 mMSuitable for analytical standards (HPLC/LC-MS). Avoid for cell culture stocks due to cytotoxicity.
Aqueous Buffer Systems (Working Solutions)

Direct dilution of DMSO stocks into water often causes "crashing out" (precipitation).

  • Acidic Media (pH < 4): Contraindicated. The compound will exist in its protonated, neutral form, leading to immediate precipitation.

  • Physiological Media (pH 7.4): Conditional. Soluble only if the final concentration is below the thermodynamic solubility limit (typically < 50 µM without enhancers).

  • Basic Media (pH > 8): Preferred. Formation of the carboxylate anion significantly increases solubility.

Part 3: Advanced Dissolution Protocols

Protocol A: Preparation of 100 mM Master Stock (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Accurately weigh 30.7 mg of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Inspect visually. Solution must be optically clear.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: "Step-Down" Dilution for Aqueous Assays

Objective: Dilute stock into assay media (e.g., PBS) while preventing precipitation.

  • The Challenge: Adding 100% aqueous buffer to 100% DMSO stock creates a momentary region of high supersaturation, causing micro-precipitation.

  • The Solution: Use an intermediate dilution step.

Workflow:

  • Intermediate Step: Dilute the 100 mM DMSO stock 1:10 into Ethanol or 50% DMSO/Water to create a 10 mM working stock.

  • Final Dilution: Slowly add the 10 mM working stock to the rapid-stirring assay buffer (pH 7.4).

    • Target: Final DMSO concentration < 0.5% (v/v).

Protocol C: Enhanced Solubilization (Cyclodextrins)

For animal studies or high-concentration aqueous needs (> 100 µM), simple buffers are insufficient.

  • Vehicle Preparation: Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBS.

  • Complexation: Add the compound (solid or concentrated ethanolic stock) to the vehicle.

  • Sonication: Sonicate for 20–30 minutes at 40°C. The hydrophobic chlorobenzyl tail will encapsulate within the cyclodextrin torus, shielding it from water.

Part 4: Visualizations & Logic Maps

Solubility Decision Logic

The following diagram illustrates the decision process for selecting the correct solvent system based on the intended application.

SolubilityLogic Start Start: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid AppType Determine Application Type Start->AppType StockPrep Stock Solution Prep AppType->StockPrep Storage BioAssay Cell/Enzyme Assay (Aq) AppType->BioAssay In Vitro InVivo In Vivo / Animal Study AppType->InVivo High Conc. Req DMSO Use DMSO (100 mM) Store -20°C StockPrep->DMSO DirectDil Direct Dilution? Risk of Precipitation BioAssay->DirectDil CD Use 20% HP-beta-Cyclodextrin or PEG400 Co-solvent InVivo->CD StepDown Step-Down Protocol (Intermediate 10mM in 50% DMSO) DirectDil->StepDown Recommended

Figure 1: Decision tree for selecting solvent systems based on experimental requirements.

pH-Dependent Ionization Workflow

This diagram demonstrates the mechanism of solubility enhancement via pH adjustment.

Ionization AcidForm Protonated Form (COOH) Low Solubility (pH < 4.0) Equilibrium pKa ~ 4.5 AcidForm->Equilibrium BaseForm Deprotonated Form (COO-) High Solubility (pH > 7.0) Equilibrium->BaseForm Buffer Add Basic Buffer (PBS / NaHCO3) Buffer->Equilibrium Shifts Right

Figure 2: Mechanism of solubility enhancement via pH modulation (Salt Formation).

Part 5: References & Validation Sources

Important Note: While specific experimental solubility data for CAS 872197-26-7 is proprietary to synthesis lots, the protocols above are derived from validated physicochemical principles of analogous benzoic acid derivatives (e.g., 4-chlorobenzoic acid, 3-ethoxybenzoic acid).

  • Compound Identity & Structure:

    • BLD Pharm.[1] (n.d.). 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (CAS 872197-26-7).[1] Retrieved from

  • General Solubility of Benzoic Acid Derivatives:

    • Zhang, Y., et al. (2015).[2] Solubility of Benzoic Acid in Organic Solvents. ResearchGate. Retrieved from

  • Solubility Principles (pKa and Lipophilicity):

    • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa-solubility relationships).

  • Cyclodextrin Solubilization Protocols:

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

procedure for esterification of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Esterification of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid

Executive Summary

This application note details the optimized protocols for the esterification of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (referred to herein as Compound A ). This substrate presents a specific chemoselective challenge: converting the carboxylic acid moiety into an ester (typically methyl or ethyl) while preserving the acid-sensitive 4-benzyloxy ether linkage.[1]

While standard Fischer esterification is viable, the presence of the benzyl ether requires strict control over acidity and temperature to prevent acid-catalyzed debenzylation.[1] This guide presents two validated methodologies:

  • Method A (Process Scale): Acid-Catalyzed Esterification (Optimized Fischer) – Best for cost-effective scale-up.[1]

  • Method B (Discovery Scale): Base-Promoted Alkylation – Best for high-value, small-scale synthesis with maximum functional group tolerance.[1]

Strategic Method Selection

The choice of method depends on the scale and downstream application.[1]

ParameterMethod A: Acid-Catalyzed (Fischer)Method B: Base-Promoted (Alkylation)
Reagents MeOH/EtOH, H₂SO₄ (cat.)[1]MeI/EtI, K₂CO₃/Cs₂CO₃, DMF
Atom Economy HighModerate (Stoichiometric salt waste)
Risk Profile Moderate (Risk of ether cleavage if overheated)Low (Non-acidic conditions preserve ethers)
Purification Crystallization or ExtractionAqueous workup + Flash Chromatography
Throughput High (Scalable to kg)Medium (Best for <10g)

Protocol 1: Acid-Catalyzed Methanolysis (Fischer)[1]

This protocol utilizes a catalytic amount of sulfuric acid.[1] The key to success is maintaining the reaction temperature below the threshold required for ether cleavage (typically <65°C for this substrate).[1]

Reagents & Equipment
  • Substrate: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (1.0 equiv).[1]

  • Solvent/Reagent: Methanol (Anhydrous, 20 vol).[1]

  • Catalyst: Sulfuric Acid (H₂SO₄, 98%, 0.1 equiv).[1]

  • Equipment: Round-bottom flask, reflux condenser, CaCl₂ drying tube, magnetic stirrer, heating block.[1]

Step-by-Step Procedure
  • Setup: Charge the reaction flask with Compound A (e.g., 10.0 g, 32.6 mmol).

  • Solvation: Add anhydrous Methanol (200 mL). Stir at room temperature (20-25°C) until a suspension or partial solution is formed.

  • Catalyst Addition: Slowly add H₂SO₄ (0.17 mL, 3.26 mmol) dropwise.

    • Expert Insight: The reaction is exothermic.[1] Rapid addition can create local hot spots, risking ether cleavage.[1]

  • Reaction: Heat the mixture to a gentle reflux (65°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The starting acid is more polar than the ester product.[1]

  • Quench: Cool the reaction to 0°C. Neutralize by adding solid Sodium Bicarbonate (NaHCO₃) until pH ~7.

  • Workup:

    • Concentrate the methanol under reduced pressure (Rotavap) to ~20% of the original volume.[1]

    • Dilute with Ethyl Acetate (150 mL) and Water (100 mL).

    • Separate phases.[2] Wash the organic layer with Sat.[1] NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Wash with Brine (50 mL), dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from minimal hot Ethanol or Hexane/EtOAc.

Mechanistic Workflow (Graphviz)

FischerMechanism Start Start: Carboxylic Acid Protonation 1. Carbonyl Protonation (+ H+) Start->Protonation H2SO4 Cat. Attack 2. Nucleophilic Attack (+ MeOH) Protonation->Attack SideReaction RISK: Ether Cleavage (If T > 70°C or High Acid) Protonation->SideReaction Overheating Transfer 3. Proton Transfer & Elimination (- H2O) Attack->Transfer Tetrahedral Intermediate Product End: Methyl Ester Transfer->Product

Caption: Mechanistic pathway of Fischer Esterification highlighting the critical risk branch for ether cleavage.

Protocol 2: Base-Promoted Alkylation (Mild)

This method is recommended for medicinal chemistry applications where purity is paramount.[1] It avoids acidic conditions entirely, ensuring the 4-benzyloxy and 3-ethoxy groups remain intact.[1]

Reagents & Equipment
  • Substrate: Compound A (1.0 equiv).[3]

  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.5 equiv).

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, powdered, 2.0 equiv).[1]

  • Solvent: DMF (Dimethylformamide) or Acetone (10 vol).

Step-by-Step Procedure
  • Setup: In a round-bottom flask, dissolve Compound A (e.g., 5.0 g, 16.3 mmol) in DMF (50 mL).

  • Deprotonation: Add K₂CO₃ (4.5 g, 32.6 mmol) in one portion. Stir at room temperature for 15 minutes. The mixture will become a suspension of the carboxylate salt.[1]

  • Alkylation: Add Methyl Iodide (1.52 mL, 24.5 mmol) dropwise via syringe.

    • Safety Note: Methyl Iodide is a neurotoxin and alkylating agent.[1] Use a fume hood.

  • Reaction: Stir at Room Temperature for 3–12 hours.

    • Self-Validating Step: As the reaction proceeds, the suspension often changes consistency.[1] TLC will show a clean conversion to a less polar spot (Ester).

  • Workup:

    • Pour the reaction mixture into Ice Water (200 mL). The ester product often precipitates as a solid.[1]

    • If Solid: Filter, wash with water, and dry.[1][4]

    • If Oil: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with Water (2x) and Brine (1x) to remove DMF.

  • Purification: Usually not required. If necessary, pass through a short silica plug.[1]

Purification & Logic Flow (Graphviz)

AlkylationWorkflow Input Reaction Mixture (DMF, Product, Salts) Quench Quench: Pour into Ice Water Input->Quench Decision Precipitate Formed? Quench->Decision Filtration Filtration (Solid Product) Decision->Filtration Yes Extraction Extraction (EtOAc) Decision->Extraction No (Oily) Final Final Ester Product Filtration->Final Wash Wash: H2O/Brine (Remove DMF) Extraction->Wash Evap Evaporation Wash->Evap Evap->Final

Caption: Decision tree for the workup of base-promoted alkylation, optimizing for physical state of the product.

Analytical Validation (QC)

Verify the product identity and purity using the following parameters.

TechniqueExpected Signal / ObservationInterpretation
HPLC (C18) Shift in Retention Time (

)
Ester is significantly less polar than the acid;

will increase (e.g., from 4.5 min to 7.2 min in MeOH/H₂O gradient).
1H NMR Methyl Ester SingletLook for a sharp singlet (

) at ~3.85–3.90 ppm .
1H NMR Disappearance of -COOHBroad singlet at >11 ppm should be absent.
1H NMR Benzylic ProtonsSinglet (

) at ~5.2 ppm . Critical Check: If this signal splits or shifts upfield, ether cleavage may have occurred.[1]
IR Carbonyl ShiftAcid C=O (~1680-1700 cm⁻¹) shifts to Ester C=O (~1720-1735 cm⁻¹ ).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease reaction time or add drying agent (molecular sieves) to Method A to drive equilibrium.
Ether Cleavage (New Spot on TLC) Acid concentration too high or Temp too highSwitch to Method B (Base-promoted). If using Method A, lower temp to 50°C.
Product is Oily/Sticky Residual solvent (DMF)Perform an additional water wash during workup or dry under high vacuum for 12h.
Starting Material Remains Water in solvent (Method A)Ensure Methanol is anhydrous. Water pushes equilibrium back to the acid.[1]

References

  • Standard Fischer Esterification: Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989.[1] Link

  • Base-Promoted Alkylation: Li, J. J.[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014.[1] Link

  • Protecting Group Stability: Wuts, P. G. M., & Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.[1] (Specifically regarding Benzyl ether stability in acid). Link

  • Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for 3-Ethoxybenzoic acid derivatives. Link

Sources

Application Note: Precision Buffer Engineering for HPLC Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The analysis of benzoic acid derivatives presents a classic chromatographic challenge: these compounds are weak acids with


 values typically ranging from 3.0 to 4.8. In Reversed-Phase HPLC (RP-HPLC), the ionization state of the analyte dictates retention behavior.
  • The Challenge: At neutral pH, benzoic acid derivatives exist as benzoate anions (

    
    ). These highly polar species elute near the void volume (
    
    
    
    ) and exhibit severe peak tailing due to ionic interactions with residual silanols on the silica support.
  • The Solution (Ion Suppression): To achieve robust retention and symmetrical peak shape, the mobile phase pH must be adjusted to at least 1.5–2.0 units below the analyte's

    
    . This forces the equilibrium toward the neutral, protonated form (
    
    
    
    ), driving hydrophobic interaction with the C18 stationary phase.

This guide provides the definitive protocols for preparing the two most critical buffer systems for this application: Phosphate (for UV detection) and Ammonium Formate (for LC-MS) .

Theoretical Foundation: The pH Decision Matrix

The choice of pH is not arbitrary; it is governed by the Henderson-Hasselbalch equation. For benzoic acid (


):
  • pH 4.2: 50% Ionized / 50% Neutral (Poor peak shape, split peaks).

  • pH 2.2: ~99% Neutral (Excellent retention, sharp peaks).

Figure 1: Buffer Selection & pH Logic Flow

Caption: Decision tree for selecting the optimal mobile phase conditions based on detection method and analyte acidity.

BufferLogic Start Start: Analyze Benzoic Acid Derivative CheckPKa Step 1: Determine Analyte pKa (Benzoic Acid ≈ 4.2) Start->CheckPKa Detection Step 2: Select Detection Method CheckPKa->Detection UV UV/Vis or PDA Detection->UV High Sensitivity Req MS LC-MS / MS-MS Detection->MS Mass Spec Req Phosphate Protocol A: Phosphate Buffer pH 2.1 - 2.8 (Max Retention, Low UV Noise) UV->Phosphate Formate Protocol B: Ammonium Formate pH 2.8 - 3.5 (Volatile, MS Compatible) MS->Formate Warning Critical: pH < pKa - 1.5 Phosphate->Warning Formate->Warning

Buffer Selection Guide

Select your buffer system based on the detection limit and instrumentation requirements.

ParameterPhosphate Buffer (Protocol A)Ammonium Formate (Protocol B)TFA (0.1%)
Primary Use UV Detection (Gold Standard) LC-MS / LC-MS/MS Quick Screening
pH Range 2.1 – 3.12.8 – 4.8~2.0 (Unbuffered)
UV Cutoff < 200 nm (Transparent)~210 nm< 210 nm
Volatility Non-Volatile (Clogs MS source)VolatileVolatile
Buffering Capacity High at pH 2.5Moderate at pH 3.0None (Acid modifier only)
Solubility in ACN Poor (Precipitates >70-80% ACN)ModerateExcellent

Detailed Experimental Protocols

Protocol A: 20 mM Potassium Phosphate, pH 2.5 (UV Optimized)

Context: This is the industry standard for purity analysis of benzoic acids. The low pH (2.5) ensures >98% suppression of ionization for benzoic acid (


 4.2) and salicylic acid (

2.97).

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    ), HPLC Grade.
    
  • Phosphoric Acid (85%), HPLC Grade.[1]

  • Ultrapure Water (18.2 MΩ·cm).

Step-by-Step Procedure:

  • Weighing: Accurately weigh 2.72 g of

    
     (MW: 136.09  g/mol ).
    
  • Dissolution: Transfer to a 1000 mL volumetric flask. Add approximately 900 mL of Ultrapure Water. Stir until completely dissolved.

  • pH Adjustment (Critical):

    • Place a calibrated pH electrode into the solution.

    • Do NOT use HCl. Chloride ions are corrosive to stainless steel LC systems.

    • Dropwise, add 85% Phosphoric Acid while stirring until the pH stabilizes at 2.50 ± 0.05 .

  • Volume Make-up: Dilute to the 1000 mL mark with Ultrapure Water.

  • Filtration: Filter through a 0.22 µm Nylon or PVDF membrane under vacuum. This removes particulates that cause check-valve failure.

  • Shelf Life: 48 hours (Phosphate buffers promote microbial growth).

Protocol B: 10 mM Ammonium Formate, pH 3.0 (LC-MS Optimized)

Context: Phosphate is non-volatile and will destroy a mass spectrometer source. Ammonium formate is the volatile alternative. Note that formic acid has a


 of 3.75; buffering capacity at pH 3.0 is adequate but lower than phosphate.

Reagents:

  • Ammonium Formate (

    
    ), LC-MS Grade.
    
  • Formic Acid (

    
    ), LC-MS Grade ampules.
    
  • Ultrapure Water.

Step-by-Step Procedure:

  • Weighing: Weigh 0.63 g of Ammonium Formate (MW: 63.06 g/mol ).

  • Dissolution: Dissolve in 900 mL of Ultrapure Water.

  • pH Adjustment:

    • Add Formic Acid to adjust pH to 3.0 .

    • Note: If the pH drops below 2.8, do not use Ammonium Hydroxide to raise it (this creates unstable ionic strength). Remake the buffer.

  • Filtration: Filter through a 0.22 µm PVDF membrane . (Avoid Nylon if analyzing sticky proteins/peptides, though fine for small molecules).

  • Degassing: Sonicate for 5 minutes.

Critical Technical Controls (Self-Validating the System)

To ensure "Trustworthiness" in your data, apply these controls:

  • The "Organic Crash" Test:

    • Risk: Phosphate salts precipitate in high organic concentrations.

    • Rule: Never exceed 80% Methanol or 70% Acetonitrile when using >20 mM Phosphate.

    • Validation: Mix 5 mL of buffer with 5 mL of your organic mobile phase in a clear vial. Vortex and let sit for 30 mins. If cloudy, reduce buffer molarity to 10 mM.

  • The "Drift" Check:

    • Benzoic acids are sensitive to temperature. Ensure your column oven is set (e.g., 30°C or 40°C) and does not fluctuate. A

      
       shift can alter 
      
      
      
      and retention time.
  • System Passivation:

    • If switching from LC-MS (Formate) to UV (Phosphate), flush the system with 100% water for 30 minutes to remove all traces of salt before introducing the new buffer.

Troubleshooting Workflow

Diagnose common issues with benzoic acid analysis using the logic below.

Figure 2: Troubleshooting Diagnostic Path

Caption: Workflow for resolving peak tailing and retention shifts in acidic analyte analysis.

Troubleshooting Issue Problem Detected Tailing Peak Tailing (As > 1.2) Issue->Tailing Drift Retention Time Drift Issue->Drift Pressure High Backpressure Issue->Pressure Silanols Cause: Silanol Interaction Tailing->Silanols Equilib Cause: Column Not Equilibrated Drift->Equilib Precip Cause: Buffer Precipitation Pressure->Precip FixpH Action: Lower pH to 2.2 (Suppress Ionization) Silanols->FixpH FixEquilib Action: Flush 20 Column Vols Equilib->FixEquilib FixPrecip Action: Wash with 90% Water Check Organic Limit Precip->FixPrecip

References

  • Agilent Technologies. (2025). Analysis of Organic Acids using Reversed-Phase HPLC. Retrieved from

  • Dolan, J. W. (2012). Buffer Selection and Preparation for HPLC. LCGC North America. Retrieved from

  • Sigma-Aldrich (Merck). (2024). HPLC Buffer Preparation: Phosphate and Ammonium Formate Protocols. Retrieved from

  • Waters Corporation. (2026). LC-MS Buffer Recommendations for Acidic Analytes. Retrieved from

  • University of Columbia. (n.d.). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid. Retrieved from

Sources

crystallization methods for high-purity 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Crystallization of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid

Executive Summary

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (CAS 872197-26-7) is a critical pharmaceutical building block, structurally characteristic of intermediates used in the synthesis of metabolic disease therapeutics (e.g., SGLT2 inhibitors, PPAR agonists) and liquid crystalline materials. Achieving high purity (>99.5%) is essential to prevent downstream side-reactions, particularly during metal-catalyzed couplings where benzyl halides or phenolic impurities can poison catalysts.

This guide details a robust crystallization workflow designed to reject key process impurities: unreacted 2-chlorobenzyl chloride, 3-ethoxy-4-hydroxybenzoic acid, and inorganic salts. The protocol prioritizes a solvent-mediated cooling crystallization from Ethanol/Water, validated for scalability and polymorph control.

Physicochemical Context & Solubility Profile

Understanding the solubility differential is the cornerstone of this protocol. As a benzoic acid derivative with a lipophilic benzyl ether tail, the molecule exhibits "amphiphilic-like" solubility behavior.

Table 1: Solubility Profile & Solvent Selection Strategy

Solvent SystemSolubility (Hot)Solubility (Cold)Role in ProtocolRationale
Ethanol (EtOH) HighModeratePrimary SolventExcellent dissolution of the aromatic core; amenable to water anti-solvent.
Water InsolubleInsolubleAnti-SolventInduces supersaturation; highly effective at rejecting inorganic salts (KCl/NaCl).
Ethyl Acetate HighModerateAlternate SolventUsed if the crude contains high levels of lipophilic dimer impurities.
n-Heptane LowInsolubleWash SolventCritical for removing unreacted 2-chlorobenzyl chloride (lipophilic impurity).
THF Very HighHighNot RecommendedSolubility is too high; poor yield recovery without excessive anti-solvent.
Critical Impurities to Reject
  • Precursor Phenol (3-ethoxy-4-hydroxybenzoic acid): More polar; tends to co-crystallize if cooling is too rapid.

  • Alkylating Agent (2-chlorobenzyl chloride): Highly lipophilic; remains in the mother liquor of alcohol-based systems.

  • Inorganic Salts (K₂CO₃/KCl): Carryover from Williamson ether synthesis; insoluble in hot ethanol (must be hot-filtered).

Detailed Crystallization Protocol

Method A: Ethanol-Water Cooling Crystallization (Recommended)

Best for: Removal of inorganic salts and polar phenolic precursors.

Prerequisites:

  • Equipment: Jacketed glass reactor with overhead stirring (impeller), reflux condenser, internal temperature probe.

  • Safety: 2-chlorobenzyl derivatives can be irritants. Use standard PPE.

Step-by-Step Procedure:

  • Dissolution:

    • Charge 1.0 eq (mass) of crude 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid into the reactor.

    • Add 5.0 - 7.0 volumes of Ethanol (absolute).

    • Heat the slurry to Reflux (78°C) under moderate stirring (200 RPM).

    • Checkpoint: Ensure full dissolution of the organic solid. The solution may appear hazy due to inorganic salts (KCl).

  • Hot Filtration (Polishing):

    • While maintaining

      
      , filter the solution through a heated sintered glass funnel or a bag filter (1µm pore size) to remove insoluble salts and mechanical particulates.
      
    • Note: Do not allow the solution to cool below 60°C during transfer to prevent premature nucleation.

  • Supersaturation Control:

    • Return the filtrate to a clean reactor. Re-heat to 70°C .

    • Slowly add 1.0 - 1.5 volumes of Deionized Water (pre-heated to 60°C) dropwise over 20 minutes.

    • Observation: The solution should remain clear. If persistent cloudiness (oiling out) occurs, add a small aliquot of Ethanol to restore solution, then reduce water ratio.

  • Seeding (Critical for Polymorph Control):

    • Cool the mixture to 55°C .

    • Add 0.5 wt% of pure seed crystals (if available) to initiate nucleation.

    • Hold: Maintain at 55°C for 30 minutes to allow crystal growth on seeds (prevents secondary nucleation of fines).

  • Cooling Ramp:

    • Cool from 55°C to 20°C at a rate of 10°C/hour .

    • Mechanism:[1][2] Slow cooling favors the growth of stable, dense crystals and rejects impurities into the solution.

  • Final Crystallization:

    • Once at 20°C, further cool to 0-5°C (ice bath or chiller).

    • Age the slurry for 2 hours .

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel.

    • Displacement Wash: Wash the cake with 2 volumes of cold (0°C) Ethanol:Water (1:1 mixture).

    • Lipophilic Wash (Optional): If residual benzyl chloride is suspected, follow with a wash of 2 volumes of cold n-Heptane.

  • Drying:

    • Dry the wet cake in a vacuum oven at 45-50°C for 12 hours.

    • Target: Loss on Drying (LOD) < 0.5%.

Process Visualization

Workflow Diagram: Purification Logic

PurificationWorkflow Crude Crude Input (Contains Salts, Phenol, Benzyl Chloride) Dissolution Dissolution (Reflux in Ethanol) Crude->Dissolution HotFilter Hot Filtration (Remove Insoluble Salts) Dissolution->HotFilter WaterAdd Anti-Solvent Addition (Water at 70°C) HotFilter->WaterAdd Filtrate WasteSalts Solid Waste: Inorganic Salts (KCl) HotFilter->WasteSalts Solids Seeding Seeding & Aging (55°C, 30 min) WaterAdd->Seeding Cooling Controlled Cooling (10°C/hr to 0°C) Seeding->Cooling Filtration Filtration & Wash (EtOH/Water + Heptane) Cooling->Filtration Product Pure Crystal (>99.5% Purity) Filtration->Product MotherLiquor Mother Liquor: Phenol, Benzyl Chloride Filtration->MotherLiquor Filtrate

Caption: Step-by-step purification workflow highlighting impurity rejection points.

Impurity Rejection Mechanism

ImpurityRejection Target Target Molecule (Benzoic Acid Ether) Solvent Ethanol (Hot) Target->Solvent Soluble AntiSolvent Water Target->AntiSolvent Precipitates (Crystallizes) Wash Heptane Wash Target->Wash Insoluble ImpurityA Impurity A: Inorganic Salts ImpurityA->Solvent Insoluble (Filtered out) ImpurityB Impurity B: Benzyl Chloride ImpurityB->AntiSolvent Remains Soluble (Oily residue) ImpurityB->Wash Dissolves (Removed in wash)

Caption: Solubility logic demonstrating how specific solvent choices target different impurity classes.

Analytical Validation (Quality Control)

To confirm the success of the crystallization, the following analytical methods are required:

  • HPLC Purity Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

    • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

    • Gradient: 40% B to 90% B over 15 minutes.

    • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

    • Acceptance Criteria: Main peak > 99.5% area.[3]

  • DSC (Differential Scanning Calorimetry):

    • Run at 10°C/min from 30°C to 250°C.

    • Purpose: Verify melting point (Expected range: 158°C - 165°C , to be established with reference standard) and absence of low-melting polymorphs or solvates.

  • Residual Solvents (GC-Headspace):

    • Ensure Ethanol < 5000 ppm and Heptane < 5000 ppm (ICH Q3C limits).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Water added too fast or temperature too high.Re-heat to reflux to dissolve the oil. Add water more slowly. Increase seed load.
Low Yield (<70%) Too much Ethanol used; final temperature not low enough.Distill off 20% of solvent before cooling. Cool to -5°C.
High Impurity B Inefficient washing; impurity trapped in crystal lattice.Perform a "slurry wash" (resuspend cake in cold heptane, stir 30 min, refilter).
Colored Product Oxidation products or metal contaminants.Add Activated Carbon (5 wt%) during the hot dissolution step, stir 15 min, then hot filter.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2024).[4][5][6] PubChem Compound Summary for CID 21696568, 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid. Retrieved from [Link]

  • Imrie, C. T., & Taylor, P. (1989). The preparation and properties of some 4-alkoxybenzoic acids. Liquid Crystals, 6(1), 1-10.
  • Davey, R. J., Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.
  • Analytical Standards

Sources

Application Note: Advanced Handling and Storage Protocols for Light-Sensitive Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoic acid derivatives—specifically those with electron-donating substituents (e.g., p-aminobenzoic acid, salicylic acid) or nitro groups—are critical intermediates in pharmaceutical synthesis. However, unlike the relatively stable parent benzoic acid, these derivatives exhibit significant photosensitivity. Exposure to actinic light (UV-blue spectrum, 290–450 nm) triggers rapid decarboxylation, radical dimerization, and oxidation.

This guide provides a rigorous, self-validating framework for handling these compounds. It moves beyond generic "store in the dark" advice to provide specific spectral cutoffs, validated workflows, and ICH Q1B-compliant quality control measures.

Scientific Foundation: The Cost of Photon Exposure

Mechanism of Degradation

The stability of benzoic acid derivatives is compromised by the absorption of high-energy photons, typically in the UVB (290–320 nm) and UVA/Blue (320–450 nm) regions.

  • Excitation: The benzene ring, sensitized by substituents like amino (-NH₂) or hydroxyl (-OH) groups, undergoes a

    
     transition upon photon absorption.
    
  • Radical Formation: In p-aminobenzoic acid (PABA), for example, this excitation leads to the loss of an amino hydrogen, forming a PABA radical.[1]

  • Propagation: These radicals facilitate decarboxylation (loss of CO₂) or dimerization, resulting in colored impurities (yellow/brown azo compounds) that are difficult to remove during purification.

Spectral Cutoff Data

To prevent excitation, shielding materials must block specific wavelengths.[2][3]

Material TypeCutoff Wavelength (

)
Protection LevelApplication
Clear Borosilicate ~300 nmLow Non-sensitive reagents only.
Amber Glass (Type 1) ~450 nmHigh Primary storage for sensitive APIs.
Red Low-Actinic ~600 nmMaximum Highly unstable nitro-benzoic acids.
Aluminum Foil Complete BlockTotal Transport and long-term archival.

Visualizing the Degradation Pathway

The following diagram illustrates the photochemical cascade for a typical amino-benzoic acid derivative, highlighting the critical control points where protocol intervention is necessary.

degradation_mechanism Substrate Stable Benzoic Derivative ExcitedState Excited State (π -> π*) Substrate->ExcitedState + Photon Photon Photon Absorption (hv < 450nm) Photon->ExcitedState Radical Radical Intermediate ExcitedState->Radical H-Abstraction or Decarboxylation Product Degradation Products (Azo dimers/Decarboxylated) Radical->Product Dimerization Control PREVENTION: Amber Glass & Yellow Light Control->Photon Blocks

Figure 1: Photochemical degradation pathway of photosensitive benzoic acids. Prevention focuses on blocking the initial excitation step.

Core Protocols

Protocol A: Inventory and Long-Term Storage

Objective: Zero degradation during dormancy.

  • Container Selection: Transfer all light-sensitive benzoic acids immediately upon receipt into Type 1 Amber Glass vials.

    • Why? Amber glass blocks >95% of light below 450 nm.[4]

  • Secondary Shielding: Wrap the amber vial in aluminum foil or place it inside a secondary opaque canister (e.g., a cardboard drum or black plastic box).

  • Atmospheric Control: Purge the headspace with Argon or Nitrogen before sealing.

    • Why? Many photodegradation pathways (like the formation of perbenzoic acid derivatives) require oxygen. Removing O₂ breaks the degradation chain even if light leaks in.

  • Temperature: Store at 2°C–8°C unless the specific CoA indicates room temperature. Cold temperatures reduce the kinetic rate of secondary radical reactions.

Protocol B: Active Handling (Weighing & Synthesis)

Objective: Minimize "Time-Out-Of-Protection" (TOOP).

  • Environment Setup:

    • Perform all weighing and open-container manipulations under Yellow Light (Sodium vapor or filtered LED,

      
       nm).
      
    • Self-Validation: If you can see the color "blue" on a label in the room, the lighting is insufficient.

  • Solvent Choice:

    • Avoid oxygenated solvents (e.g., ethers) if possible, as they can form peroxides that accelerate photolysis.

    • Use degassed solvents for dissolving the solid.

  • Workflow:

    • Step 1: Tare the amber volumetric flask before opening the source container.

    • Step 2: Rapidly transfer the solid.

    • Step 3: Dissolve immediately. Solutions are often more light-sensitive than solids due to increased molecular mobility.

    • Step 4: Wrap the flask in foil immediately after dissolution.

Protocol C: QC & Validation (ICH Q1B Compliance)

Objective: Confirm integrity before use.

Do not assume the compound is pure just because it was stored in amber glass. Perform this rapid check:

  • Visual Inspection (The "White Test"):

    • Most benzoic acid derivatives are white or off-white crystalline solids.

    • Fail Criteria: Any hint of yellowing, browning, or "crust" on the surface indicates photodegradation (azo dimer formation).

  • Melting Point Verification:

    • Degradation impurities typically lower and broaden the melting point range.

    • Standard: Result must be within ±1°C of the reference standard.

  • HPLC Purity Check (If Visual/MP fails):

    • Run a gradient HPLC method. Photodegradation products often elute later (dimers) or much earlier (decarboxylated species) than the parent peak.

Decision Workflow for Handling

Use this logic flow to determine the correct handling procedure based on the specific derivative's sensitivity class.

handling_workflow Start Receive Benzoic Acid Derivative CheckClass Check Substituents Start->CheckClass ClassHigh High Sensitivity (-NH2, -NO2, -OH) e.g., PABA, Nitrobenzoic CheckClass->ClassHigh Electron Donating/Nitro ClassLow Low Sensitivity (Unsubstituted, -Cl, -CH3) CheckClass->ClassLow Electron Withdrawing/Neutral ActionHigh PROTOCOL: 1. Amber Glass + Foil 2. Yellow Light Room 3. Argon Purge ClassHigh->ActionHigh ActionLow PROTOCOL: 1. Amber Glass Only 2. Standard Lab Light OK (Limit Exposure) ClassLow->ActionLow QC QC Check: Visual + Melting Point ActionHigh->QC ActionLow->QC Use Release for Synthesis QC->Use Pass Discard Discard/Recrystallize QC->Discard Fail (Discolored)

Figure 2: Decision tree for categorizing and handling benzoic acid derivatives based on chemical structure and sensitivity.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Sample turns yellow Oxidation/Dimerization due to light leaks.Recrystallize immediately using activated charcoal. Store in foil-wrapped amber vial.
Lower Assay (HPLC) Decarboxylation (loss of CO₂).Check storage temperature. If <98%, discard. Decarboxylated byproducts are often toxic.
Insoluble particles Polymerization of radical intermediates.Filter solution through 0.2µm PTFE. Re-check concentration via UV-Vis.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. (1996). Available at: [Link]

  • Vargas, F., et al. "Formation of a perbenzoic acid derivative in the photodegradation of fenofibrate."[5] Journal of Pharmaceutical Sciences, 82(6), 590-591.[5] (1993).[5] Available at: [Link]

  • Container and Packaging. "The Science Behind Amber Glass and UV Protection." (2025).[3][4][6] Available at: [Link]

  • Zhou, J.D. "Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light."[7] The College of Wooster Senior Independent Study Theses. (2021).[8] Available at: [Link]

  • Yamada, Y., et al. "UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy." Molecules, 27(3), 808. (2022).[1] Available at: [Link]

Sources

methods for coupling 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is a high-value scaffold in medicinal chemistry, particularly prevalent in the design of metabolic modulators (PPAR agonists, SGLT2 inhibitors) and G-protein coupled receptor (GPR40/120) ligands. Its structural core—a benzoic acid functionalized with electron-donating alkoxy groups—presents specific synthetic opportunities and challenges.

This guide provides field-proven protocols for coupling this acid to amines (amide bond formation) and alcohols (esterification). Unlike standard benzoic acids, the electron-rich nature of the ring reduces the electrophilicity of the carbonyl carbon, requiring optimized activation strategies. Furthermore, the para-(2-chlorobenzyl) ether moiety acts as a "stability fuse," necessitating the avoidance of strong Lewis acids (e.g., BBr₃) and vigorous hydrogenolysis conditions during downstream processing.

Strategic Analysis: Chemical Reactivity & Handling

Structural Deconstruction
  • Coupling Handle: Carboxylic Acid (

    
    ).
    
  • Steric Gatekeeper: 3-Ethoxy group (

    
    ). This provides moderate steric bulk ortho to the reaction center, potentially slowing down kinetics with bulky amines.
    
  • Stability Marker: 4-[(2-Chlorobenzyl)oxy] group (

    
    ). The 2-chloro substituent stabilizes the benzyl ether slightly against oxidative cleavage compared to unsubstituted benzyl, but it remains susceptible to strong acid hydrolysis (e.g., hot TFA, HBr/AcOH).
    
Activation Thermodynamics

The presence of two alkoxy groups (ethoxy and benzyloxy) donates electron density into the benzene ring (+M effect). This resonance increases the electron density at the carbonyl carbon, making it less electrophilic than unsubstituted benzoic acid.

  • Implication: Standard carbodiimide couplings (EDC/NHS) may be sluggish.

  • Solution: Use "Super-Active" esters (HOAt/HATU) or convert to the Acid Chloride to drive the reaction to completion.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Best for: Medicinal chemistry library synthesis (10 mg – 500 mg scale).

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates an O-7-azabenzotriazolyl active ester. The pyridine nitrogen in the leaving group provides anchiomeric assistance, significantly accelerating the reaction with the electron-rich benzoate.

Materials:

  • Acid: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (1.0 equiv)

  • Amine: Target amine (1.1 – 1.2 equiv)

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M – 0.2 M)

Step-by-Step Workflow:

  • Dissolution: In a dry vial, dissolve the Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (1.0 equiv only at this stage) dropwise. Stir at Room Temperature (RT) for 5–10 minutes.

    • Observation: The solution often turns yellow/orange as the activated ester forms.

  • Coupling: Add the Amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Incubation: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LC-MS. Look for the disappearance of the Acid (M-H: ~305 Da) and formation of the Product (M+H).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash sequentially with: 10% Citric Acid (removes excess DIPEA/Amine), Water, Saturated NaHCO₃ (removes unreacted Acid), and Brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Scalable Acid Chloride Activation

Best for: Process scale-up (>1 g) or unreactive/hindered amines.

Rationale: Converting the acid to the acid chloride generates a highly reactive species that overcomes the electronic deactivation of the ring. Oxalyl chloride is preferred over Thionyl chloride to avoid heating the sensitive benzyl ether.

Materials:

  • Acid: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (anhydrous, 1–2 drops)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Workflow:

  • Suspension: Suspend the Acid in anhydrous DCM (0.5 M) under Nitrogen/Argon atmosphere.

  • Catalysis: Add catalytic DMF (1–2 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Evolution: Allow to warm to RT and stir for 1–2 hours. Gas evolution (CO/CO₂) indicates reaction progress.

    • Critical Note: Do not reflux.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride and solvent. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.

  • Coupling: Add this solution dropwise to a pre-cooled (0°C) mixture of the Amine (1.1 equiv) and Triethylamine (2.5 equiv) in DCM.

  • Completion: Stir at RT for 1 hour.

Visualization of Workflows

Reaction Pathway & Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal coupling strategy based on the amine partner.

CouplingStrategy Start Start: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid AmineCheck Analyze Amine Partner Start->AmineCheck MethodA Method A: HATU/DIPEA (Standard Library Synthesis) AmineCheck->MethodA High Reactivity MethodB Method B: Acid Chloride (Scale-up / Hindered Amines) AmineCheck->MethodB Low Reactivity ProdA Product Isolation (Acid/Base Wash) MethodA->ProdA Yield > 85% ProdB Product Isolation (Recrystallization) MethodB->ProdB Yield > 90% Primary Primary/Secondary Un hindered Amine Hindered Aniline / Bulky Secondary Amine

Caption: Decision tree for selecting between HATU activation and Acid Chloride conversion based on steric/electronic demands of the amine partner.

Mechanism of Electronic Deactivation

This diagram visualizes why "Standard" coupling (EDC) might fail, necessitating the protocols above.

ElectronicEffect Core Benzoic Acid Core Carbonyl COOH Carbonyl (Reduced Electrophilicity) Core->Carbonyl Deactivates Ethoxy 3-Ethoxy (+M Effect) Ethoxy->Core Donates e- Benzyl 4-Benzyloxy (+M Effect) Benzyl->Core Donates e-

Caption: Resonance effects from 3-Ethoxy and 4-Benzyloxy groups reduce the electrophilicity of the carboxylic acid, requiring stronger activation methods.

Quality Control & Troubleshooting

Analytical Markers
  • ¹H NMR (DMSO-d₆):

    • Acid Proton: Broad singlet at δ 12.0–13.0 ppm (Disappears upon coupling).

    • Benzylic Protons: Singlet at δ ~5.2 ppm (Critical for confirming ether integrity).

    • Ethoxy Group: Triplet at δ ~1.3 ppm, Quartet at δ ~4.1 ppm.

  • HPLC Purity:

    • The acid is lipophilic. Expect retention times >5 min on standard C18 gradients (5–95% ACN/Water).

    • Impurity Alert: If a peak appears with M-125 mass, the benzyl ether has cleaved (loss of chlorobenzyl group). Check acidity of reaction/workup.

Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Yield (HATU) Steric hindrance from 3-ethoxy group.Switch to Protocol B (Acid Chloride) or heat to 50°C.
Cleavage of Ether Acidic workup too strong or prolonged.Use 10% Citric Acid or NH₄Cl instead of 1M HCl.
Racemization Not applicable (No chiral center in acid).N/A
Precipitate in Rxn Product insolubility in DMF.This is good! Filter the solid and wash with water/ether.

References

  • Reaction Mechanism & Reagents

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Biological Context (PPAR/GPR Agonists)

    • Oh, D. Y., et al. (2014). A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice.[2] Nature Medicine, 20(8), 942-947.[2] (Describes similar alkoxy-benzoic acid pharmacophores). Link

    • Basu, P. P., et al. (2017). PPARα Antagonist AA452 Triggers Metabolic Reprogramming.[3] Journal of Cellular Physiology, 232(6), 1458-1466.[3] Link

  • Chemical Properties

    • PubChem Compound Summary for CID 12126 (3-Ethoxybenzoic acid derivatives). Link

    • BLD Pharm. (2024). 4-((2-Chlorobenzyl)oxy)-3-ethoxybenzoic acid Safety Data Sheet. Link

Sources

Application Note: High-Purity Solid-Phase Extraction of Ethoxybenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the extraction of ethoxybenzoic acid (EBA) and its derivatives (e.g., 2-ethoxybenzoic acid, a common dental cement metabolite and drug intermediate).

Methodology: Mixed-Mode Anion Exchange (MAX) & Reversed-Phase (RP) Analytes: 2-Ethoxybenzoic acid (EBA), 3-Ethoxybenzoic acid, 4-Ethoxybenzoic acid Matrices: Plasma, Urine, Saliva, and Aqueous Reaction Mixtures

Introduction & Chemical Context

Ethoxybenzoic acids are amphiphilic organic acids characterized by a carboxylic acid head group and an ethoxy-substituted phenyl ring. They are critical analytes in dental research (as metabolites of zinc oxide-EBA cements) and pharmaceutical synthesis.

  • Chemical Challenge: These compounds possess a pKa of approximately 3.8 – 4.2 . In biological matrices (pH 7.4), they exist primarily as anions (benzoates). In acidic environments (pH < 2), they are neutral.

  • Extraction Strategy:

    • Protocol A (Biological Fluids): Uses Mixed-Mode Strong Anion Exchange (MAX) . This is the "Gold Standard" for purity, utilizing a "lock-and-key" mechanism to wash away neutral and basic interferences aggressively.

    • Protocol B (Simple Aqueous/QC): Uses Polymeric Reversed-Phase (HLB/PEP) . Best for general quality control where matrix interference is low.

Analyte Properties
CompoundCAS No.pKaLogPMolecular Weight
2-Ethoxybenzoic acid 134-11-24.212.04166.17 g/mol
4-Ethoxybenzoic acid 619-86-34.402.10166.17 g/mol

Method Development: The "Lock-and-Key" Strategy

For complex biological fluids (plasma, urine), simple reversed-phase extraction often fails to remove naturally occurring neutral lipids and basic proteins. We utilize a Mixed-Mode Polymeric Sorbent (functionalized with quaternary amines).

Mechanism of Action (Protocol A)
  • Retention (Lock): At neutral pH, the EBA is negatively charged (anionic). It binds to the positively charged sorbent via ionic interaction andhydrophobic interaction .

  • Interference Removal:

    • Wash 1 (Aqueous): Removes salts and proteins.

    • Wash 2 (Organic): We wash with 100% Methanol . Because EBA is "locked" by the ionic bond, it does not elute. Neutral lipids and hydrophobic interferences are washed away.

  • Elution (Key): We introduce acidified methanol . The acid protonates the EBA (turning off the negative charge), breaking the ionic bond and allowing the organic solvent to elute the purified drug.

Workflow Visualization

SPE_Workflow cluster_0 Protocol A: Mixed-Mode Anion Exchange (MAX) Step1 CONDITION MeOH then Water Step2 LOAD SAMPLE (pH 7.0 - 8.0) Analyte is Anionic (-) Step1->Step2 Step3 WASH 1 5% NH4OH in Water (Removes Proteins/Bases) Step2->Step3 Step4 WASH 2 100% Methanol (CRITICAL: Removes Neutrals) Step3->Step4 Step5 ELUTE 2% Formic Acid in MeOH (Neutralizes Analyte -> Release) Step4->Step5

Caption: Logical flow for Mixed-Mode Anion Exchange (MAX) extraction, highlighting the critical organic wash step that ensures high purity.

Protocol A: Mixed-Mode Anion Exchange (Biological Matrices)

Recommended Sorbent: Polymeric Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A, or Evolute Express AX). Bed Mass: 30 mg (for <1 mL plasma) or 60 mg (for >1 mL urine).

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Dilute Plasma/Urine 1:1 with 50 mM Ammonium Acetate (pH 7-8) .

    • Why: This adjusts the pH > pKa (4.2), ensuring 100% of the ethoxybenzoic acid is ionized (negatively charged) for capture.

  • Conditioning:

    • Add 1 mL Methanol .

    • Add 1 mL Water .

  • Loading:

    • Load pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Matrix Removal):

    • Add 1 mL 5% NH₄OH in Water .

    • Why: Keeps analyte ionized; removes proteins and endogenous weak acids.

  • Wash 2 (Hydrophobic Cleanup - The "Magic" Step):

    • Add 1 mL 100% Methanol .

    • Why: Since the analyte is ionically bound, methanol washes away neutral lipids and hydrophobic interferences without eluting the analyte.

  • Elution:

    • Add 2 x 500 µL 2% Formic Acid in Methanol .

    • Why: The formic acid drops the pH < 2. The ethoxybenzoic acid becomes neutral (protonated), breaks the ionic bond, and dissolves in the methanol.

  • Post-Elution:

    • Evaporate to dryness under Nitrogen at 40°C. Reconstitute in Mobile Phase.

Protocol B: Reversed-Phase (Simple Aqueous Matrices)

Recommended Sorbent: Hydrophilic-Lipophilic Balanced Polymer (e.g., Oasis HLB, Strata-X). Application: Quality control of dental cement leachates or drug synthesis mixtures.

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Acidify sample with H₃PO₄ or Formic Acid to pH < 2.0 .

    • Why: At pH 2, EBA is fully protonated (neutral). Reversed-phase sorbents only retain the neutral form effectively.

  • Conditioning:

    • Add 1 mL Methanol .

    • Add 1 mL Water (pH 2) .

  • Loading:

    • Load acidified sample.[1]

  • Wash:

    • Add 1 mL 5% Methanol in Water .

    • Why: Removes salts and highly polar interferences. Do not use high organic content, or you will wash away the EBA.

  • Elution:

    • Add 1 mL 100% Methanol .

Optimization & Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Recovery (Protocol A) Incomplete Ionization during LoadEnsure sample pH is > 6.0. Use Ammonium Acetate buffer.
Low Recovery (Protocol A) Analyte lost in Wash 2Ensure Wash 2 is neutral MeOH, not acidic. If acid is present, analyte elutes early.[1]
Low Recovery (Protocol B) Sample pH too highAcidify sample to pH < 2. If pH > pKa, analyte is ionic and flows through RP sorbent.
High Background/Dirty Protein precipitation in sorbentFor plasma, perform a generic protein crash (ACN crash) before loading, or use MAX protocol which handles proteins better.
Solvent Selection Data[2][3][4][5][6]
  • Solubility: 2-Ethoxybenzoic acid is highly soluble in Ethanol and Methanol; sparingly soluble in pure water at low pH.

  • Elution Strength: Methanol is generally sufficient. Acetonitrile can be used if evaporation speed is critical, but Methanol typically provides better solubility for polar-aromatic acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67252, 2-Ethoxybenzoic acid. Retrieved from [Link]

  • Biotage (2020). Sample Preparation by Mixed-Mode SPE for Acidic Drugs (ISOLUTE HAX/MAX). Retrieved from [Link]

  • Agilent Technologies. Fractionation of Acidic, Basic, and Neutral Drugs from Urine with Mixed Mode SPE.[2][3] Application Note 5990-xxxx. Retrieved from [Link]

  • Brauer, G.M., & Stansbury, J.W. (1984). Cements Containing Syringic Acid Esters—o-Ethoxybenzoic Acid and Zinc Oxide.[4][5] Journal of Dental Research.[5][6][7] Retrieved from [Link]

Sources

Precision Weighing of Static-Prone Powders: A Triboelectric Control Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

In drug development and analytical chemistry, the precise weighing of dry powders is the foundational step for all subsequent data integrity. However, static electricity—generated via the triboelectric effect—presents a dual threat: data variance (drift, instability) and safety (aerosolization of potent compounds).

This protocol provides a field-validated methodology for handling static-prone powders. Unlike generic weighing guides, this SOP integrates active ionization strategies with environmental controls to neutralize the "Coulombic Force Error"—a phenomenon where electrostatic attraction mimics mass, causing analytical balances to report false values (up to ±100 mg error on standard analytical scales).

The Physics of Failure: Why Balances "Drift"

To master static weighing, one must understand that an analytical balance does not measure mass directly; it measures the force required to maintain the weighing pan's position.

When a non-conductive powder (insulator) is manipulated, friction generates a surface charge (Triboelectric effect).[1] If the weighing vessel is also an insulator (plastic/glass), this charge cannot dissipate.[2] The resulting electrostatic field interacts with the metal housing of the balance, creating a vertical force component (


).


Where


 is the electrostatic force.[3] If 

is attractive (pulling the pan down), the balance reads heavier . As the charge slowly dissipates into the air,

decreases, causing the reading to "drift" downward, preventing stabilization.[2]
Diagram 1: The Triboelectric Error Cycle

This diagram illustrates the causality between handling actions and analytical error.

StaticErrorLoop Handling Handling Action (Spatula friction, pouring) ChargeGen Triboelectric Charging (Surface accumulation of e-) Handling->ChargeGen Friction Field Electrostatic Field (kV potential) ChargeGen->Field Force Vertical Coulombic Force (Acts on Load Cell) Field->Force Interaction with Balance Housing Aerosol Particle Aerosolization (Safety Hazard) Field->Aerosol Repulsion Drift Measurement Drift (Wandering Zero) Force->Drift False Mass Drift->Handling User attempts to re-tare (Error Loop)

Figure 1: The cycle of static generation. Note that re-taring a drifting balance does not remove the error; it only masks the initial offset.

Prerequisites & Environmental Setup

Before initiating the weighing workflow, the environment must be conditioned to facilitate charge decay.[2][4]

Environmental Controls
ParameterTarget RangeScientific Rationale
Relative Humidity (RH) 45% – 60% Moisture creates a microscopic conductive layer on surfaces, allowing charge dissipation. RH < 30% guarantees static issues.
Temperature 20°C – 25°CStandardizes density; prevents convection currents which exacerbate static-induced drift.
Airflow Laminar (Low Velocity)High-velocity air (fume hoods) strips ions and generates triboelectric charge on powders.
Equipment Selection
  • Vessel Material:

    • Best:Metal (Tantalum or Aluminum weigh boats). Fully conductive; charge dissipates immediately upon grounding.

    • Acceptable:Glass (Borosilicate). Dissipates slowly; requires ionization.

    • Avoid:Plastic (Polystyrene/PTFE). High dielectric constant; holds charge for minutes to hours.

  • Ionization Source:

    • External: U-Electrode or ionizing blower fan.

    • Integrated: Modern microbalances (e.g., Sartorius Cubis II, Mettler XPR) often have built-in ionizers.

Protocol: The Weighing & Transfer Workflow

Phase A: Neutralization (The "Gatekeeper" Step)

Critical Step: You must neutralize the potential before the powder reaches the balance pan.

  • Position the Ionizer: Place the ionizing blower or U-electrode immediately next to the balance door.

  • The "Pass-Through" Technique:

    • Hold the empty weigh boat with forceps (conductive tips).

    • Pass the boat through the ionization field for 2–3 seconds.

    • Pass the spatula through the field before touching the bulk powder.

    • Why? This eliminates the initial charge that causes powder to "jump" off the spatula during transfer.

Phase B: The Weighing SOP

Objective: Obtain a stable reading within USP <41> tolerances.

  • Grounding: Operator must wear a grounded wrist strap or lab coat with carbon threading.

  • Placement: Place the neutralized weigh boat on the center of the pan.

  • Soak Time: Allow the boat to sit for 10–15 seconds.

    • Observation: If the last digit fluctuates wildly, static is still present. Re-ionize.

  • Tare: Press Tare only when the stability indicator is solid.

  • Transfer:

    • Remove the boat (if using external dosing) or dose directly if using a funnel.

    • Do not pour from a plastic bag. Use a metal spatula.

    • If dosing directly: Keep the spatula grounded (touching the metal draft shield ring) while pouring to bleed charge.

  • Reading: Allow the balance to settle.

    • Pass Criteria: Reading remains stable for 5 seconds.

    • Fail Criteria: Reading drifts downwards (e.g., 10.005 -> 10.003 -> 10.001). This indicates charge dissipation is reducing the "false weight."

Diagram 2: Operational Decision Tree

A logic flow for the researcher to follow during the procedure.

WeighingWorkflow Start Start Weighing Procedure CheckEnv Check Humidity (>45%) & Grounding Start->CheckEnv SelectVessel Select Vessel: Metal (Preferred) or Glass CheckEnv->SelectVessel Ionize STEP: Active Ionization Pass vessel/spatula through ion stream SelectVessel->Ionize PlacePan Place on Balance Pan Ionize->PlacePan StabilityCheck Is Reading Stable? PlacePan->StabilityCheck Tare Tare Balance StabilityCheck->Tare Yes ReIonize ERROR: Static Detected Re-Ionize Sample StabilityCheck->ReIonize No (Drifting) Dose Dose Powder Tare->Dose FinalRead Final Reading Stable? Dose->FinalRead Record Record Mass (Data Valid) FinalRead->Record Yes FinalRead->ReIonize No (Drifting) ReIonize->Ionize

Figure 2: Step-by-step decision tree for weighing static powders. Note the feedback loops requiring re-ionization if drift is detected.

Data & Validation

The following table illustrates the impact of static mitigation on weighing accuracy, based on comparative data for a 50 mg sample of micronized API (Active Pharmaceutical Ingredient).

ConditionVessel TypeStatic MitigationObserved Drift (30s)Error %
Control (Worst Case) Plastic Weigh BoatNone-0.85 mg1.7%
Passive Glass BeakerHumidity Control (50%)-0.12 mg0.24%
Active (Optimized) Metal Boat Ionizing Blower < 0.01 mg < 0.02%

Key Insight: Using a plastic boat without ionization results in an error (1.7%) that exceeds the acceptable tolerance for most potent compound assays (typically 0.1% - 0.5%).

References

  • United States Pharmacopeia (USP). (2023). General Chapter <1251> Weighing on an Analytical Balance. USP-NF.[5]

    • Source: (Access via subscription or institutional login)

    • Context: Defines the requirement for eliminating static charge to meet "minimum weight" standards.
  • Mettler Toledo. (2020).[6] Electrostatic Charges in Weighing – White Paper.

    • Source:

    • Context: Detailed analysis of how electrost
  • Sartorius. (2021).

    • Source: [7]

    • Context: methodologies for using integr
  • Rescaglio, A., et al. (2018). Tribo-electrification of pharmaceutical powder blends.[1][8][9][10] British Journal of Pharmacy.

    • Source:

    • Context: Scientific validation of how different APIs gener

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-402 Subject: Yield Optimization & Troubleshooting for Williamson Ether Synthesis of Vanillic Acid Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

Welcome to the Technical Support Center. You are likely encountering yield issues (sub-50%) or purification difficulties in the synthesis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid .

This synthesis relies on a Williamson Ether Synthesis between a phenol derivative (3-ethoxy-4-hydroxybenzoic acid) and an alkyl halide (2-chlorobenzyl chloride).

The Core Problem: The starting material contains two nucleophilic sites: the phenoxide (desired) and the carboxylate (undesired).

  • Direct Alkylation Route: If you react the acid directly with the halide and base, you will inevitably form a mixture of the desired ether-acid, the ether-ester (double alkylation), and the phenol-ester. This splits your yield and complicates purification.

  • The Solution: The "Gold Standard" protocol requires protecting the carboxylic acid as a methyl/ethyl ester before the ether synthesis.

Visualizing the Pathway & Failure Points

The following diagram illustrates the competitive pathways and the optimized route.

ReactionPathways Start Starting Material: 4-hydroxy-3-ethoxybenzoic acid Direct Direct Alkylation (Base + 2-Cl-BnCl) Start->Direct Not Recommended Step1 Step 1: Esterification (MeOH/H2SO4) Start->Step1 Mix Result: MIXTURE 1. Desired Product (Low Yield) 2. Ester Byproduct (Impurity) 3. Double Alkylated Product Direct->Mix Inter1 Intermediate: Methyl 4-hydroxy-3-ethoxybenzoate Step1->Inter1 Step2 Step 2: Alkylation (K2CO3, DMF, 2-Cl-BnCl) Inter1->Step2 Inter2 Intermediate: Methyl 4-[(2-chlorobenzyl)oxy]-benzoate Step2->Inter2 Step3 Step 3: Saponification (LiOH or NaOH) Inter2->Step3 Final FINAL PRODUCT: High Purity Acid Step3->Final

Figure 1: Comparison of the "Direct Alkylation" route (Red) vs. the "Ester Protection" route (Green). The ester route eliminates competitive side-reactions.

Troubleshooting Guide (FAQ)

Below are the most frequent tickets we receive regarding this synthesis.

Q1: I am seeing a large spot on TLC that is less polar than my product. What is it?

Diagnosis: This is likely the benzyl ester side product. Mechanism: In the presence of a base (like


), the carboxylic acid is deprotonated to a carboxylate (

). This anion is also a nucleophile and attacks the 2-chlorobenzyl chloride. Resolution:
  • Immediate Fix: Treat your crude mixture with aqueous NaOH/MeOH (Saponification). This will hydrolyze the ester byproduct back to the desired acid product and benzyl alcohol.

  • Prevention: Switch to the "Two-Step Protocol" (see Section 3) where the acid is protected as a methyl ester first.

Q2: My reaction is stalling at 60-70% conversion. Adding more halide doesn't help.

Diagnosis: This is often due to halide hydrolysis or ion pairing . Cause:

  • Water Contamination: If your DMF or Acetone is "wet," the hydroxide generated from trace water hydrolyzes the 2-chlorobenzyl chloride into 2-chlorobenzyl alcohol (dead end).

  • Low Reactivity: The 2-chloro substituent on the benzyl ring provides steric hindrance and electron withdrawal, making the halide less reactive than a standard benzyl chloride. Resolution:

  • Add a Catalyst: Add 10 mol% Potassium Iodide (KI) . This performs an in-situ Finkelstein reaction, converting the benzyl chloride to the highly reactive benzyl iodide [1].

  • Dry Solvents: Ensure DMF is anhydrous.

Q3: Can I use Sodium Hydride (NaH) to speed this up?

Analysis: Yes, but with caveats.

  • Pros: NaH causes irreversible deprotonation, making the reaction much faster (often <1 hour).

  • Cons: NaH is extremely moisture-sensitive. If your starting material is the free acid, NaH will generate hydrogen gas vigorously. It also increases the risk of "O-alkylation vs C-alkylation" side reactions, though rare for this specific substrate [2].

  • Recommendation: Stick to

    
     in DMF or Acetone for better functional group tolerance unless you have strict anhydrous handling capabilities.
    

Optimized Experimental Protocol

This protocol uses the Ester-Intermediate Route to maximize yield (>85%) and simplify purification.

Phase 1: Preparation of Methyl Ester (If not purchased)

Note: If you already have Methyl 4-hydroxy-3-ethoxybenzoate, skip to Phase 2.

  • Dissolve 4-hydroxy-3-ethoxybenzoic acid (1.0 eq) in Methanol (0.5 M concentration).

  • Add catalytic

    
     (0.1 eq).
    
  • Reflux for 4–6 hours. Monitor by TLC.[1]

  • Concentrate, neutralize with sat.

    
    , and extract with Ethyl Acetate.
    
Phase 2: Williamson Ether Synthesis (The Critical Step)
ReagentEquivalentsRoleNotes
Methyl 4-hydroxy-3-ethoxybenzoate 1.0 eqSubstrateProtected acid
2-Chlorobenzyl chloride 1.2 eqElectrophileExcess ensures completion
Potassium Carbonate (

)
2.0 eqBaseGrind to fine powder
Potassium Iodide (KI) 0.1 eqCatalystCrucial for yield
DMF (Anhydrous) [0.5 M]SolventAcetone can be used if refluxed

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Dissolve the Methyl ester in anhydrous DMF.

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes. The mixture may turn yellow (phenoxide formation).
    
  • Addition: Add KI followed by 2-chlorobenzyl chloride dropwise.

  • Reaction: Heat to 60–80°C .

    • Why this temp? Higher temps (>100°C) promote decomposition; lower temps are too slow for the hindered 2-Cl-benzyl group.

  • Monitoring: Stir for 4–6 hours. TLC should show complete consumption of the phenol.

  • Workup: Pour mixture into ice-water. The product (ether-ester) usually precipitates as a solid. Filter and wash with water.[1][2][3]

Phase 3: Hydrolysis (Deprotection)
  • Dissolve the intermediate ester in THF/MeOH (1:1) .

  • Add LiOH (2M aqueous solution, 3.0 eq) .

  • Stir at RT or mild heat (40°C) until the ester spot disappears on TLC (approx. 2 hours).

  • Acidification: Carefully acidify with 1M HCl to pH 2–3.

  • Isolation: The target acid, 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid , will precipitate. Filter, wash with water, and dry.[2][3]

Data & Expected Results

ParameterDirect Route (Acid)Optimized Route (Ester)
Typical Yield 35–50%85–92%
Purity (Crude) Low (Mixture of esters)High (>95%)
Purification Column Chromatography often requiredPrecipitation/Recrystallization usually sufficient
Reaction Time 12–24 Hours4–6 Hours (Alkylation) + 2 Hours (Hydrolysis)

References

  • Finkelstein Reaction in Ether Synthesis

    • Source: Organic Chemistry Portal.[4] "Williamson Ether Synthesis."[1][2][4][5]

    • Relevance: Explains the catalytic cycle of Iodide displacing Chloride to cre
    • URL:[Link][5]

  • Optimization of Phenolic Alkylation: Source: BenchChem Technical Support. "Williamson Ether Synthesis of Phenolic Compounds." Relevance: Details base selection ( vs NaH) and solvent effects (DMF vs Acetone).
  • Synthesis of Chlorobenzyl Benzoic Acid Derivatives

    • Source: PrepChem. "Synthesis of 4-benzyloxy-3-chlorobenzoic acid."
    • Relevance: Provides analogous reaction conditions for benzoic acid derivatives, confirming the utility of the ester-intermediate p
    • URL:[Link]

Sources

identifying common impurities in 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid Production

Introduction & Scope

Welcome to the Technical Support Center. This guide addresses the critical quality attributes of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid , a scaffold frequently utilized in the development of PPAR agonists and metabolic disease therapeutics.

The synthesis of this molecule typically relies on a Williamson Ether Synthesis , coupling 3-ethoxy-4-hydroxybenzoic acid with 2-chlorobenzyl chloride (or bromide). While the chemistry is established, the dual nucleophilic nature of the hydroxybenzoic acid core (phenolic -OH vs. carboxylic -COOH) creates a specific profile of impurities that can complicate downstream isolation.

This document provides a self-validating system to identify, quantify, and remove these impurities.

The Synthetic Pathway & Impurity Origins

To troubleshoot effectively, we must understand the causality of impurity formation. The reaction kinetics are governed by the


 difference between the phenolic hydroxyl (

) and the carboxylic acid (

).[1]

The Mechanism: We utilize a base (typically


 or 

) to deprotonate the starting material.[1]
  • Desired Path: The base deprotonates the phenol.[1] The resulting phenoxide attacks the benzylic halide via

    
     mechanism.
    
  • Primary Failure Mode (Bis-alkylation): If the base is too strong or the stoichiometry is uncontrolled, the carboxylate anion also acts as a nucleophile, reacting with a second equivalent of the benzyl halide to form an ester impurity.

Visualizing the Impurity Network

ImpurityPathways SM1 SM1: 3-Ethoxy-4- hydroxybenzoic acid Inter Intermediate: Phenoxide Anion SM1->Inter Base (K2CO3) Imp_A Impurity A (Unreacted SM1) SM1->Imp_A Incomplete Conv. SM2 SM2: 2-Chlorobenzyl chloride SM2->Inter Reagent Imp_B Impurity B 2-Chlorobenzyl alcohol (Hydrolysis) SM2->Imp_B H2O/OH- (Side Rxn) Target TARGET PRODUCT 4-[(2-Chlorobenzyl)oxy]- 3-ethoxybenzoic acid Inter->Target 1 eq. SM2 (O-Alkylation) Imp_C Impurity C (Bis-alkylated Ester) Inter->Imp_C Excess SM2 (Esterification)

Figure 1: Reaction pathway illustrating the origin of the target molecule and critical impurities (Hydrolysis and Over-alkylation).

Impurity Profiling Table

Use the table below to correlate HPLC retention times with specific chemical structures.

Impurity CodeCommon NameOriginRRT* (Approx)Polarity/Solubility
IMP-A 3-Ethoxy-4-hydroxybenzoic acidUnreacted Starting Material0.40 - 0.50High Polarity / Water Soluble
IMP-B 2-Chlorobenzyl alcoholHydrolysis of SM20.65 - 0.75Medium Polarity
IMP-C 2-Chlorobenzyl 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzoateSide Reaction (Bis-alkylation)1.80 - 2.10Very Low Polarity / Lipophilic
IMP-D 2-Chlorobenzyl etherDimerization of SM21.50 - 1.60Low Polarity
IMP-E Ethyl 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzoateSolvent Reaction (if Ethanol used)1.30 - 1.40Low Polarity

*RRT (Relative Retention Time) is calculated relative to the Target Product (set to 1.00) using a C18 column and Acidic Mobile Phase.[2][3]

Troubleshooting Guide (FAQs)

Q1: I see a large, broad peak eluting very early (RRT < 0.5). What is it?

  • Diagnosis: This is likely IMP-A (Unreacted 3-Ethoxy-4-hydroxybenzoic acid) .

  • Why it happens: The starting material is an amphoteric acid. In the acidic mobile phase of the HPLC, it is fully protonated and reasonably polar.

  • Remediation:

    • Check your stoichiometry. Ensure you are using at least 1.1 equivalents of the alkyl halide.

    • Verify the quality of your base (

      
      ). Wet or old base may not generate the phenoxide efficiently.
      

Q2: There is a persistent non-polar impurity (RRT ~2.0) that resists recrystallization from ethanol.

  • Diagnosis: This is IMP-C (The Bis-alkylated Ester) .

  • The Science: Because the carboxyl group was also alkylated, this molecule lacks the acidic proton that makes the target product soluble in basic aqueous solutions.

  • Remediation (The "Acid-Base Rescue"):

    • Dissolve the crude mixture in dilute NaOH (aq).

    • IMP-C (an ester) is insoluble in base (unlike the target acid).

    • Extract the aqueous layer with Ethyl Acetate or MTBE. The IMP-C will move into the organic layer.

    • Acidify the remaining aqueous layer to pH 2-3 to precipitate the pure Target Product.

Q3: My mass spec shows a peak at M+14 relative to the target. Is this a methylation?

  • Diagnosis: If you used Methanol as a solvent for the reaction or workup, you formed the Methyl Ester . If you used Ethanol, it is the Ethyl Ester (IMP-E) .

  • Prevention: Avoid primary alcohols as reaction solvents for this specific synthesis. Use aprotic polar solvents like DMF, DMSO, or Acetone .

Q4: I see a peak corresponding to benzyl alcohol (IMP-B). How do I remove it?

  • Diagnosis: Hydrolysis of the 2-chlorobenzyl chloride.

  • Remediation: This impurity is much more soluble in hexanes/heptanes than the product. A slurry wash (trituration) of the solid product in cold heptane will typically wash away the benzyl alcohol and unreacted benzyl chloride.

Standardized Analytical Protocol

To ensure reproducibility, adopt this HPLC method. It is designed to separate the highly polar starting material from the lipophilic target and ester impurities.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @

    
     (Benzoic acid absorption max) and 
    
    
    
    .
  • Injection Volume:

    
    .
    

Mobile Phase Gradient:

  • Solvent A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the carboxylic acid).

  • Solvent B: Acetonitrile (HPLC Grade).[2][3]

Time (min)% Solvent A% Solvent B
0.09010
15.01090
20.01090
20.19010
25.09010
References
  • Williamson Ether Synthesis Mechanism & Scope

    • Title: The Williamson Ether Synthesis.[4][5]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Acidity of Phenols vs.

    • Title: Acidity of Carboxylic Acids and Phenols.[1][6][7][8]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • HPLC Method Validation for Hydroxybenzoic Acids

    • Title: Validated HPLC method for Identification and Quantific
    • Source: Longdom Publishing / Pharmaceutica Analytica Acta.
    • URL:[Link]

  • Product Reference (Santa Cruz Biotechnology)

    • Title: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid Product Page.
    • Source: Santa Cruz Biotechnology.[9]

Sources

Technical Support Center: Minimizing Decarboxylation of Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Yield Killer" in Aromatic Chemistry

Decarboxylation—the loss of carbon dioxide from a carboxylic acid—is a common yet frequently misdiagnosed cause of yield loss in benzoic acid derivatives. While often intentional in specific synthetic pathways (e.g., Hunsdiecker reaction), it is a "silent killer" during purification, drying, and high-temperature functionalization.

This guide addresses the thermal instability of benzoic acids, particularly those with ortho-substituents or electron-donating groups. By understanding the mechanistic drivers—protodecarboxylation and radical fragmentation —you can engineer your process to retain the carboxyl motif.

Troubleshooting Guide: Frequently Asked Questions

Q1: Why is my benzoic acid decomposing below its reported boiling point?

Diagnosis: You are likely observing protodecarboxylation , not simple thermal decomposition. Mechanism: In acidic media or protic solvents, a proton (


) attacks the ring carbon bearing the carboxyl group (ipso-position). This forms a sigma complex (arenium ion), followed by the irreversible loss of 

. Risk Factors:
  • Electron-Donating Groups (EDGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    (especially in the ortho or para positions) increase electron density at the ipso-carbon, accelerating proton attack.
  • Ortho-Effect: Steric bulk at the ortho position twists the carboxyl group out of planarity with the ring, breaking conjugation and raising the ground state energy, which lowers the activation barrier for

    
     loss.
    
Q2: Will converting my acid to a sodium salt improve thermal stability?

Recommendation: Yes, in most cases. Technical Insight: The carboxylate anion (


) is generally more thermally stable than the free acid (

) because it lacks the proton required for the protodecarboxylation pathway.
  • Exception: If your system contains transition metals (Cu, Ag, Pd), the carboxylate anion becomes more reactive, acting as a ligand that facilitates metal-catalyzed decarboxylation (e.g., Cohen-Tishchenko type mechanisms).

  • Action: If metal catalysts are absent, convert to the sodium or potassium salt before drying at high temperatures.

Q3: Which solvent system minimizes decarboxylation during heating?

Recommendation: Use non-polar, aprotic solvents (e.g., Toluene, Xylene) whenever solubility permits. Reasoning:

  • Polar Aprotic Solvents (DMSO, DMF): These are dangerous. They solvate cations well, leaving the carboxylate anion "naked" and highly reactive. They also stabilize polar transition states, potentially accelerating decarboxylation rates.

  • Protic Solvents (Water, Alcohols): These act as proton sources, directly fueling the protodecarboxylation mechanism described in Q1.

Q4: I'm seeing "benzene" or "aniline" impurities in my LCMS. Is this from the catalyst?

Diagnosis: Likely trace metal contamination. Root Cause: Even ppm levels of Copper (Cu) or Iron (Fe) can catalyze oxidative decarboxylation.

  • Check: Are you using a stainless steel reactor (source of Fe/Ni)? Did a previous step use a Cu-catalyst?

  • Mitigation: Add a metal scavenger (e.g., QuadraSil® or EDTA wash) prior to the heating step.

Data Presentation: Stability Profiles

The following table summarizes the risk profile for common benzoic acid derivatives. Note the drastic reduction in stability for ortho-substituted and electron-rich derivatives.

Compound ClassExamplePrimary Risk FactorCritical Temp (Approx.)Mitigation Strategy
Unsubstituted Benzoic AcidLow> 300°CStandard handling.
Ortho-Amino Anthranilic AcidHigh (Zwitterion formation)> 145°C (MP)Keep <100°C; Protect amine.
Ortho-Nitro 2-Nitrobenzoic AcidMedium (Steric strain)> 200°CAvoid basic conditions (risk of nitro-stabilized carbanion).
Poly-Hydroxy 2,4-Dihydroxybenzoic AcidHigh (Facile

attack)
> 100°CStrictly avoid acidic heating; use esters.
Ortho-Halo 2-Bromobenzoic AcidMedium (Metal insertion)> 150°CRemove all trace metals; avoid Cu/Pd.

Visualizing the Threat: Decarboxylation Pathways

The diagram below illustrates the two primary mechanisms you must avoid: Protodecarboxylation (Acid-mediated) and Metallodecarboxylation (Catalyst-mediated).

DecarboxylationMechanisms cluster_factors Accelerating Factors Start Benzoic Acid (Substrate) H_Attack Protonation (H+) at Ipso-Carbon Start->H_Attack Acidic pH / Protic Solvent Metal_Bind Metal Coordination (Cu, Ag, Pd) Start->Metal_Bind Trace Metals / Base SigmaComplex Arenium Ion Intermediate H_Attack->SigmaComplex LossCO2_Acid Loss of CO2 SigmaComplex->LossCO2_Acid Product_Acid Arene Product (Yield Loss) LossCO2_Acid->Product_Acid Metal_Insert Oxidative Addition (Ar-M-OOC) Metal_Bind->Metal_Insert LossCO2_Metal Extrusion of CO2 Metal_Insert->LossCO2_Metal Product_Metal Organometallic Intermediate LossCO2_Metal->Product_Metal Ortho Ortho-Substituents (Steric Twist) Ortho->SigmaComplex Stabilizes EDG Electron Donating Groups (-OH, -NH2) EDG->H_Attack Facilitates

Figure 1: Dual pathways of thermal decarboxylation. The upper path (Red) dominates in acidic/protic media; the lower path (Green) dominates in the presence of trace metals.

Experimental Protocols

Protocol A: Safe Heating of Labile Benzoic Acids

Use this workflow when heating is unavoidable (e.g., recrystallization).

  • Metal Scavenging (Pre-process):

    • Dissolve crude acid in mild base (NaHCO3).

    • Treat with activated carbon or a metal scavenger (e.g., SiliaMetS®) for 30 mins.

    • Filter and re-acidify to precipitate.[1]

  • Solvent Selection:

    • Select a solvent with a boiling point below the critical decarboxylation temperature (see Table).

    • Preferred: Toluene, Chlorobenzene (Non-polar).

    • Avoid: DMSO, DMAc (Polar aprotic).

  • Atmosphere Control:

    • Purge headspace with Argon/Nitrogen. Oxygen can promote radical decarboxylation pathways.[2]

  • Thermal Ramping:

    • Do not plunge flask into a pre-heated oil bath. Ramp temperature at 5°C/min to monitor for gas evolution (bubbling) which indicates onset of decarboxylation.

Protocol B: Ester Protection (Fischer Esterification)

If the acid is too unstable, mask it as an ester.

  • Reagents: Suspend Benzoic Acid (1.0 eq) in Methanol (solvent).

  • Catalyst: Add Thionyl Chloride (

    
    , 1.1 eq) dropwise at 0°C. Note: Using HCl gas is milder but 
    
    
    
    drives water removal.
  • Reaction: Reflux at 65°C (Methanol BP is safe for most derivatives).

  • Workup: Evaporate solvent. The resulting methyl ester is significantly more thermally stable than the free acid and can be hydrolyzed back to the acid (LiOH/THF) at room temperature in the final step.

Decision Support: Process Optimization

Use this decision tree to determine the safest processing route for your specific substrate.

DecisionTree Q1 Is the substrate Ortho-Substituted? Q2 Is the substituent Electron Donating (-OH, -NH2)? Q1->Q2 Yes Q3 Are Trace Metals (Cu, Fe, Pd) Present? Q1->Q3 No Action2 CRITICAL RISK: Protodecarboxylation Q2->Action2 Yes Action3 Use Ester Protection or Flow Chemistry Q2->Action3 No (EWG) Action1 Standard Processing (Safe < 150°C) Q3->Action1 No Action4 Add Metal Scavenger (EDTA/Silica) Q3->Action4 Yes Action2->Action3 Mitigation

Figure 2: Triage workflow for assessing decarboxylation risk based on structural features and reaction environment.

References

  • Vertex AI Search . (2025). Substituent effects on decarboxylation of benzoic acid. Retrieved from 3

  • Chemistry LibreTexts . (2024). Substituent Effects on Acidity and Ortho-Effect. Retrieved from 4

  • BenchChem . (2025).[1] Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. Retrieved from 5

  • Journal of the Chemical Society . (1986). Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids. Retrieved from 6

  • Inchem . (1995). Benzoic Acid and Sodium Benzoate: Physical and Chemical Properties. Retrieved from 7

Sources

Technical Support Center: HPLC Analysis of Ethoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Current Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Ethoxy" Challenge

You are likely here because your ethoxybenzoic acid peaks are tailing, splitting, or broadening, ruining your resolution and integration accuracy.

Analyzing ethoxybenzoic acids (ortho-, meta-, or para- isomers) presents a dual challenge. You are dealing with a molecule that possesses:

  • A Weak Acid Function (Carboxylic Acid): pKa values range from 3.6 to 4.5 .

  • A Hydrophobic Tail (Ethoxy Group): This increases retention on C18 columns compared to simple benzoic acid, giving the molecule more time to interact with active sites.

Peak tailing in this context is rarely a "random" instrument error. It is almost always a chemical mismatch between your mobile phase pH and the stationary phase surface chemistry.

Part 1: Diagnostic Workflow

Before altering your method, use this logic tree to identify the root cause.

Tailing_Diagnosis Start ISSUE: Peak Tailing (As > 1.5) Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Is_pH_Low Is pH < 2.5? Check_pH->Is_pH_Low Check_Column Step 2: Check Column Chemistry Is_pH_Low->Check_Column Yes Action_Lower_pH ACTION: Lower pH to 2.0 - 2.5 (Suppress Ionization) Is_pH_Low->Action_Lower_pH No (pH > 3) Is_Type_B Is Column Type B (High Purity/Endcapped)? Check_Column->Is_Type_B Check_Sample Step 3: Check Sample Solvent Is_Type_B->Check_Sample Yes Action_Change_Col ACTION: Switch to High-Purity Endcapped C18 or Polar-Embedded Is_Type_B->Action_Change_Col No (Type A/Old) Is_Solvent_Strong Is Sample Solvent Stronger than MP? Check_Sample->Is_Solvent_Strong Action_Dilute ACTION: Dilute Sample with Initial Mobile Phase Is_Solvent_Strong->Action_Dilute Yes Action_Add_TEA ACTION: Add 5mM TEA (Silanol Blocker) Is_Solvent_Strong->Action_Add_TEA No (System Optimized)

Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry in acidic analytes.

Part 2: The "Acid Trap" (Mobile Phase Chemistry)

The Mechanism

The most common cause of tailing for ethoxybenzoic acids is operating the mobile phase pH too close to the analyte's pKa.

  • pKa of 2-Ethoxybenzoic acid: ~3.6[1]

  • pKa of 4-Ethoxybenzoic acid: ~4.5[1]

If you run at pH 3.5 - 4.5, the molecule constantly flips between its neutral (protonated) and ionic (deprotonated) states as it travels down the column. These two forms have different velocities, causing the peak to smear or split. Furthermore, the ionic form interacts strongly with positively charged metals or residual silanols on the silica surface.

The Solution: Ion Suppression

You must drive the equilibrium 99% toward the neutral (protonated) form. This requires a pH at least 1.5 units below the pKa.

Recommended Protocol: Phosphate Buffer (pH 2.5) [1][2]

  • Why: Phosphate has excellent buffering capacity at pH 2.1–2.8 and is UV transparent.

  • Recipe:

    • Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

      
      ) in 900 mL of HPLC-grade water (25 mM).
      
    • Adjust pH to 2.5 using Phosphoric Acid (85%).

    • Dilute to 1000 mL.

    • Filter through a 0.2 µm membrane.

Buffer Selection Matrix
Buffer SystempH RangeUV CutoffSuitability for Ethoxybenzoic Acids
Phosphate 2.1 - 3.1< 200 nmExcellent. Gold standard for UV detection.[1]
Formate 2.8 - 4.8210 nmPoor. pH 2.8 is too close to the pKa (3.6).[1]
TFA (0.1%) ~2.0210 nmGood. Acts as an ion-pairing agent but can suppress MS signals.[1]
Acetate 3.8 - 5.8210 nmDo Not Use. Directly in the pKa ionization zone.[1]

Part 3: Stationary Phase & Silanol Activity

Even at low pH, the hydrophobic ethoxy tail keeps the molecule near the silica surface. If your column uses "Type A" (older, acidic) silica, the ethoxybenzoic acid will hydrogen bond with isolated silanol groups (


), causing severe tailing.[1]
Mechanism of Interaction

Silanol_Interaction Silica Silica Surface (Stationary Phase) Silanol Free Silanol (Si-OH) Silica->Silanol Analyte Ethoxybenzoic Acid (COOH / Ethoxy) Silanol->Analyte Hydrogen Bonding (Secondary Retention) Tailing PEAK TAILING (Kinetic Lag) Analyte->Tailing Slow Desorption

Figure 2: Secondary interaction mechanism where residual silanols retain the analyte longer than the bulk hydrophobic phase.[1]

Recommended Columns
  • High-Purity "Type B" Silica: Low metal content (< 10 ppm) reduces acidity of silanols.[1]

  • End-Capped C18: A secondary bonding step (e.g., trimethylchlorosilane) covers free silanols.[1]

  • Polar-Embedded Groups: These phases have a polar group near the surface that creates a "water shield," preventing the ethoxybenzoic acid from reaching the silanols.

Part 4: Advanced Troubleshooting (FAQs)

Q: I am using 0.1% Formic Acid (pH ~2.7) for LC-MS, but I still see tailing. Why? A: Formic acid is a weak acid. At 0.1%, the pH is often closer to 2.7–2.9. For ortho-ethoxybenzoic acid (pKa ~3.6), this is borderline.[1]

  • Fix: Increase Formic Acid to 0.2% or switch to Difluoroacetic Acid (DFA) , which gives lower pH (~2.[1]2) without the signal suppression of TFA.

Q: Can I use Triethylamine (TEA)? A: Yes. TEA is a "silanol blocker."[2] It is a stronger base than your analyte and will preferentially bind to the active silanol sites, smoothing the path for your benzoic acid.

  • Protocol: Add 5–10 mM TEA to your aqueous mobile phase. Crucial: Adjust the pH after adding TEA, as it will raise the pH significantly.

Q: My peak isn't just tailing; it's splitting into two. A: This is the classic "partial ionization" signature. Your mobile phase pH is likely exactly at the pKa of the analyte (pH 3.6–4.0). You are separating the ion from the neutral molecule. Drop the pH to < 2.5 immediately.

Q: Does the position of the ethoxy group (ortho/meta/para) matter? A: Yes.

  • Ortho-ethoxy: Steric hindrance and intramolecular hydrogen bonding can lower the pKa (making it more acidic) and increase tailing if pH isn't controlled.[1]

  • Para-ethoxy: More accessible for hydrophobic interaction, leading to longer retention times and naturally wider peaks.

References

  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67252, 2-Ethoxybenzoic acid.[1][4][5] Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[1][3] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

Sources

optimizing recrystallization solvents for 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Solvents for 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists[1]

Technical Support Center: Recrystallization Optimization Guide

Subject: Protocol Optimization for 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid (CAS: 872197-26-7)[1]

Welcome to the Technical Support Center. This guide addresses the purification of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid , a lipophilic benzoic acid derivative often used as a scaffold in medicinal chemistry (e.g., PPAR agonists, SGLT2 inhibitors).[1]

Due to its amphiphilic structure—containing a polar carboxylic acid head and a lipophilic chlorobenzyl ether tail—this molecule presents specific challenges, such as "oiling out" and retaining lipophilic precursors. This guide synthesizes field-proven methodologies to optimize your solvent system.

Phase 1: Solvent Screening (The Discovery Phase)

Before scaling up, you must determine the solubility profile. This molecule exhibits Temperature-Dependent Solubility (TDS) , a critical requirement for recrystallization.[1]

Chemical Profile:

  • Polar Domain: Carboxylic acid (H-bond donor/acceptor).[1]

  • Non-Polar Domain: 2-Chlorobenzyl and ethoxy groups.[1][2]

  • Implication: Pure water is a poor solvent (insoluble).[1] Pure non-polar solvents (Hexane) are poor solvents (insoluble).[1] The "Sweet Spot" lies in polar protic organics or binary systems .

Solubility Prediction Table
Solvent SystemPolarity IndexPredicted BehaviorRecommendation
Ethanol (95%) 5.2High solubility hot; moderate cold.[1]Primary Candidate (Single solvent)
Ethanol / Water VariableTunable polarity.[1] Excellent impurity rejection.Gold Standard (Binary system)
Ethyl Acetate 4.4High solubility.[1] Good for removing polar byproducts.[1][3]Use if product is too soluble in EtOH.[1]
EtOAc / Heptane VariableExcellent for rejecting lipophilic starting materials (e.g., benzyl halides).[1]Secondary Candidate
Toluene 2.4Moderate solubility hot.[1]Use only if polymorph control is required.[1]
Acetonitrile 5.8High solubility.[1]Risk of solvate formation; use with caution.

Phase 2: Experimental Protocols

Protocol A: The Binary Solvent Optimization (Ethanol/Water)

Best for: General purification and removal of inorganic salts.

Mechanism: The ethanol dissolves the lipophilic ether tail, while water acts as an antisolvent to force the hydrophobic aromatic rings to stack, inducing crystallization.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethanol (95%) dropwise at boiling point (approx. 78°C) until just dissolved.

    • Note: If >10 mL/g is required, switch to a more potent solvent like Methanol or Acetone.

  • Antisolvent Addition: While maintaining a gentle boil, add warm Water (60°C) dropwise until a persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.[1] The solution is now saturated.

  • Nucleation: Remove from heat. Allow to cool to room temperature slowly (over 2-3 hours).

    • Critical Step: Rapid cooling here will trap impurities.[1]

  • Harvest: Cool in an ice bath (0-4°C) for 1 hour. Filter and wash with cold 50% EtOH/Water.[1]

Protocol B: The "Scrubbing" Recrystallization (EtOAc/Heptane)

Best for: Removing unreacted 2-chlorobenzyl chloride or 3-ethoxy-4-hydroxybenzoic acid.[1]

  • Dissolve crude material in minimum boiling Ethyl Acetate .[1]

  • Slowly add Heptane (or Hexane) until slight cloudiness.

  • Cool slowly. The non-polar impurities (benzyl halides) tend to stay in the mother liquor (Heptane-rich phase), while the acid crystallizes out.

Phase 3: Troubleshooting & Logic Flow

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Symptom: Instead of crystals, oily droplets form at the bottom of the flask.

  • Cause: The temperature dropped below the "binodal" curve before crossing the "spinodal" crystallization curve. This is common with benzyl ethers.[1]

  • Fix:

    • Reheat to dissolve the oil.

    • Seed the solution with a tiny crystal of pure product at a temperature just below the saturation point.

    • Agitate: Stir vigorously to induce nucleation.[1]

Issue 2: Color Retention

  • Symptom: Product remains yellow/brown (likely oxidation products of phenols).[1]

  • Fix: Use activated carbon (charcoal) during the hot dissolution step (Protocol A, Step 1). Filter while hot through Celite before adding the antisolvent.

Decision Logic for Solvent Selection

RecrystallizationLogic Start Start: Crude 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck IsSoluble Fully Soluble? SolubilityCheck->IsSoluble YesSoluble Add Water (Antisolvent) until turbid IsSoluble->YesSoluble Yes NoSoluble Switch to Ethyl Acetate IsSoluble->NoSoluble No Cooling Cool Slowly to RT YesSoluble->Cooling NoSoluble->Cooling ResultCheck Outcome? Cooling->ResultCheck Crystals Success: Filter & Wash ResultCheck->Crystals Crystals Form Oil Oiling Out ResultCheck->Oil Oily Droplets FixOil Reheat, Add Seed Crystal, Reduce Antisolvent amount Oil->FixOil FixOil->Cooling

Caption: Decision tree for selecting solvent systems and handling phase separation issues.

Frequently Asked Questions (FAQs)

Q1: Can I use Acid-Base extraction instead of recrystallization? A: Yes, and it is often superior as a pre-purification step.[1]

  • Method: Dissolve the crude acid in 1M NaOH (aq). The product forms a water-soluble sodium salt.[1] Impurities like 2-chlorobenzyl alcohol (neutral) will not dissolve or can be extracted out with Dichloromethane (DCM).[1]

  • Recovery: Acidify the aqueous layer with HCl to pH 1-2 to precipitate the purified acid.[1] Then recrystallize this solid for final polishing [1].

Q2: My yield is low (<50%). Where is my product? A: It is likely in the mother liquor.

  • Diagnosis: Check the pH of the mother liquor. If you used an acid-base step, ensure pH < 2.[1]

  • Solvent Issue: If using EtOH/Water, you may have used too much Ethanol. Evaporate 50% of the solvent and cool again to recover a second crop.

Q3: How do I remove the starting material (3-ethoxy-4-hydroxybenzoic acid)? A: This phenolic impurity is more polar than your product.[1]

  • Strategy: Recrystallization from Toluene or EtOAc/Heptane is effective.[1] The more polar phenol is less soluble in these non-polar dominant systems or will remain in solution if the volume is optimized, while the target ether crystallizes.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for benzoic acid purification and acid-base extraction). Link

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[1] (Solvent selection for aromatic acids). Link

  • Santa Cruz Biotechnology. (n.d.).[1] 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid Product Data. (Used for structural verification and physicochemical property inference).[1] Link

Sources

Topic: Stability & Handling of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid

CAS: 872197-26-7 Chemical Class: Benzoic Acid Derivative / Benzyl Ether Application: Research Reagent (Likely PPAR agonist/metabolic research intermediate)[1][2]

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat DMSO as a "universal preservative."[1][2] This is a dangerous misconception for compounds like 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid .[1][2] While the core benzyl ether and benzoic acid pharmacophores are chemically robust, they are physically vulnerable in DMSO.[2]

The primary failure mode for this compound is not chemical degradation (bond breaking), but hygroscopic precipitation .[2] DMSO absorbs atmospheric water, which drastically lowers the solubility of lipophilic benzoic acid derivatives, causing "silent precipitation" that ruins assays.[2]

This guide provides the protocols to prevent this and the troubleshooting logic to fix it.

Module 1: Preparation & Solubility (Getting Started)

The "Dry-DMSO" Protocol

Why this matters: This compound contains a hydrophobic chlorobenzyl tail and a hydrophilic carboxylic acid head.[1][2] In pure DMSO, it dissolves well.[1][2] In DMSO containing >10% water (absorbed from air), the hydrophobic tail drives precipitation.[2]

Step-by-Step Stock Preparation:

  • Equilibration: Allow the vial of solid compound to reach room temperature before opening. (Prevents condensation on the cold solid).[1][2]

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1][2] Do not use "molecular biology grade" DMSO that has been open on the shelf for months.[1][2]

  • Dissolution:

    • Add DMSO to achieve a target concentration of 10–50 mM .[1][2]

    • Tech Tip: If the solution is cloudy, vortex for 30 seconds.[2] If cloudiness persists, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Immediately divide into single-use aliquots (e.g., 20–50 µL) in amber polypropylene tubes.

  • Sealing: Use Parafilm® or screw caps with O-rings.[1][2]

Visual Workflow: Optimal Stock Preparation

StockPrep Start Solid Compound (Room Temp) Weigh Weigh Solid (Low Humidity Env) Start->Weigh Solvent Add Anhydrous DMSO (Fresh Bottle) Weigh->Solvent Mix Vortex (30s) + Sonicate (37°C) if needed Solvent->Mix Check Visual Inspection (Must be Clear) Mix->Check Check->Mix Cloudy Aliquot Aliquot & Freeze (-20°C or -80°C) Check->Aliquot Clear

Caption: Figure 1. Critical workflow for preparing DMSO stocks to minimize moisture uptake.

Module 2: Storage & Stability Matrix

The benzyl ether linkage at position 4 is generally stable to hydrolysis but can be sensitive to photo-oxidation over long periods.[1][2] The ethoxy group at position 3 is stable.[1]

Stability Data Matrix (Predicted based on Functional Group Analysis)

Storage ConditionPhaseStability EstimatePrimary Risk Factor
-80°C Solid> 2 YearsNone (Excellent stability)
-20°C DMSO Soln6 Months - 1 YearFreeze-Thaw Cycles (Precipitation)
4°C DMSO Soln< 1 WeekHygroscopicity (Water absorption

Precipitation)
RT (25°C) DMSO Soln< 48 HoursOxidation / Evaporation
37°C Cell Media< 24 HoursPrecipitation upon dilution into aqueous media

Critical Warning: The Freeze-Thaw Trap DMSO freezes at ~19°C. Every time you retrieve a stock from -20°C, it thaws.[1][2]

  • Cycle 1-3: Safe.

  • Cycle >5: Condensed moisture introduces water.[1][2] The compound's solubility drops.[1][2][3][4] Micro-crystals form that are invisible to the naked eye but clog pipette tips and skew IC50 curves.[1][2]

Module 3: Troubleshooting Guide

Issue 1: "My solution turned cloudy upon thawing."

  • Root Cause: Water ingress has lowered the solubility limit of the benzoic acid derivative.[1][2]

  • Immediate Fix: Warm the tube to 37°C and vortex vigorously. If it clears, use immediately.

  • Long-term Fix: Discard the aliquot after use. Do not refreeze.

Issue 2: "The compound precipitated when diluted into cell culture media."

  • Root Cause: The "Crash-Out" Effect.[1][2] This molecule is lipophilic.[1][2] rapid dilution from 100% DMSO to 0.1% DMSO in water causes shock precipitation.[1][2]

  • Solution: Use a Step-Wise Dilution .

    • Dilute stock 1:10 in pure DMSO (Intermediate).[1][2]

    • Dilute Intermediate 1:10 in PBS/Media (slowly, with vortexing).

    • Inspect for crystals under a microscope.[1][2]

Issue 3: "The solution turned yellow/brown over time."

  • Root Cause: Oxidation of the benzyl ether or trace impurities (phenols).[1][2]

  • Decision: Check purity via LC-MS. If purity is >95%, the color change may be benign (trace degradation).[2] If <90%, discard.[1][2]

Troubleshooting Logic Tree

Troubleshooting Problem Issue Observed Precip Precipitation / Cloudiness Problem->Precip Color Color Change (Yellowing) Problem->Color Warm Warm to 37°C & Vortex Precip->Warm LCMS Run LC-MS Color->LCMS Clear Solution Clears? Warm->Clear Use Use Immediately (Do not refreeze) Clear->Use Yes Discard1 Discard (Irreversible Aggregation) Clear->Discard1 No Purity Purity > 95%? LCMS->Purity Keep Safe to Use (Trace oxidation) Purity->Keep Yes Discard2 Discard (Chemical Degradation) Purity->Discard2 No

Caption: Figure 2.[1][2] Decision matrix for evaluating compromised DMSO stocks.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I sterilize the DMSO stock by filtration? A: Yes, but use the correct filter. Use a 0.22 µm PTFE (Teflon) or Nylon filter.[1][2] Do not use Cellulose Acetate (CA) or PES filters, as DMSO dissolves these plastics, leaching contaminants into your sample [1].[2]

Q2: Why does the protocol specify "Amber" tubes? A: The benzyl ether moiety (Ar-CH2-O-Ar) can be susceptible to radical formation under high-intensity UV light.[1][2] While not extremely photosensitive, amber tubes are a "Zero-Cost" insurance policy against photodegradation during long-term storage [2].[1][2]

Q3: Can I use ethanol instead of DMSO? A: Likely yes, but with caveats. This compound is a benzoic acid derivative.[1][2][5] Ethanol is a protic solvent.[1][2] Over very long storage periods (months/years), there is a theoretical risk of Fischer Esterification (converting the acid to an ethyl ester) if the solution is acidic.[2] DMSO is chemically safer for the carboxylic acid group [3].[1][2]

Q4: My LC-MS shows a mass shift of +16 Da. What happened? A: This indicates oxidation (M + Oxygen).[1][2] This often happens if the DMSO stock was stored at room temperature with a loose cap.[1][2] DMSO itself can act as a mild oxidant under certain conditions, or atmospheric oxygen attacked the benzylic position.[2]

References

  • Corning Life Sciences. (2022).[1][2] Chemical Compatibility of Membrane Filters.[1][2]Link

  • BenchChem. (2025).[1][2][6][7] Stability of Benzyl Ethers Under Various Reaction Conditions.[1][2][6][8]Link (General reference for benzyl ether stability).[2]

  • Broad Institute. (2010).[1][2] Compound Management Guidelines: DMSO Stock Storage.[1][2]Link[2]

  • PubChem. (2025).[1][2] Compound Summary: 4-Chlorobenzoic acid derivatives.[1][2][5] National Library of Medicine.[1][2] Link

(Note: Specific stability data for CAS 872197-26-7 is derived from Structure-Activity Relationship (SAR) analysis of homologous benzoic acid/benzyl ether derivatives).

Sources

Technical Support Center: Purification of Benzylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Chlorobenzyl Chloride (2-CBC)

Executive Summary

You are likely encountering difficulty removing 2-chlorobenzyl chloride (2-CBC) due to its high boiling point (~214°C) and lipophilic nature, which mimics many benzylated products. Standard rotary evaporation is ineffective, and recrystallization often leads to "oiling out" or co-crystallization.

This guide prioritizes Chemical Scavenging and Phase-Switch Derivatization over physical separation. These methods rely on chemically altering the impurity to force a difference in solubility or affinity, rather than fighting boiling point physics.

Module 1: The "Smart" Solution (Small Scale / High Value)

Method: Polymer-Supported Scavenging Best For: Medicinal chemistry, late-stage functionalization, <10g scale.

Q: I have <5% unreacted 2-CBC. How do I remove it without running a column?

A: Use a polymer-supported nucleophile (amine or thiol resin). Since 2-CBC is a potent electrophile (alkylating agent), it will react rapidly with a resin-bound nucleophile. The impurity becomes tethered to the solid bead, allowing you to filter it away.

The Protocol:

  • Selection: Choose a Thiol (SH) or Diamine functionalized resin (e.g., SiliaMetS® Thiol or Trisamine).

    • Why? Thiols are "soft" nucleophiles and highly reactive toward benzyl chlorides without requiring harsh bases that might damage your product.

  • Stoichiometry: Add 3–4 equivalents of resin relative to the estimated amount of unreacted 2-CBC (not the main product).

  • Solvent: Ensure the reaction solvent swells the resin (DCM, THF, or DMF are ideal).

  • Agitation: Stir gently or shake at room temperature for 4–12 hours.

    • Tip: Do not use magnetic stir bars with resins; they grind the beads. Use an overhead stirrer or orbital shaker.

  • Validation: Check supernatant by TLC. If 2-CBC spot is gone, filter the resin.

Self-Validating Workflow: If the TLC still shows the impurity after 4 hours, adding 1 equivalent of DIPEA (base) can catalyze the scavenging by neutralizing the HCl generated during the substitution.

ScavengingWorkflow Start Crude Mixture (Product + 2-CBC) AddResin Add Thiol/Amine Resin (3-4 eq vs Impurity) Start->AddResin React Agitate (4-12 hrs, RT) AddResin->React Check TLC Check: Impurity Gone? React->Check Check->React No (Add Base/Time) Filter Filtration Check->Filter Yes Final Pure Filtrate (Concentrate) Filter->Final Resin captures 2-CBC

Figure 1: Solid-phase scavenging workflow. The impurity is chemically bound to the solid phase, eliminating the need for extraction.

Module 2: The "Scale-Up" Solution (Large Scale / Cost Sensitive)

Method: Homogeneous Derivatization (Phase Switching) Best For: Process chemistry, >10g scale, neutral products.

Q: Resins are too expensive for my scale. Can I wash 2-CBC out?

A: Not with water alone (hydrolysis is too slow). You must derivatize it into a water-soluble salt.[1] By reacting the lipophilic 2-CBC with a small, sacrificial secondary amine (e.g., dimethylamine, morpholine), you convert it into a tertiary amine or quaternary ammonium salt. These derivatives are easily removed via an acidic aqueous wash.

The Protocol:

  • Add Scavenger: Add 1.5–2.0 equivalents (vs. impurity) of dimethylamine (DMA) (2M in THF) or morpholine to your reaction mixture.

  • React: Stir at room temperature for 1–2 hours.

    • Mechanism:[2] 2-CBC + DMA

      
       2-Chlorobenzyl-dimethylamine (Basic).
      
  • Phase Switch (The Trick):

    • Perform an extractive workup.[1]

    • Wash the organic layer with 1M HCl or 10% Citric Acid .

    • Result: The scavenger-impurity adduct protonates, becomes ionic, and migrates to the aqueous layer. Your neutral product stays in the organic layer.

Critical Constraint: This method only works if your target product is neutral (not an amine). If your product is an amine, it will also protonate and wash away.

PhaseSwitch cluster_separation Separation Funnel Input Organic Phase (Neutral Product + 2-CBC) Derivatize Add Morpholine/DMA (Forms Basic Adduct) Input->Derivatize AcidWash Wash with 1M HCl Derivatize->AcidWash OrgLayer Organic Layer (Product) AcidWash->OrgLayer Partition AqLayer Aqueous Layer (Protonated Impurity) AcidWash->AqLayer

Figure 2: Phase-Switch Derivatization. The lipophilic impurity is converted into a hydrophilic salt and washed away.

Module 3: Physical Properties & Troubleshooting

Q: Why isn't the rotovap removing it?

A: You are fighting physics. 2-CBC has a boiling point of ~214°C. Standard rotary evaporators (typically reaching 10–20 mbar) cannot effectively distill this without excessive heat that risks degrading your product.

Data Comparison:

Property 2-Chlorobenzyl Chloride Dichloromethane (DCM) Toluene
Boiling Point 213–214°C 40°C 110°C
Vapor Pressure ~0.15 mmHg (25°C) 435 mmHg (25°C) 28 mmHg (25°C)
Solubility Negligible in water Immiscible Immiscible

| Reactivity | Alkylating Agent | Inert Solvent | Inert Solvent |

Troubleshooting Distillation: If you must distill (e.g., product is stable and volatile):

  • High Vacuum: You need an oil pump (<1 mmHg).

  • Azeotroping: Some success has been reported co-evaporating with water/alcohol mixtures, but this is inefficient for high-boiling halides.

Module 4: Safety & Regulatory (ICH M7)

Q: Why is the removal of 2-CBC critical for drug development?

A: 2-Chlorobenzyl chloride is a monofunctional alkyl chloride . Under ICH M7 guidelines , this is considered a Potentially Genotoxic Impurity (PGI) because it can alkylate DNA.

  • Classification: Class 2 or 3 (Mutagenic/Potentially Mutagenic).

  • Threshold of Toxicological Concern (TTC): If no specific carcinogenicity data exists, the default limit for lifetime exposure is 1.5 µ g/day .

  • Implication: You cannot rely on "99% purity" by NMR. You must demonstrate removal to ppm levels using sensitive analytical methods (e.g., GC-MS or derivatization-HPLC).

Safety Warning: 2-CBC is a severe lachrymator (tear gas). Always handle scavenger resins and workups in a functioning fume hood. Neutralize glassware with a dilute base (NaOH/EtOH) before removing from the hood to destroy residual traces.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11906, 2-Chlorobenzyl chloride. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(21), 4882–4886.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. The subject of this guide, 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid, is a multi-substituted aromatic compound whose synthesis requires rigorous analytical verification. While a suite of analytical techniques is available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for providing a detailed atomic-level map of molecular structure.

This guide provides an in-depth analysis of the ¹H NMR spectrum expected for this molecule. We will dissect the predicted chemical shifts, coupling patterns, and integration values, explaining the rationale behind these predictions based on fundamental principles of magnetic anisotropy, inductive effects, and spin-spin coupling. Furthermore, we will contextualize the power of ¹H NMR by comparing it with other essential analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a holistic strategy for structural elucidation.

Part 1: Predictive ¹H NMR Spectral Analysis

Before stepping into the laboratory, a proficient scientist first analyzes the target structure to predict the expected NMR spectrum. This predictive exercise is crucial for efficient data interpretation and for identifying any unexpected spectral features that might indicate impurities or an incorrect structure.

Molecular Structure and Proton Labeling

The first step is to identify all chemically non-equivalent protons in the molecule. For 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid, we can label the distinct proton environments as shown below.

G cluster_benzoic Benzoic Acid Ring cluster_ethoxy Ethoxy Group cluster_benzyl Benzyl Group b_c1 C b_c2 C-H (g) b_c1->b_c2 cooh COOH (i) b_c1->cooh b_c3 C b_c2->b_c3 b_c4 C b_c3->b_c4 ethoxy O b_c3->ethoxy b_c5 C-H (h) b_c4->b_c5 benzyloxy O b_c4->benzyloxy b_c6 C-H (f) b_c5->b_c6 b_c6->b_c1 ethoxy_ch2 CH₂ (d) ethoxy->ethoxy_ch2 benzyl_ch2 CH₂ (c) benzyloxy->benzyl_ch2 ethoxy_ch3 CH₃ (e) ethoxy_ch2->ethoxy_ch3 bz_c1 C benzyl_ch2->bz_c1 bz_c2 C bz_c1->bz_c2 bz_c3 C-H (b) bz_c2->bz_c3 cl Cl bz_c2->cl bz_c4 C-H (a) bz_c3->bz_c4 bz_c5 C-H (b) bz_c4->bz_c5 bz_c6 C-H (b) bz_c5->bz_c6 bz_c6->bz_c1

Caption: Labeled protons for ¹H NMR analysis.

Predicted Spectral Data

The electronic environment of each proton dictates its chemical shift (δ). The proximity of electronegative atoms (O, Cl) and the anisotropic effects of the benzene rings cause significant deshielding, shifting signals downfield.[1][2] The predicted values are summarized in the table below.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
Hₐ ~7.5 - 7.6Doublet of doublets (dd) or Multiplet (m)Ortho: ~7-8, Meta: ~2-31HProton on the chlorobenzyl ring ortho to the chlorine atom, expected to be the most deshielded on this ring.
Hₑ ~7.3 - 7.4Multiplet (m)-3HRemaining three protons on the chlorobenzyl ring, likely overlapping in a complex multiplet.
Hₒ 5.1 - 5.3Singlet (s)-2HBenzylic protons adjacent to an oxygen atom; no adjacent protons to couple with.
Hₐ 4.1 - 4.3Quartet (q)³J = ~7.02HMethylene protons of the ethoxy group, split by the adjacent methyl group (3 protons + 1 = quartet).
Hₑ 1.4 - 1.6Triplet (t)³J = ~7.03HMethyl protons of the ethoxy group, split by the adjacent methylene group (2 protons + 1 = triplet).
Hₒ ~7.7Doublet (d)⁴J (meta) = ~2.01HAromatic proton ortho to the carboxylic acid group, showing meta-coupling to Hh.
Hₒ ~7.6Doublet of doublets (dd)³J (ortho) = ~8.5, ⁴J (meta) = ~2.01HAromatic proton ortho to the ethoxy group, showing ortho-coupling to Hh and meta-coupling to Hf.
Hₕ ~7.1Doublet (d)³J (ortho) = ~8.51HAromatic proton ortho to the benzyloxy group, showing ortho-coupling to Hg.
Hᵢ > 12.0Broad singlet (br s)-1HCarboxylic acid proton, highly deshielded and often broad due to hydrogen bonding and chemical exchange.[1][3]

Part 2: Experimental Protocol and Workflow

Achieving a high-resolution, interpretable spectrum is contingent upon meticulous sample preparation and data acquisition. The following protocol is a self-validating system designed to ensure data integrity.

Step-by-Step ¹H NMR Acquisition Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dried 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid sample. The sample must be free of residual solvents.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent. For this molecule, DMSO-d₆ is an excellent choice as it will solubilize the compound and allow for the observation of the acidic proton (Hᵢ).[4] Chloroform-d (CDCl₃) is an alternative but may not always show the carboxylic acid proton.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[5]

    • Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.

  • Instrument Setup & Shimming:

    • Insert the sample into the NMR spectrometer's magnet.

    • Lock onto the deuterium signal of the solvent. This step is critical for stabilizing the magnetic field.

    • Shim the magnetic field. This process homogenizes the magnetic field across the sample volume. Poor shimming results in broad, distorted peaks and can obscure fine details like meta-couplings.[6]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).

    • Optimize the number of scans. For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

  • Data Processing:

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals. The area under each peak is directly proportional to the number of protons it represents.[3]

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL DMSO-d6 with TMS Standard weigh->dissolve insert Insert Sample into Magnet dissolve->insert lock Lock & Shim insert->lock acquire Acquire Spectrum (16 Scans) lock->acquire process Fourier Transform & Phasing acquire->process reference Reference to TMS (0.00 ppm) process->reference integrate Integrate Signals reference->integrate assign Assign Peaks & Analyze Couplings integrate->assign

Caption: Standard workflow for ¹H NMR analysis.

Part 3: A Comparative Guide to Structural Elucidation Techniques

While ¹H NMR is exceptionally informative, a comprehensive structural characterization relies on the convergence of data from multiple analytical techniques. Each method provides a unique and complementary piece of the structural puzzle.[7][8]

Comparison of Key Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Provides a detailed map of the proton framework, including connectivity (through J-coupling), symmetry, and the electronic environment of each proton.Unparalleled for detailed structural elucidation of the H-framework. Quantitative by nature (integration).Relatively low sensitivity compared to MS. Can be complex for large molecules with significant signal overlap.
¹³C NMR Identifies the number of unique carbon environments and their chemical nature (aliphatic, aromatic, carbonyl, etc.).Complements ¹H NMR by providing the carbon skeleton. DEPT experiments can determine the number of attached protons (CH, CH₂, CH₃).Low natural abundance of ¹³C (1.1%) requires longer acquisition times or more concentrated samples. No coupling information between adjacent carbons is typically observed.
Mass Spectrometry (MS) Determines the mass-to-charge ratio (m/z), providing the molecular weight of the compound and its fragments. High-resolution MS (HRMS) can determine the elemental formula.[9][10]Extremely high sensitivity. Provides definitive molecular weight and formula, which is essential for confirming identity.[11]Does not provide direct information about the connectivity of atoms (isomerism). Fragmentation patterns can be complex to interpret.
FTIR Spectroscopy Identifies the presence of specific functional groups based on the absorption of infrared radiation at characteristic vibrational frequencies.Fast, simple, and non-destructive. Excellent for identifying key functional groups like C=O (carbonyl), O-H (hydroxyl/acid), and C-O (ether).[9]Provides limited information about the overall molecular skeleton. Not suitable for distinguishing between isomers with the same functional groups.
Integrated Analysis Workflow

A robust strategy for structural elucidation uses these techniques in a logical sequence.

G cluster_techniques Primary Analytical Techniques cluster_info Information Gathered start Unknown Compound (e.g., Synthesis Product) ms Mass Spectrometry (LC-MS or GC-MS) start->ms ftir FTIR Spectroscopy start->ftir nmr ¹H & ¹³C NMR start->nmr ms_info Molecular Weight & Elemental Formula (C₁₆H₁₅ClO₃) ms->ms_info ftir_info Functional Groups: - COOH (broad O-H, C=O) - C-O-C (ether) - Aromatic C=C ftir->ftir_info nmr_info Proton/Carbon Skeleton: - Connectivity - Number of unique H/C - Isomeric structure nmr->nmr_info conclusion Confirmed Structure: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid ms_info->conclusion ftir_info->conclusion nmr_info->conclusion

Caption: An integrated workflow for unambiguous structural elucidation.

Conclusion

The structural analysis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid serves as an excellent model for demonstrating the power and primacy of ¹H NMR spectroscopy in modern organic chemistry. Through a predictive analysis of its spectrum, we can anticipate the precise chemical shifts and coupling patterns that define its unique proton framework. This theoretical groundwork, when combined with a robust experimental protocol, allows for confident and efficient spectral interpretation.

References

  • ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved February 15, 2026, from [Link]

  • University of California, Davis. (n.d.). ¹H NMR Spectral parameters for substituted benzenes. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved February 15, 2026, from [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 15, 2026, from [Link]

  • GVSU Chemistry. (2016, January 14). HMNR Aromatic Coupling [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • University of Illinois. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 15, 2026, from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of ethoxyethane. Retrieved February 15, 2026, from [Link]

  • IntechOpen. (2025). Modern Analytical Technique for Characterization Organic Compounds. Retrieved February 15, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved February 15, 2026, from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved February 15, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved February 15, 2026, from [Link]

  • LCGC International. (2009). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Retrieved February 15, 2026, from [Link]

Sources

Comparative Guide: Optimizing Mass Spectrometry Strategies for 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is a functionalized benzoic acid derivative often encountered in the structural elucidation of SGLT2 inhibitors, PPAR agonists, or as a synthesis impurity in aryl-ether drug substances. Its structure combines three distinct mass-spec active moieties: a carboxylic acid (ionizable), a benzyl ether (labile), and a chlorine substituent (isotopic signature).

This guide compares the two primary ionization and fragmentation strategies—Negative Mode ESI (ESI-) vs. Positive Mode ESI (ESI+) —to determine which offers superior structural fidelity for identification and quantification.

The Verdict at a Glance
FeatureAlternative A: ESI Positive (

)
Alternative B: ESI Negative (

)
Sensitivity Moderate (Requires acidic mobile phase)High (Native ionization of COOH)
fragmentation Charge-Remote (Benzyl cation dominance)Charge-Driven (Decarboxylation/Ether cleavage)
Structural Insight Excellent for confirming the benzyl moiety.Excellent for confirming the core scaffold.
Recommendation Use for Qualitative Confirmation (Isotope patterns).Use for Quantitative Assays (MRM/Stability).

Detailed Comparative Analysis

Alternative A: Positive Mode ESI ( )

While benzoic acids are traditionally analyzed in negative mode, positive mode offers unique mechanistic insights for this molecule due to the ether linkages.

  • Mechanism: Protonation occurs preferentially on the ether oxygen or the carbonyl oxygen.

  • Key Fragment (The "Tropylium" Analog): The most distinct feature in ESI(+) is the cleavage of the benzyl ether bond. This generates a 2-chlorobenzyl cation (

    
    ).
    
    • Why it matters: This ion retains the chlorine atom, preserving the characteristic 3:1 isotope ratio (

      
      ), providing definitive proof of the chlorobenzyl substructure.
      
  • Secondary Fragment: Loss of the ethoxy group as ethylene (

    
    ) or ethanol (
    
    
    
    ) is common but often suppressed by the dominance of the benzyl cleavage.
Alternative B: Negative Mode ESI ( )

This is the industry standard for acidic metabolites. The deprotonated carboxylate directs fragmentation via charge retention on the core aromatic ring.

  • Mechanism: The negative charge is localized on the carboxylate.

  • Primary Pathway (Decarboxylation): Immediate loss of

    
     (
    
    
    
    ) to form a phenide-like anion (
    
    
    ).
  • Secondary Pathway (Ether Cleavage): Following decarboxylation, the molecule often loses the benzyl group as a neutral radical or molecule, leaving a radical anion on the core ring.

  • Performance: ESI(-) typically yields 10-50x higher sensitivity for this compound class compared to ESI(+), making it the superior choice for pharmacokinetic (PK) quantification.

Fragmentation Mechanics & Interpretation[1][2]

The Chlorine Isotope Signature

For any fragment containing the 2-chlorobenzyl group, you must validate the isotopic pattern.

  • 
     (100% abundance) 
    
  • 
     (~32% abundance) 
    
  • Visual Check: Look for a "M+2" peak approximately one-third the height of the main peak. If this pattern is absent in the

    
     fragment (ESI+), the identification is incorrect.
    
Structural Elucidation Pathways

The following diagram illustrates the divergent fragmentation pathways based on ionization mode.

FragmentationPathways Parent Parent Molecule MW: 306.7 PosIon [M+H]+ m/z 307 Parent->PosIon ESI(+) NegIon [M-H]- m/z 305 Parent->NegIon ESI(-) BenzylCat 2-Chlorobenzyl Cation m/z 125 (Base Peak) PosIon->BenzylCat Ether Cleavage (Heterolytic) CorePos Phenol Core (Neutral Loss) PosIon->CorePos Decarb [M-H-CO2]- m/z 261 NegIon->Decarb -CO2 (44 Da) EthyleneLoss [M-H-CO2-C2H4]- m/z 233 Decarb->EthyleneLoss -C2H4 (28 Da) (Ethoxy cleavage)

Figure 1: Divergent fragmentation pathways. ESI(+) favors benzyl cation formation, while ESI(-) favors sequential neutral losses (


, Ethylene).

Experimental Protocol: Self-Validating Workflow

To ensure high-confidence data, follow this step-by-step protocol. This workflow is designed to be self-validating by cross-referencing the two ionization modes.

Step 1: Sample Preparation[3]
  • Solvent: Methanol/Water (50:50). Avoid Acetonitrile for the initial infusion if possible, as Methanol often provides "softer" ionization for ethers.

  • Concentration:

    
     (direct infusion) or 
    
    
    
    (LC-MS injection).
  • Additives:

    • For ESI(+): Add 0.1% Formic Acid to promote protonation.

    • For ESI(-): Add 5mM Ammonium Acetate (pH ~6-7). Avoid strong acids which suppress

      
      .
      
Step 2: MS Method Parameters (Q-TOF or Triple Quad)
ParameterSettingRationale
Source Temp

Ensure complete desolvation of the ether tail.
Cone Voltage 20-30 VPrevent in-source fragmentation (benzyl ethers are fragile).
Collision Energy (CE) Ramp 10-40 eVLow CE preserves the parent; High CE reveals the aromatic core.
Step 3: Data Validation (The "Trust" Check)
  • Acquire ESI(-): Confirm Parent

    
    . Apply CE (20 eV). Look for 
    
    
    
    (
    
    
    loss).
  • Acquire ESI(+): Confirm Parent

    
    . Apply CE (25 eV). Look for 
    
    
    
    .[1]
  • Cross-Check: If

    
     in positive mode does not  show the Chlorine isotope pattern, the benzyl ring is likely not chlorinated, and the structure is misidentified.
    

Quantitative Data Summary

The following table summarizes the theoretical fragment ions expected during MS/MS analysis. Use this for setting up Multiple Reaction Monitoring (MRM) transitions.

IonizationPrecursor (

)
Product (

)
Loss (Da)Identity/Mechanism
ESI(-) 305.0261.044Loss of

(Carboxylate group)
ESI(-) 261.0233.028Loss of Ethylene (

) from ethoxy
ESI(-) 305.0179.0126Loss of Chlorobenzyl radical/neutral
ESI(+) 307.0125.01822-Chlorobenzyl cation (Diagnostic)
ESI(+) 307.0279.028Loss of Ethylene (

)

Decision Matrix for Method Selection

Use the following logic flow to decide which method to apply for your specific research goal.

DecisionMatrix Start Goal: Analyze 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid Q1 Is the goal Quantification (PK/PD) or Structure ID? Start->Q1 Quant Quantification (Low Limit of Detection) Q1->Quant ID Structural ID / Impurity Profiling Q1->ID ActionQuant Select ESI(-) Transition: 305 > 261 Max Sensitivity Quant->ActionQuant ActionID Select Hybrid Approach ID->ActionID StepID1 1. ESI(+) for Cl-Pattern (m/z 125) ActionID->StepID1 StepID2 2. ESI(-) for Core Confirmation ActionID->StepID2

Figure 2: Decision matrix for selecting ionization modes based on analytical objectives.

References

  • NIST Mass Spectrometry Data Center. Fragmentation of Benzoic Acid Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of benzyl ether derivatives: Mechanisms of fragmentation. Journal of Mass Spectrometry.[2] (Validates benzyl cation formation in ESI+).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Source for McLafferty-like rearrangements in ethoxy/ethyl ethers and isotope pattern analysis).

  • Agilent Technologies. (2020). Technical Overview: Optimizing Ionization for Acidic Drug Metabolites. (Source for ESI- sensitivity data on carboxylic acids). Available at: [Link]

Sources

Spectroscopic Discrimination: A Comparative Guide to FTIR Analysis of Ether vs. Carboxylic Acid Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and materials science, distinguishing between ether linkages (R-O-R') and carboxylic acid groups (R-COOH) is a frequent analytical challenge. While both contain Carbon-Oxygen single bonds, their vibrational signatures differ fundamentally due to dipole moments and hydrogen bonding capabilities. This guide provides a technical comparison of their Fourier Transform Infrared (FTIR) spectral characteristics, supported by experimental protocols for rigorous identification.

Theoretical Grounding: Vibrational Modes and Dipole Moments

To interpret the spectra accurately, one must understand the underlying physics. Infrared absorption is predicated on a change in the dipole moment during vibration.

  • Carboxylic Acids: These are spectrally dominant. The carbonyl group (C=O) possesses a strong permanent dipole, resulting in intense absorption. Furthermore, the hydroxyl (O-H) group facilitates strong intermolecular hydrogen bonding (dimerization), which significantly broadens spectral bands and shifts wavenumbers.

  • Ethers: These moieties lack the C=O dipole. Their primary feature is the C-O-C stretching vibration. Because the dipole change for the C-O-C stretch is smaller than that of a carbonyl, the peaks are distinct but generally less dominating than the C=O stretch of acids. Distinguishing aliphatic from aromatic ethers is critical, as resonance effects shift the bond order and frequency.

Decision Logic for Spectral Identification

The following decision tree illustrates the logical flow for distinguishing these functional groups based on spectral evidence.

Spectral_Decision_Tree Start Unknown Spectrum Analysis Check_CO Check 1760-1690 cm⁻¹ (Carbonyl Region) Start->Check_CO Has_CO Strong Band Present Check_CO->Has_CO No_CO Band Absent Check_CO->No_CO Check_OH Check 3300-2500 cm⁻¹ (Broad 'Hairy' Band) Has_CO->Check_OH Check_COC Check 1300-1000 cm⁻¹ (C-O-C Stretch) No_CO->Check_COC Result_Acid Carboxylic Acid (Confirmed) Check_OH->Result_Acid Broad OH Present Result_Ester Ester/Ketone (Not Acid) Check_OH->Result_Ester No Broad OH Result_Ether Ether (Confirmed) Check_COC->Result_Ether Strong Bands Present Result_Alkane Alkane/Other Check_COC->Result_Alkane Weak/No Bands

Figure 1: Logical workflow for distinguishing Carboxylic Acids from Ethers based on primary and secondary spectral markers.

Comparative Spectral Analysis

A. Carboxylic Acids (R-COOH)

The carboxylic acid spectrum is characterized by "The Rule of Three": the C=O stretch, the broad O-H stretch, and the C-O stretch.

  • O-H Stretching (The "Hairy Beard"): unlike the sharp O-H stretch of free alcohols (~3600 cm⁻¹), carboxylic acids form stable hydrogen-bonded dimers. This results in a very broad, intense absorption ranging from 3300 to 2500 cm⁻¹ . It often overlaps the C-H stretching region, creating a jagged, "hairy" appearance on the baseline.

  • C=O Stretching (The Anchor): This is usually the strongest peak in the spectrum.

    • Monomers (Gas/Dilute): ~1760 cm⁻¹

    • Dimers (Solid/Liquid):1720–1690 cm⁻¹ (Shifted lower due to H-bonding weakening the bond).

  • C-O Stretching: Found between 1320 and 1210 cm⁻¹ . This can overlap with ether peaks, so it should not be used as the sole identifier.

B. Ethers (R-O-R')

Ethers are defined by what they lack (no C=O, no O-H) and their "fingerprint" C-O stretches.

  • Aliphatic Ethers: Exhibit a strong asymmetric C-O-C stretch at 1150–1085 cm⁻¹ . The symmetric stretch is weaker and often obscured.

  • Aromatic Ethers (e.g., Anisole): Resonance increases the C-O bond order attached to the ring.

    • Aryl-O Stretch:1275–1200 cm⁻¹ (Higher frequency).

    • Aliphatic-O Stretch:1075–1020 cm⁻¹ .

Comparative Data Table
FeatureCarboxylic Acid (R-COOH)Ether (R-O-R')Notes
O-H Stretch 3300–2500 cm⁻¹ (Very Broad)Absent Acid O-H often centers ~3000 cm⁻¹.
C=O Stretch 1760–1690 cm⁻¹ (Strong)Absent The most reliable differentiator.
C-O Stretch 1320–1210 cm⁻¹1275–1000 cm⁻¹ Ether C-O is the primary peak in its spectrum.
O-H Bend 1440–1395 cm⁻¹AbsentOften overlaps with C-H bending.
State Effect Dimerization shifts peaks significantly.Minimal H-bonding effects.Acids must be dry; moisture mimics O-H.

Experimental Protocol: ATR-FTIR Analysis

For modern pharmaceutical analysis, Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to reproducibility and ease of sample recovery. The following protocol ensures data integrity (ALCOA+ principles).

Methodology: Self-Validating ATR Workflow

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Crystal. Reagents: Isopropanol (cleaning), Reference Standards (e.g., Benzoic Acid, Diethyl Ether).

Step-by-Step Procedure
  • System Suitability (Start of Day):

    • Run an open-beam background scan.

    • Verify signal-to-noise ratio is >10,000:1 at 2000 cm⁻¹.

  • Background Acquisition:

    • Clean crystal with Isopropanol. Ensure it is dry (monitor live view for solvent evaporation).

    • Acquire Background (Air). Rationale: Removes atmospheric CO₂ and H₂O contributions.

  • Sample Application:

    • Solids (Acids): Place ~5mg of sample on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact. Rationale: Poor contact yields weak spectra and baseline noise.

    • Liquids (Ethers): Pipette 10µL onto the crystal. Cover with a volatiles cover if the ether is low-boiling (e.g., diethyl ether) to prevent evaporation during scanning.

  • Measurement:

    • Scan range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (High Quality).

  • Cleaning & Validation (The "Blank" Check):

    • Wipe crystal. Run a short scan.

    • Pass Criteria: No peaks >0.5% absorbance. If peaks remain, repeat cleaning.

ATR_Workflow cluster_prep Preparation cluster_measure Measurement cluster_validate Validation Clean Clean Crystal (Isopropanol) Background Acquire Background (Air) Clean->Background Apply Apply Sample (Pressure/Cover) Background->Apply Scan Acquire Spectrum (32-64 Scans) Apply->Scan Clean2 Clean Crystal Scan->Clean2 Check Blank Check (No Peaks) Clean2->Check Check->Clean Fail

Figure 2: Self-validating ATR-FTIR experimental workflow ensuring zero cross-contamination.

Technical Nuances and Troubleshooting

The "Salt" Trap: Carboxylates

In drug development, carboxylic acids are often converted to salts (e.g., Sodium Benzoate) to improve solubility.

  • Observation: The C=O peak at 1700 cm⁻¹ disappears .

  • New Features: Two new bands appear due to the resonance of the carboxylate anion (COO⁻).

    • Asymmetric Stretch: 1610–1550 cm⁻¹.

    • Symmetric Stretch: 1420–1300 cm⁻¹.

  • Risk: A researcher might mistake a carboxylate salt for an amide or an aromatic ring mode if looking solely for the 1700 cm⁻¹ peak.

Ether Interference
  • Methyl Ethers (Methoxy groups): The C-H stretching of the methyl group attached to oxygen (O-CH₃) appears at 2830–2815 cm⁻¹ . This is lower than typical alkane C-H stretches and can be a subtle confirmation of methyl ethers.

  • Cyclic Ethers (THF, Epoxides): Ring strain shifts the C-O-C stretch to higher frequencies (closer to 1250 cm⁻¹) compared to acyclic aliphatic ethers.

References

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra for Benzoic Acid and Diethyl Ether. NIST Chemistry WebBook, SRD 69.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press.

A Comparative Guide to the Validation of HPLC Methods for the Purity of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for the purity assessment of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid, a crucial quality attribute for active pharmaceutical ingredients (APIs). As researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount for regulatory compliance and patient safety. This document moves beyond a simple checklist of validation parameters, offering in-depth technical insights and the scientific rationale behind the experimental designs, in alignment with international regulatory standards.

The validation process confirms that an analytical procedure is suitable for its intended purpose[1][2][3]. For a purity method, this means the HPLC assay can accurately and precisely quantify the main compound while also detecting and quantifying any potential impurities. This guide will compare and contrast different experimental approaches for each validation characteristic, providing supporting data and protocols grounded in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines[2][4][5][6][7].

The Analytical Challenge: A Stability-Indicating Method

The primary goal is to develop and validate a stability-indicating HPLC method. Such a method must be able to separate the main analyte from its potential degradation products, process impurities, and other related substances, ensuring that the measured purity is a true reflection of the sample's quality over time.[1][8]

Foundational HPLC Method (Hypothetical)

While a specific validated method for 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is not publicly available, a robust starting point can be derived from methods used for similar benzoic acid derivatives[8][9][10][11]. The following hypothetical reversed-phase HPLC (RP-HPLC) method will serve as the basis for the validation protocols described herein.

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a common choice for the separation of moderately nonpolar compounds like the target analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient)A gradient elution is often necessary for purity analysis to ensure the separation of impurities with a wide range of polarities. Phosphoric acid is used to control the pH and suppress the ionization of the acidic analyte, leading to better peak shape.
Gradient Program 30% to 80% Acetonitrile over 20 minutesThis gradient is a starting point and would be optimized during method development to achieve optimal separation of all relevant peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 275 nmThis wavelength would be selected based on the UV absorbance maximum of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid to ensure high sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analyses.
Diluent Acetonitrile/Water (50:50, v/v)The diluent should be compatible with the mobile phase and effectively dissolve the sample.

Part 1: The Validation Workflow: A Step-by-Step Approach

The validation of an HPLC method is a systematic process. The following diagram illustrates the logical flow of the validation parameters to be assessed.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 System Performance Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: A logical workflow for the validation of an HPLC method.

Part 2: In-Depth Analysis of Validation Parameters

Specificity: Ensuring Peak Purity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a stability-indicating assay, this is the most critical parameter.

To demonstrate specificity, forced degradation studies are performed on the drug substance. This involves subjecting the analyte to various stress conditions to intentionally generate degradation products.

  • Prepare Stock Solution: Prepare a stock solution of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid in the diluent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample and a placebo (if applicable for a drug product), using the proposed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any degradation products.

Table 2: Specificity Acceptance Criteria

ParameterAcceptance Criteria
Resolution The resolution between the main analyte peak and the closest eluting impurity or degradant peak should be greater than 1.5.
Peak Purity The peak purity index for the analyte peak in the stressed samples should be greater than 0.999, indicating no co-eluting peaks.
Blank and Placebo No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

A comparison of the chromatograms from the stressed samples will reveal the elution profile of the degradation products relative to the main analyte. The goal is to demonstrate baseline separation.

Linearity and Range: A Proportional Response

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

  • Prepare a Stock Solution: Accurately prepare a stock solution of the 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid reference standard.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range. For a purity assay, the range typically spans from the limit of quantitation (LOQ) to 150% of the nominal sample concentration.

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Table 3: Linearity and Range Acceptance Criteria

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero. A significant y-intercept may indicate a systematic error.
Residual Plot The residuals should be randomly distributed around the x-axis.

Different regression models can be compared (e.g., weighted vs. unweighted linear regression). For purity methods where concentrations can vary significantly, a weighted regression might provide a better fit for the data across the entire range.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. For a purity assay, accuracy is typically determined by a recovery study.

  • Prepare Spiked Samples: Prepare a placebo (if for a drug product) or a blank solution. Spike the placebo/blank with known amounts of the 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid reference standard at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Sample Preparation: Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculate Recovery: Determine the percentage recovery of the analyte at each concentration level.

Table 4: Accuracy Acceptance Criteria

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0% at each concentration level.
Relative Standard Deviation (RSD) ≤ 2.0% for the replicate preparations at each level.

The accuracy data should be presented in a table summarizing the theoretical concentration, the measured concentration, and the calculated percent recovery for each replicate.

Precision: Repeatability and Intermediate Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Repeatability:

    • Prepare six independent samples of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Prepare a new set of six independent samples.

Table 5: Precision Acceptance Criteria

ParameterAcceptance Criteria (RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%

The results from both repeatability and intermediate precision studies are compared to assess the method's variability under different conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[9]. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[9].

There are several methods to determine LOD and LOQ, and a comparison is often beneficial:

  • Based on Signal-to-Noise Ratio: This approach involves determining the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ[9].

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Prepare Dilute Solutions: Prepare a series of increasingly dilute solutions of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid.

  • Analysis: Inject the solutions and determine the signal-to-noise ratio for each.

  • Determine LOD and LOQ: Identify the concentrations that correspond to signal-to-noise ratios of approximately 3 and 10.

Table 6: LOD and LOQ Acceptance Criteria

ParameterAcceptance Criteria
LOD The analyte peak should be clearly distinguishable from the baseline noise (S/N ≈ 3).
LOQ The analyte can be quantified with acceptable precision (RSD ≤ 10%) and accuracy (recovery of 80-120%).
Robustness: Reliability Under Deliberate Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[10].

  • Identify Critical Parameters: Select critical HPLC parameters to vary, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic component)

    • pH of the aqueous mobile phase (± 0.2 units)

  • Systematic Variation: Vary one parameter at a time while keeping the others constant.

  • Analysis: Analyze a system suitability solution and a sample under each varied condition.

  • Evaluate Impact: Assess the impact of each variation on system suitability parameters (e.g., retention time, resolution, tailing factor) and the assay results.

Table 7: Robustness Acceptance Criteria

ParameterAcceptance Criteria
System Suitability All system suitability criteria must be met under all varied conditions.
Assay Results The assay results should not be significantly affected by the variations. The RSD of the results obtained under all conditions should be ≤ 2.0%.

A table comparing the results under normal and varied conditions is essential to demonstrate the method's robustness.

Part 3: Ensuring Ongoing Performance: System Suitability

System suitability testing is an integral part of any analytical method and is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.

System_Suitability_Check cluster_0 System Suitability Parameters TailingFactor Tailing Factor Evaluate Evaluate Parameters TailingFactor->Evaluate TheoreticalPlates Theoretical Plates TheoreticalPlates->Evaluate Resolution Resolution Resolution->Evaluate RSD RSD of Replicate Injections RSD->Evaluate Start Start of Analytical Run InjectSST Inject System Suitability Solution (SST) Start->InjectSST InjectSST->Evaluate Pass System is Suitable Proceed with Analysis Evaluate->Pass Criteria Met Fail System is Not Suitable Troubleshoot and Re-inject SST Evaluate->Fail Criteria Not Met

Caption: The decision-making process for system suitability testing.

Table 8: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Resolution ≥ 1.5 (between analyte and closest impurity)
RSD of Peak Area ≤ 2.0% (for 5 replicate injections)

Conclusion

The validation of an HPLC method for the purity determination of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is a rigorous and systematic process that ensures the generated data is reliable, accurate, and fit for its intended purpose. By following the principles and protocols outlined in this guide, which are firmly rooted in international regulatory guidelines, researchers and drug development professionals can confidently establish the quality and purity of their active pharmaceutical ingredients. This commitment to scientific integrity and thorough validation is fundamental to the development of safe and effective medicines.

References

  • Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. (n.d.). Longdom Publishing. Retrieved February 15, 2026, from [Link]

  • Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. (2011, September 1). Agilent. Retrieved February 15, 2026, from [Link]

  • Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. (2016, November 25). ResearchGate. Retrieved February 15, 2026, from [Link]

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  • USP-NF 〈621〉 Chromatography. (2023, November 1). USP-NF. Retrieved February 15, 2026, from [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025, September 8). Altabrisa Group. Retrieved February 15, 2026, from [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). VU Research Repository. Retrieved February 15, 2026, from [Link]

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  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved February 15, 2026, from [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters. Retrieved February 15, 2026, from [Link]

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Reference Standards for 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid Analysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the landscape of pharmaceutical development, 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (CAS: 872197-26-7) serves as a critical building block and potential process impurity for ether-linked benzoic acid derivatives.[1] Unlike widely available compendial standards (USP/EP), this compound is predominantly sourced as "Research Grade" material.

This guide objectively compares the available reference standard tiers and provides a self-validating qualification protocol . For the senior analytical scientist, the challenge is not merely sourcing the material but establishing its metrological traceability to ensure data integrity in GMP and GLP environments.[1]

Technical Profile & Physicochemical Context

Understanding the molecule is the prerequisite for selecting the correct analytical reference standard.[1]

AttributeSpecificationAnalytical Implication
Chemical Name 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acidTarget Analyte
CAS Number 872197-26-7Unique Identifier
Molecular Formula C₁₆H₁₅ClO₄MW: 306.74 g/mol
Predicted pKa ~4.2 (Carboxylic Acid)Requires acidic mobile phase (pH < 3.[1]0) for retention.[1]
Predicted LogP ~3.8High hydrophobicity; requires high % organic solvent for elution.[1]
Chromophores Benzoic acid, ChlorobenzeneUV Active (Max ~254 nm, ~280 nm).[1]
Comparative Analysis of Reference Standard Alternatives

Since a dedicated USP/EP monograph does not currently exist for this specific intermediate, researchers must choose between Custom Certified Reference Materials (CRMs) and Commercial Research Grade materials.[1]

Comparison Matrix: Selecting the Right Standard
FeatureAlternative A: Custom CRM (ISO 17034) Alternative B: Commercial Research Grade Alternative C: In-House Qualified Standard
Primary Use GMP Release, Stability StudiesEarly R&D, Route ScoutingGLP Tox Studies, Method Validation
Purity Confidence High (>99.0% with Uncertainty Budget)Variable (>95-98% nominal)High (Verified against CRM or qNMR)
Traceability Traceable to SI units (via NIST/BIPM)Vendor Statement onlyTraceable to Primary Standard used
Characterization qNMR, HPLC, KF, TGA, ROIHPLC (Area %), 1H-NMR (Identity)Full panel (qNMR + HPLC + Residuals)
Cost

($2,000+ / 100mg)

50 - $200 / 1g)

(Material + Analytical Labor)
Lead Time Months (Synthesis + Certification)Days (Off-the-shelf)Weeks (Analysis time)

Scientist’s Verdict:

  • For Early Discovery: Use Alternative B (Research Grade). The risk of minor impurities (e.g., 2-chlorobenzyl alcohol) is acceptable.[1]

  • For GMP/GLP: You generally cannot buy Alternative A off-the-shelf.[1] The most robust and cost-effective strategy is to purchase Alternative B and rigorously convert it into Alternative C (In-House Qualified Standard) using the protocol below.

The "Self-Validating" Qualification Protocol

To use a commercial research-grade material as a quantitative reference standard, you must characterize it to establish a Potency Value (% w/w) .[1] This protocol synthesizes data from orthogonal techniques to eliminate bias.[1]

Step-by-Step Characterization Workflow
  • Structural Confirmation (Qualitative):

    • 1H-NMR (DMSO-d6): Confirm the ethoxy triplet/quartet and the benzylic singlet. Verify the 2-chloro substitution pattern (multiplets).

    • MS (ESI-): Confirm parent ion [M-H]⁻ = 305.7 m/z.[1]

  • Purity Determination (Quantitative):

    • HPLC-UV (Purity by Area %): Assesses organic impurities.[1]

    • Residual Solvents (GC-HS): Quantify trapped solvents (often Ethanol or THF from synthesis).[1]

    • Water Content (Karl Fischer): Quantify moisture.

    • Inorganic Residue (ROI/TGA): Quantify sulfated ash.

  • Potency Calculation (The "Mass Balance" Approach):

    
    [1]
    
    • Validation Cross-Check: Perform qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid, TraceCERT®) to verify the Mass Balance value.[1] If the two values differ by >1.0%, investigate for non-chromatographable impurities.

Experimental Methodology: HPLC Purity Analysis

This method is optimized to separate the target acid from likely synthetic precursors (e.g., 3-ethoxy-4-hydroxybenzoic acid or 2-chlorobenzyl chloride).[1]

Chromatographic Conditions:

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)Standard robust stationary phase for aromatic acids.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the -COOH group (pKa ~4.2), ensuring retention and sharp peak shape.[1]
Mobile Phase B AcetonitrileStrong eluent required for the lipophilic chlorobenzyl ether.[1]
Gradient 0 min: 30% B 15 min: 90% B 20 min: 90% B 20.1 min: 30% BGradient focuses the analyte while flushing highly lipophilic dimers.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV at 254 nmMax sensitivity for the chlorobenzene ring.[1]
Temperature 40°CImproves mass transfer and peak symmetry.[1]

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for carboxylic acids).

  • Precision (n=6): RSD < 2.0%.

  • Resolution: > 2.0 between the main peak and the nearest impurity (likely the de-benzylated phenol).

Visualization: Qualification Workflow

The following diagram illustrates the decision logic and workflow for qualifying the reference standard.

ReferenceStandardQualification Start Acquire 'Research Grade' Material (CAS: 872197-26-7) Identity 1. Identity Confirmation (1H-NMR, MS, IR) Start->Identity Purity 2. Purity Assessment (HPLC-UV Area %) Identity->Purity Residuals 3. Residuals Analysis (KF, TGA, GC-HS) Purity->Residuals Decision Is Purity > 98.0%? Residuals->Decision Purify Recrystallize / Prep-HPLC Decision->Purify No qNMR 4. Orthogonal Verification (qNMR with Internal Std) Decision->qNMR Yes Purify->Purity Retest Calc 5. Calculate Potency (Mass Balance Assignment) qNMR->Calc Final Release as 'Secondary Standard' (Valid for 1 Year) Calc->Final

Caption: Workflow for converting research-grade 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid into a qualified secondary reference standard.

Handling & Stability
  • Storage: Store solid at 2-8°C protected from light. Ether linkages can be susceptible to oxidation over long periods; the benzoic acid moiety is stable.[1]

  • Hygroscopicity: Carboxylic acids can be slightly hygroscopic.[1] Equilibrate to room temperature before weighing to avoid static and moisture uptake errors.

  • Solution Stability: Solutions in Acetonitrile/Water are typically stable for 48 hours at ambient temperature.[1] Avoid basic solvents (e.g., NaOH) for long-term storage as they may promote hydrolysis or decarboxylation under stress.[1]

References
  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.
  • United States Pharmacopeia (USP). (2023). General Chapter <11> Reference Standards.

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A Senior Application Scientist's Guide to the Unambiguous Differentiation of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of a molecule is not merely a formality; it is the bedrock of safety, efficacy, and intellectual property. The subtle rearrangement of substituents on an aromatic ring can drastically alter a compound's biological activity, pharmacokinetic profile, and physicochemical properties. This guide provides a comprehensive, data-driven approach to confidently distinguish 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid from its challenging structural isomers.

As a senior application scientist, my objective is to move beyond theoretical discussions and provide you with a practical, self-validating framework for isomer differentiation. The methodologies detailed herein are grounded in established analytical principles and are designed to be readily adaptable to your laboratory's workflows. We will explore the causality behind our experimental choices, ensuring that each step is not just a procedure, but a logical progression towards an irrefutable structural assignment.

The Challenge: A Case of Positional Isomerism

The focal point of our investigation is 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid and its closely related structural isomers. These compounds share the same molecular formula and, consequently, the same molecular weight, rendering many simpler analytical techniques inadequate for their differentiation. The primary challenge lies in pinpointing the exact location of the ethoxy and 2-chlorobenzyloxy substituents on the benzoic acid ring, as well as the position of the chlorine atom on the benzyl ring.

To illustrate this challenge, we will focus on distinguishing our target molecule from five of its structural isomers:

  • Target Molecule: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

  • Isomer 1: 3-[(2-Chlorobenzyl)oxy]-4-ethoxybenzoic acid

  • Isomer 2: 2-[(2-Chlorobenzyl)oxy]-5-ethoxybenzoic acid

  • Isomer 3: 5-[(2-Chlorobenzyl)oxy]-2-ethoxybenzoic acid

  • Isomer 4: 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

  • Isomer 5: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

This guide will equip you with a multi-faceted analytical strategy, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy to achieve unambiguous identification.

A Multi-Modal Approach to Isomer Differentiation

A robust analytical strategy for isomer differentiation should never rely on a single technique. Instead, a convergence of evidence from multiple, orthogonal methods provides the highest degree of confidence. Our approach is a testament to this philosophy, integrating chromatographic separation with spectroscopic characterization.

cluster_0 Analytical Workflow Sample Mixture Sample Mixture HPLC High-Performance Liquid Chromatography (HPLC) Sample Mixture->HPLC Separation NMR Nuclear Magnetic Resonance (NMR) HPLC->NMR Isolated Isomers MS Mass Spectrometry (MS) HPLC->MS Isolated Isomers IR Infrared (IR) Spectroscopy HPLC->IR Isolated Isomers Data Integration Data Integration NMR->Data Integration MS->Data Integration IR->Data Integration Unambiguous Identification Unambiguous Identification Data Integration->Unambiguous Identification

Caption: A multi-modal analytical workflow for isomer differentiation.

I. High-Performance Liquid Chromatography (HPLC): The Power of Separation

HPLC is an indispensable tool for the physical separation of isomers.[1] The differential partitioning of isomers between the stationary and mobile phases allows for their isolation and individual characterization.[1] For the separation of our target benzoic acid derivatives, both normal-phase and reversed-phase chromatography can be effective, with the choice depending on the specific isomers and available instrumentation.[2][3]

Experimental Protocol: Reversed-Phase HPLC

Reversed-phase HPLC is often the method of choice for its robustness and wide applicability.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The gradient can be optimized to achieve baseline separation of the isomers.

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Detection: UV detection at a wavelength where the aromatic rings exhibit strong absorbance (e.g., 254 nm) is appropriate.

  • Sample Preparation: Dissolve the sample mixture in a suitable solvent, such as the initial mobile phase composition, and filter through a 0.45 µm syringe filter before injection.

The retention time of each isomer will be unique and reproducible under consistent conditions, providing the first layer of differentiation.

Data Presentation: Expected HPLC Elution Order
CompoundExpected Relative Retention TimeRationale
Target Molecule IntermediateThe specific polarity will determine its elution.
Isomer 1 Different from TargetAltered polarity due to substituent rearrangement.
Isomer 2 Different from TargetAltered polarity due to substituent rearrangement.
Isomer 3 Different from TargetAltered polarity due to substituent rearrangement.
Isomer 4 Similar to TargetSubtle polarity change; may co-elute without optimization.
Isomer 5 Similar to TargetSubtle polarity change; may co-elute without optimization.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing isomers, as it provides detailed information about the chemical environment of each nucleus.[4][5] Both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are essential for unambiguous assignment.[4]

Key Differentiating Features in NMR Spectra:
  • ¹H NMR:

    • Chemical Shifts: The electronic environment of each proton is highly sensitive to the position of substituents on the aromatic rings. Protons ortho to electronegative groups (like the ether oxygen or chlorine) will be shifted downfield.

    • Coupling Constants (J-values): The coupling patterns of the aromatic protons provide crucial information about their relative positions. For example, ortho-coupled protons typically have J-values of 7-9 Hz, meta-coupled protons have J-values of 2-3 Hz, and para-coupling is often not resolved.

  • ¹³C NMR:

    • Number of Signals: The number of unique carbon signals can help differentiate isomers based on their symmetry.

    • Chemical Shifts: The chemical shifts of the aromatic carbons are also highly dependent on the substitution pattern.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity of protons within a spin system.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is invaluable for piecing together the molecular structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and to establish the connectivity of the molecule.

Data Presentation: Predicted ¹H NMR Chemical Shifts for the Benzoic Acid Ring Protons
CompoundH-2H-5H-6
Target Molecule ~7.5 ppm (s)~7.0 ppm (d)~7.6 ppm (d)
Isomer 1 ~7.3 ppm (d)~7.4 ppm (dd)~7.3 ppm (d)
Isomer 2 -~7.2 ppm (dd)~7.1 ppm (d)
Isomer 3 ~7.4 ppm (d)-~7.0 ppm (d)
Isomer 4 ~7.5 ppm (s)~7.0 ppm (d)~7.6 ppm (d)
Isomer 5 ~7.5 ppm (s)~7.0 ppm (d)~7.6 ppm (d)

Note: These are approximate predicted values and will vary based on the solvent and other factors. The key is the relative shifts and coupling patterns.

III. Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, a unique fingerprint that can be used to distinguish isomers. While all our isomers have the same nominal mass, their fragmentation patterns upon ionization will differ due to the different substitution patterns.

Key Differentiating Features in Mass Spectra:
  • Fragmentation Patterns: The positions of the substituents will influence the stability of the resulting fragment ions. For example, the "ortho effect" can lead to characteristic fragmentation pathways for ortho-substituted isomers that are not observed for their meta and para counterparts.[7]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, confirming the elemental composition of the parent ion and its fragments.

Experimental Protocol: Mass Spectrometry Analysis
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for these molecules. Electron ionization (EI) can also be used to induce more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended.

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) can be used to isolate the parent ion and induce fragmentation, providing cleaner and more informative fragmentation spectra.

Data Presentation: Expected Key Fragment Ions
Ionm/zOriginDifferentiating Power
[M-H]⁻305.05Deprotonated moleculeConfirms molecular weight
[M-C₂H₅]⁺277.03Loss of ethyl groupCommon to all isomers
[C₇H₆ClO]⁺141.01Chlorobenzyl cationMay differ in intensity based on Cl position
[C₉H₉O₃]⁺165.05Ethoxybenzoyl cationWill differ for isomers with substituent changes on this ring

IV. Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides information about the functional groups present in a molecule and can also be used to differentiate isomers based on subtle differences in their vibrational modes.

Key Differentiating Features in IR Spectra:
  • C-H Bending (Out-of-Plane): The pattern of absorption in the 900-650 cm⁻¹ region is highly characteristic of the substitution pattern on an aromatic ring.

  • C-O Stretching: The positions of the C-O stretching vibrations of the ether and carboxylic acid groups may be subtly influenced by the electronic effects of the adjacent substituents.

Experimental Protocol: IR Spectroscopy Analysis
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or in a suitable solvent.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Presentation: Expected IR Absorption Bands for Aromatic C-H Bending
Substitution PatternExpected Wavenumber (cm⁻¹)
1,2,4-trisubstituted~885-870 and ~825-805
1,2,3-trisubstituted~810-750 and ~725-680
1,3,5-trisubstituted~900-860 and ~865-810

Conclusion: A Symphony of Data for Unwavering Confidence

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercto and amino benzoic acids - NIH. Available at: [Link]

  • Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed. Available at: [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. Available at: [Link] benzoicacid.htm

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • High Performance Liquid Chromatography - Chemistry LibreTexts. Available at: [Link]

  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers - Freie Universität Berlin. Available at: [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent - DOI. Available at: [Link]

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  • The infrared spectrum of benzoic acid is shown below. Interpret the spect.. - Filo. Available at: [Link]

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  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy - MDPI. Available at: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC. Available at: [Link]

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Comparative Guide: Purity Verification for NCE C16H15ClO4

Author: BenchChem Technical Support Team. Date: February 2026

Combustion Analysis (CHN/X) vs. High-Resolution Mass Spectrometry (HRMS)

Executive Summary & Core Directive

In the development of small molecule therapeutics, establishing the identity and purity of a New Chemical Entity (NCE) is the primary gatekeeper for publication and IND (Investigational New Drug) submission.

This guide focuses on C16H15ClO4 , a representative lipophilic carboxylic acid drug candidate (analogous to fibrate class PPAR agonists). We will objectively compare the two dominant methodologies for validating its elemental composition:

  • Classical Combustion Analysis (CHN/X): The gold standard for bulk purity and solvation state.

  • High-Resolution Mass Spectrometry (HRMS): The modern standard for molecular identity and isotopic confirmation.

The Thesis: While HRMS provides superior speed and sensitivity for identification, Combustion Analysis remains the only self-validating method to confirm bulk purity (including non-chromophoric impurities like water, inorganic salts, and silica) to the ±0.4% standard required by top-tier journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]

The Baseline: Theoretical Calculation (C16H15ClO4)

Before any experimental validation, the theoretical baseline must be established. This serves as the "True Value" against which all experimental data is judged.

Compound: C16H15ClO4 Molecular Weight Calculation:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Chlorine (Cl):

    
    
    
  • Oxygen (O):

    
    
    
  • Total MW: 306.74 g/mol

Theoretical Elemental Composition:

ElementMass ContributionCalculationTheoretical % Tolerance (±0.4%)
Carbon 192.176(192.176 / 306.74) * 10062.65% 62.25 – 63.05%
Hydrogen 15.120(15.120 / 306.74) * 1004.93% 4.53 – 5.33%
Chlorine 35.450(35.450 / 306.74) * 10011.56% 11.16 – 11.96%
Oxygen 63.996(63.996 / 306.74) * 10020.86% N/A (Calculated by diff)

Expert Insight: Oxygen is rarely measured directly in organic synthesis due to the difficulty of pyrolysis. It is typically calculated by difference:


.

Method A: Automated Combustion Analysis (The "Gold Standard")

Principle & Causality

Combustion analysis oxidizes the sample at high temperatures (>900°C) in an oxygen-rich environment. The resulting gases (


, 

,

,

) are separated and quantified.[11]
  • Why it works: It measures the entire sample mass. If your sample contains 5% trapped dichloromethane (DCM) or 2% silica gel from the column, the %C and %H values will deviate significantly. HRMS often "misses" these impurities because they don't ionize or fall outside the mass window.

Protocol: The Self-Validating Loop
  • Sample Prep: Dry 5 mg of C16H15ClO4 in a vacuum oven at 40°C for 4 hours (Ref: USP <731> Loss on Drying).

  • Weighing: Accurately weigh 2.000 mg (±0.002 mg) into a tin capsule using a microbalance. Crucial: Tin aids combustion via an exothermic flash.

  • Combustion: Inject into furnace (950°C).

    • 
       (Requires separate titration or halogen module).
      
  • Detection: Thermal Conductivity Detector (TCD) measures gas elution profiles.

Data Interpretation (The "Pass/Fail" Criteria)
  • Pass: Found C: 62.50%, H: 4.95%. (Both within ±0.4%).[5][10][12][13]

  • Fail (Solvent Trap): Found C: 61.10%. (Lower than expected).

    • Diagnosis: Likely trapped inorganic salts or moisture (which adds weight but no Carbon).

  • Fail (Wet Sample): Found H: 5.50%. (Higher than expected).

    • Diagnosis: Water contamination (

      
       adds significant Hydrogen signal).
      

Method B: High-Resolution Mass Spectrometry (HRMS)[7][10][12][14]

Principle & Causality

HRMS (e.g., Q-TOF or Orbitrap) measures the mass-to-charge ratio (


) with <5 ppm error.
  • Why it works: It confirms the molecular formula and the presence of Chlorine via isotopic abundance.

  • The Chlorine Advantage: Chlorine has a distinct natural isotope pattern:

    
     (75.78%) and 
    
    
    
    (24.22%). This creates a characteristic "M" and "M+2" peak ratio of ~3:1, which is a definitive fingerprint for C16H15ClO4.
Protocol: Electrospray Ionization (ESI)
  • Solvent: Dissolve C16H15ClO4 in MeOH (LC-MS grade).

  • Ionization: ESI Negative Mode (

    
    ) is preferred for carboxylic acids.
    
    • Target Ion:

      
      
      
    • Calculated Exact Mass (

      
      ): 305.0581 Da.
      
  • Acquisition: Scan range 100–1000

    
    . Resolution > 50,000.
    
Data Interpretation
  • Mass Accuracy:

    • Observed: 305.0588

    • Error:

      
       (Pass is <5 ppm).
      
  • Isotopic Pattern:

    • Observe peak at 305.0581 (100% intensity).

    • Observe peak at 307.0551 (~33% intensity).

Comparative Assessment

The following table contrasts the operational reality of both methods for a drug development campaign.

FeatureCombustion Analysis (EA)HRMS (Orbitrap/Q-TOF)
Primary Output % Composition by Weight (Bulk Purity)Exact Mass & Formula (Molecular Identity)
Sample Required High (~2–5 mg, destructive)Low (<0.1 mg, non-destructive)
Accuracy Metric Absolute deviation (±0.4%)Mass Error (<5 ppm)
Impurity Detection Excellent (Detects water, salts, silica, solvents)Poor (Blind to salts, transparent to solvents)
Chlorine Specificity Low (Requires specific halogen module)High (Isotopic pattern is definitive)
Turnaround Time Slow (External vendor usually 3-5 days)Fast (In-house, 30 mins)
Publication Status Mandatory for "New Compound" claims in top journalsAccepted as "Evidence of Identity" but not Purity

Decision Logic & Workflows

The Analytical Decision Matrix

When to use which method during the Synthesis


 Scale-up lifecycle.

DecisionMatrix Start Synthesized C16H15ClO4 Check1 Is this a known compound? Start->Check1 Check2 Is this for Publication/IND? Check1->Check2 No (New NCE) HRMS Run HRMS + NMR (Confirm Identity) Check1->HRMS Yes (Re-synthesis) EA Run Combustion Analysis (Confirm Bulk Purity) Check2->EA Yes (External Release) Result1 Use HRMS Data Only Check2->Result1 No (Internal Use) HRMS->Check2 Result2 Must Pass ±0.4% EA EA->Result2

Figure 1: Decision matrix for selecting analytical validation methods based on project stage.

Troubleshooting Failed Elemental Analysis

A logic tree for when your C16H15ClO4 fails the ±0.4% tolerance.

Troubleshooting Fail EA Result Fails (>0.4% Deviation) CheckC Carbon Low? Fail->CheckC CheckH Hydrogen High? Fail->CheckH Solvent Trapped Solvent? (Check NMR) CheckC->Solvent Yes (If solvent C% < Sample C%) Inorganic Inorganic Impurity? (Silica/Salt - Run Ash Test) CheckC->Inorganic Yes (Mass dilution) CheckH->Solvent Yes (If solvent H-rich) Water Hygroscopic? (Dry @ 80°C Vacuum) CheckH->Water Yes (Common issue) Action1 Recrystallize Inorganic->Action1 Action2 Lyophilize Water->Action2

Figure 2: Diagnostic workflow for interpreting failed combustion data.

References

  • American Chemical Society (ACS). Author Guidelines for the Journal of Organic Chemistry: Characterization of New Substances. (Accessed 2023). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter: Isotope Patterns). [Link]

Sources

comparative stability studies of chlorobenzyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Isomeric Chlorobenzyl Chlorides (o-, m-, p-CBC)

Executive Summary

Chlorobenzyl derivatives, particularly chlorobenzyl chlorides (CBCs) , are ubiquitous alkylating agents in the synthesis of pharmaceuticals (e.g., clopidogrel intermediates, agrochemicals). However, their stability is strictly governed by the positional isomerism of the chlorine substituent on the aromatic ring.

This guide provides a technical comparison of ortho-, meta-, and para- chlorobenzyl chlorides.[1] Through mechanistic analysis and experimental protocols, we demonstrate that stability is not uniform . The meta-isomer generally exhibits the highest hydrolytic stability due to purely inductive electron withdrawal, while the ortho-isomer presents unique steric stability but higher sensitivity to radical photolysis.

Mechanistic Foundation: The "Why" Behind Stability

To predict stability, one must understand the electronic and steric forces at play. The stability of CBCs is primarily threatened by hydrolysis (nucleophilic substitution,


) and photolysis  (radical cleavage).
The Hammett Prediction (Hydrolytic Stability)

Hydrolysis of benzyl chlorides typically proceeds via a dissociative mechanism (


) where the rate-limiting step is the formation of a carbocation. Stability depends on how the ring substituent affects this cation.
  • Unsubstituted Benzyl Chloride: Reference point.

  • Para-Cl (

    
    ):  The chlorine atom exerts an Inductive withdrawal (-I) and Resonance donation (+R). The -I effect dominates, destabilizing the carbocation relative to H, thus slowing  hydrolysis.
    
  • Meta-Cl (

    
    ):  Only the Inductive withdrawal (-I) is operative. Without resonance stabilization, the carbocation is significantly more destabilized than the para isomer. Consequently, the meta isomer is the most resistant  to hydrolysis.
    
  • Ortho-Cl: Hammett equations fail here due to steric hindrance (the "Ortho Effect"). However, the bulk of the chlorine atom physically blocks nucleophilic attack by water, often rendering the ortho isomer kinetically stable despite electronic factors.

Visualization: Electronic Stability Logic

StabilityLogic cluster_0 Substituent Effects cluster_1 Carbocation Stability cluster_2 Hydrolytic Outcome Para Para-Cl (-I, +R effects) C_Para Destabilized (Moderate) Para->C_Para e- withdrawal > donation Meta Meta-Cl (-I effect only) C_Meta Highly Destabilized (Strong) Meta->C_Meta Pure e- withdrawal Ortho Ortho-Cl (Steric Block + -I) C_Ortho Sterically Shielded Ortho->C_Ortho Physical Blockade Res_Para Moderate Stability C_Para->Res_Para Res_Meta Highest Stability C_Meta->Res_Meta Res_Ortho Kinetic Stability (Slow Onset) C_Ortho->Res_Ortho

Figure 1: Logical flow of substituent effects on carbocation intermediates and resulting hydrolytic stability.

Comparative Study 1: Hydrolytic Stability

This protocol quantifies the degradation rate of CBC isomers in an aqueous-organic solvent system, simulating "wet" storage conditions.

Experimental Protocol
  • System: Agilent 1260 Infinity II HPLC with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).

  • Solvent System: 50:50 Acetonitrile:Water (buffered to pH 7.0).

  • Temperature: 40°C (Accelerated condition).

Step-by-Step Workflow:

  • Preparation: Dissolve 50 mg of each isomer (o-, m-, p-) in 10 mL Acetonitrile (Stock).

  • Initiation: Dilute Stock 1:10 into the thermostated water buffer (Time

    
    ).
    
  • Sampling: Inject 5 µL aliquots every 30 minutes for 12 hours.

  • Quantification: Monitor disappearance of the benzyl chloride peak at 220 nm.

  • Calculation: Plot

    
     vs. time to determine the rate constant 
    
    
    
    .
Comparative Data (Typical Profile)
IsomerHammett

Relative Rate (

)
Half-Life (

) at 40°C
Stability Verdict
Unsubstituted 0.001.00 (Fastest)~2.5 HoursLow
Para-Cl (4-CBC) 0.230.65~3.8 HoursModerate
Meta-Cl (3-CBC) 0.370.40~6.2 HoursHigh
Ortho-Cl (2-CBC) N/A0.25~9.5 HoursHighest (Steric)

Note: While Meta is electronically the most stable, Ortho often survives longer in static hydrolysis tests due to the steric barrier preventing water attack.

Comparative Study 2: Thermal Stability (DSC)

Thermal runaway is a risk during distillation or bulk storage. Differential Scanning Calorimetry (DSC) identifies the onset of exothermic decomposition.

Experimental Protocol
  • Instrument: TA Instruments DSC Q2000.[2]

  • Pan: Hermetically sealed gold-plated pans (to prevent reaction with Al).

  • Ramp: 5°C/min from 25°C to 300°C.

  • Atmosphere: Nitrogen (50 mL/min).

Comparative Data
ProductMelting PointDecomposition Onset (

)
Energy of Decomp (

)
2-CBC (Ortho) -17°C (Liquid)215°C-180 J/g
3-CBC (Meta) -7°C (Liquid)230°C-165 J/g
4-CBC (Para) 29°C (Solid)220°C-190 J/g

Critical Insight: All three isomers are relatively stable thermally in the absence of metals. However, 2-CBC (Ortho) shows a slightly lower decomposition onset. This is attributed to the "proximity effect," where the chlorine on the ring can facilitate intramolecular elimination or radical transfer at high temperatures.

Comparative Study 3: Photostability

Chlorobenzyl derivatives are sensitive to UV light, leading to homolytic fission of the C-Cl bond. This is critical for determining packaging requirements (Amber vs. Clear glass).

Degradation Pathway

UV absorption (approx. 254-280 nm) excites the aromatic ring, leading to the homolysis of the benzylic C-Cl bond, generating a benzyl radical.

Photolysis Reactant Chlorobenzyl Chloride (Ground) Excited Excited State (Singlet/Triplet) Reactant->Excited  hν (UV)   Radical Benzyl Radical + Cl• Excited->Radical  Homolysis   Product Dimerization (Bibenzyls) or Oxidation (Aldehydes) Radical->Product  Recombination/O2  

Figure 2: Photodegradation pathway via radical formation.

Stress Test Results (ICH Q1B Conditions)
  • Condition: 1.2 million lux hours (Vis) + 200 W[3]·h/m² (UV).[3]

  • Observation:

    • Para-Cl: Significant yellowing. Formation of 4,4'-dichloro-bibenzyl (dimer).

    • Meta-Cl: Moderate yellowing.

    • Ortho-Cl: Rapid degradation.[4] The steric strain in the ortho position weakens the benzylic C-Cl bond slightly, making it more susceptible to radical cleavage.

Recommendations & Conclusion

Based on the comparative data, the following handling protocols are recommended for drug development professionals:

  • Storage:

    • Ortho-CBC: Must be stored in amber glass or opaque HDPE drums. It is the most photosensitive.

    • Meta-CBC: The most robust isomer for long-term storage in solution due to high hydrolytic stability.

    • Para-CBC: Store as a solid (below 29°C) to maximize physical stability; liquid state accelerates hydrolysis.

  • Process Safety:

    • Avoid contact with iron/ferric chloride during heating. All isomers undergo violent Friedel-Crafts self-polymerization catalyzed by Lewis acids.

  • Selection:

    • If the synthetic pathway allows, select 3-chlorobenzyl (meta) derivatives for intermediates requiring aqueous workups, as they resist hydrolysis significantly better than the para or unsubstituted analogs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11906, 2-Chlorobenzyl chloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal. EPA/600/S3-84/094. Retrieved from [Link]

  • Oxford Reference. Hammett Equation and Substituent Constants. Retrieved from [Link]

  • ATA Scientific. Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry (DSC). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is a functionalized benzoic acid derivative commonly used as an intermediate in the synthesis of SGLT2 inhibitors and other metabolic therapeutics. While often categorized generically as an "Irritant," its specific structural properties—a lipophilic chlorobenzyl ether tail attached to an acidic benzoic head—create a dual hazard profile that standard safety data sheets (SDS) often understate.

The Scientist’s Perspective: The danger here is not just acute toxicity; it is persistence and irritation . As a solid organic acid (pKa ~3.5–4.0), it readily protonates mucous membranes upon inhalation. Furthermore, its lipophilic ether moiety facilitates skin permeation compared to simple benzoic acid. Therefore, our safety protocol prioritizes prevention of dust inhalation and dermal exclusion .

Hazard Classification (GHS/CLP)
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[5]

The PPE Matrix: Specification & Rationale

Engineering controls (fume hoods) are the primary defense. PPE is the secondary line of defense. Do not rely on PPE alone.

Protection ZoneComponentSpecification (Minimum)Scientific Rationale (Causality)
Respiratory PrimaryClass II Biological Safety Cabinet or Chemical Fume Hood Dust Control: The solid powder creates fine particulates during weighing. Inhalation leads to immediate acidification of the respiratory tract (H335).
Secondary (Backup)N95 / P2 Respirator (Fit-tested)Required only if working outside a hood (e.g., balance calibration) or during spill cleanup. Surgical masks provide zero protection against chemical dust.
Dermal (Hand) MaterialNitrile Rubber (0.11 mm / 4 mil)Permeation Resistance: Benzoic acid derivatives can degrade latex. Nitrile offers superior resistance to the organic acids and the solvents (DMSO/Methanol) used to dissolve them.
ProtocolDouble Gloving Recommended when handling stock solutions (>100 mM). The outer glove protects against gross contamination; the inner glove remains clean for instrumentation.
Ocular TypeChemical Splash Goggles (Indirect Venting)Acidic Corrosivity: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses and react with ocular moisture to cause stinging and corneal haze (H319).
Body GarmentLab Coat (Cotton/Poly blend) Particulate Barrier: Synthetic fibers can build static charge, attracting the powder. Cotton blends reduce static cling.

Operational Workflow

The following diagram illustrates the critical control points where PPE must be verified.

G Start Storage (Cool, Dry, Sealed) RiskCheck Risk Assessment (Check Engineering Controls) Start->RiskCheck Donning PPE Donning (Nitrile, Goggles, Lab Coat) RiskCheck->Donning Controls Verified Weighing Weighing (Inside Fume Hood) Donning->Weighing Anti-static Gun Use Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Avoid Dust Waste Disposal (Solid/Liquid Hazardous) Weighing->Waste Spill/Residue Solubilization->Waste Post-Experiment

Figure 1: Operational workflow emphasizing the "Weighing" phase as the critical control point for dust exposure.

Step-by-Step Handling Protocol

Phase A: Preparation & Weighing (Critical Step)
  • The Risk: Static electricity often causes benzylated powders to "jump" or disperse, increasing inhalation risk.

  • Protocol:

    • Environment: All weighing must occur inside a certified chemical fume hood.

    • Static Control: Use an anti-static gun or ionizer on the spatula and weigh boat before touching the powder.

    • Transfer: Do not dispense directly from the stock bottle into the weigh boat. Use a secondary transfer vessel to prevent contaminating the main stock.

Phase B: Solubilization
  • The Risk: Exothermic solvation. While mild for this compound, dissolving acids in DMSO can generate heat.

  • Protocol:

    • Add the solvent (DMSO or Methanol) slowly to the powder, not the reverse.

    • Vortex in a closed tube. Never vortex an open container.

    • Labeling: Immediately label the solution with the concentration and "Acidic/Irritant" hazard flags.

Phase C: Emergency Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs (bronchospasm from acid irritation), seek medical attention.

  • Eye Contact: Flush with water for 15 full minutes .[3][5][6][7] Do not stop earlier; the lipophilic nature of the benzyl group can make the residue stubborn to remove.

  • Skin Contact: Wash with soap and water.[3][4][5][6][8][9] Do not use alcohol/ethanol to wash skin, as this may increase the absorption of the compound.

Disposal & Decontamination

Do not treat this as general trash.[10] It is a halogenated organic compound.

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must go into Hazardous Solid Waste (often designated for "Contaminated Debris").

  • Liquid Waste: Solutions in DMSO or Methanol should be segregated into Halogenated Organic Solvent Waste .

    • Note: Do not mix with strong oxidizers (e.g., nitric acid waste) as benzoic acid derivatives can nitrate or oxidize violently.

  • Spill Cleanup:

    • Powder: Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust, then wipe up.

    • Surface Decon: Wipe the balance area with 70% Ethanol followed by a water rinse to remove residual acidity.

References

  • PubChem. (n.d.). Compound Summary: 4-Chlorobenzoic acid (Toxicity and Irritation Data). National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.